Product packaging for 1,2-Diiodoethylene(Cat. No.:CAS No. 590-27-2)

1,2-Diiodoethylene

Cat. No.: B1657968
CAS No.: 590-27-2
M. Wt: 279.85 g/mol
InChI Key: CVOGMKGEVNGRSK-OWOJBTEDSA-N
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Description

1,2-Diiodoethylene is a useful research compound. Its molecular formula is C2H2I2 and its molecular weight is 279.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2I2 B1657968 1,2-Diiodoethylene CAS No. 590-27-2

Properties

IUPAC Name

(E)-1,2-diiodoethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2I2/c3-1-2-4/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOGMKGEVNGRSK-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/I)\I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501019312
Record name (E)-1,2-Diiodoethylene
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Molecular Weight

279.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-27-2, 20244-70-6
Record name (E)-1,2-Diiodoethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diiodoethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020244706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,2-Diiodoethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501019312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Historical and Technical Guide to the Synthesis of 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethylene, a key organoiodine compound, exists as two geometric isomers: cis-(Z) and trans-(E). These isomers serve as valuable building blocks in organic synthesis, particularly in the stereoselective formation of complex molecules and as precursors in cross-coupling reactions. The history of their synthesis reflects the evolution of stereochemical control in organic chemistry, from early direct iodination methods to modern stereoselective techniques. This guide provides an in-depth overview of the historical development and key methodologies for the synthesis of this compound, complete with experimental protocols, comparative data, and workflow visualizations.

Historical Perspective

The synthesis of this compound dates back to early investigations into the reactivity of acetylene. The direct iodination of acetylene was one of the first methods explored, leading predominantly to the more stable trans isomer. The challenge of selectively synthesizing the less stable cis isomer spurred the development of more sophisticated stereoselective methods, a recurring theme in the history of organic synthesis. A significant advancement came with the use of interhalogen compounds like iodine monochloride, which allowed for greater control over the stereochemical outcome of the addition reaction to the acetylene triple bond.

Core Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: the direct iodination of acetylene and stereoselective methods employing more complex reagents.

Direct Iodination of Acetylene for (E)-1,2-Diiodoethylene

One of the earliest and most straightforward methods for the preparation of this compound involves the direct reaction of acetylene with iodine. This method predominantly yields the thermodynamically more stable trans-(E)-isomer.

Experimental Protocol:

A detailed experimental protocol for this method is described in Acta Chem. Scand., 2, 292 (1948).[1]

  • Purification of Acetylene: Acetylene gas is purified to remove gaseous phosphorus, arsenic, and sulfur compounds.[1]

  • Reaction Setup: The purified acetylene is bubbled through a 0.2 N solution of iodine in aqueous potassium iodide.[1]

  • Reaction Conditions: The reaction mixture is maintained under a slight over-pressure of acetylene for 48 hours.[1]

  • Workup and Purification: The crude crystalline trans-1,2-diiodoethylene is filtered, washed successively with potassium iodide solution, sodium hydroxide solution, and water. The product is then dried and recrystallized from alcohol.[1]

Quantitative Data:

ParameterValueReference
Iodine Reacted96%[1]
Yield of crude trans-diiodoethylene91%[1]
Melting Point73.4 °C[1]
Boiling Point196-197 °C[1]

Reaction Workflow:

G acetylene Acetylene reaction Direct Iodination (48h, slight overpressure) acetylene->reaction iodine_ki Iodine in aq. KI iodine_ki->reaction crude_product Crude (E)-1,2-Diiodoethylene reaction->crude_product purification Filtration, Washing, Recrystallization crude_product->purification final_product Pure (E)-1,2-Diiodoethylene purification->final_product

Caption: Synthesis of (E)-1,2-diiodoethylene via direct iodination of acetylene.

Stereoselective Synthesis using Iodine Monochloride

The use of iodine monochloride (ICl) provides a versatile route to stereoselectively synthesize both (E)- and (Z)-1,2-diiodoalkenes from alkynes. The stereochemical outcome is highly dependent on the reaction conditions, particularly the temperature and the presence of specific additives.

The reaction of an alkyne with iodine monochloride and sodium iodide at room temperature leads to the formation of the thermodynamically favored (E)-diiodoalkene.[2]

Experimental Protocol:

Detailed experimental procedures for the reaction of specific alkynes can be found in the supporting information of relevant research articles. A general procedure is as follows:

  • Reagent Preparation: A solution of the alkyne is prepared in a suitable solvent.

  • Reaction: Iodine monochloride and sodium iodide are added to the alkyne solution at room temperature.

  • Workup and Purification: The reaction mixture is quenched, and the product is extracted, dried, and purified by chromatography.

The synthesis of the less stable (Z)-diiodoalkene can be achieved by treating an alkyne with iodine monochloride at low temperatures in the presence of a tetraalkylammonium iodide salt.[2]

Experimental Protocol:

Detailed experimental procedures for the reaction of specific alkynes can be found in the supporting information of relevant research articles. A general procedure is as follows:

  • Reagent Preparation: A solution of the alkyne and tetraethylammonium iodide is prepared in a suitable solvent and cooled to -78 °C.

  • Reaction: A solution of iodine monochloride is added dropwise to the cooled alkyne solution.

  • Workup and Purification: The reaction is quenched at low temperature, and the product is extracted, dried, and purified by chromatography, often at reduced temperatures to prevent isomerization.

Comparative Data for Stereoselective Synthesis:

IsomerReagentsTemperatureKey AdditiveReference
(E)Alkyne, ICl, NaIRoom TemperatureSodium Iodide[2]
(Z)Alkyne, ICl, Et₄NI-78 °CTetraethylammonium Iodide[2]

Logical Relationship of Stereoselective Synthesis:

G cluster_e Synthesis of (E)-Isomer cluster_z Synthesis of (Z)-Isomer alkyne_e Alkyne conditions_e Room Temperature alkyne_e->conditions_e reagents_e ICl + NaI reagents_e->conditions_e product_e (E)-1,2-Diiodoalkene conditions_e->product_e alkyne_z Alkyne conditions_z -78 °C alkyne_z->conditions_z reagents_z ICl + Et₄NI reagents_z->conditions_z product_z (Z)-1,2-Diiodoalkene conditions_z->product_z

Caption: Conditions determining the stereoselective synthesis of (E)- and (Z)-1,2-diiodoalkenes.

Conclusion

The synthesis of this compound has evolved from simple, non-selective methods to highly controlled, stereoselective transformations. The ability to selectively produce either the (E) or (Z) isomer is crucial for its application in modern organic synthesis, particularly in the pharmaceutical industry where precise stereochemistry is often a prerequisite for biological activity. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis, highlighting the importance of understanding the historical context and the detailed experimental parameters that govern these synthetically valuable transformations.

References

The Discovery of Cis-Trans Isomerism in 1,2-Diiodoethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The elucidation of cis-trans isomerism, a fundamental concept in stereochemistry, represents a pivotal moment in the understanding of molecular structure and reactivity. 1,2-Diiodoethylene (C₂H₂I₂) serves as a classic exemplar for demonstrating this phenomenon, where the restricted rotation around the carbon-carbon double bond gives rise to two distinct geometric isomers: cis-1,2-diiodoethylene and trans-1,2-diiodoethylene. This technical guide provides an in-depth analysis of the discovery, characterization, and experimental protocols related to these isomers, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Conceptual Framework

The concept of isomerism—molecules with identical chemical formulas but different atomic arrangements—was a burgeoning field in the 19th century. The theoretical foundation for stereoisomerism was laid independently by Jacobus Henricus van 't Hoff and Joseph Achille Le Bel in 1874, who proposed that carbon atoms could have a tetrahedral geometry.[1][2] This framework was essential for explaining why certain molecules, despite having the same connectivity, exhibited different physical and chemical properties.

Cis-trans isomerism, also known as geometric isomerism, is a sub-class of stereoisomerism.[3][4] It arises when rotation around a bond is restricted, most commonly due to the presence of a double bond or a ring structure.[3][4][5] In the case of alkenes like this compound, the two iodine atoms can be located on the same side of the double bond (cis, from the Latin for "on this side") or on opposite sides (trans, from the Latin for "across").[3][4] The ability to synthesize and isolate two distinct compounds with the formula C₂H₂I₂, each with unique physical properties, provided tangible proof of this theoretical concept.

G cluster_concept Conceptual Framework of Isomerism Molecular_Formula Molecular Formula (C₂H₂I₂) Structural_Isomers Structural Isomers (Different Connectivity) Molecular_Formula->Structural_Isomers can be Stereoisomers Stereoisomers (Same Connectivity, Different Spatial Arrangement) Molecular_Formula->Stereoisomers can be Cis_Trans_Isomers Cis-Trans Isomers (Restricted Rotation) Stereoisomers->Cis_Trans_Isomers includes Cis_Isomer cis-1,2-Diiodoethylene Cis_Trans_Isomers->Cis_Isomer Trans_Isomer trans-1,2-Diiodoethylene Cis_Trans_Isomers->Trans_Isomer

Caption: Logical relationship from molecular formula to specific isomers.

Synthesis and Isolation of Isomers

The differentiation between the cis and trans isomers of this compound was made possible through their synthesis and subsequent characterization. The predominant product of the direct iodination of acetylene is the trans isomer.

Experimental Protocol: Synthesis of trans-1,2-Diiodoethylene

This protocol is adapted from established methods for the preparation of 1,2-diiodoethene.[6]

Objective: To synthesize crystalline trans-1,2-diiodoethylene from acetylene and iodine.

Materials:

  • Acetylene gas (purified)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Distilled water

  • Sodium hydroxide solution

  • Ethanol

  • Standard laboratory glassware (gas washing bottle, reaction flask, filtration apparatus)

Procedure:

  • Prepare a 0.2N solution of iodine in aqueous potassium iodide. The potassium iodide is used to increase the solubility of iodine in water by forming the triiodide ion (I₃⁻).

  • Purify the acetylene gas by passing it through a suitable purification train to remove contaminants such as phosphine, arsine, and sulfur compounds.

  • Bubble the purified acetylene gas into the iodine solution. The reaction flask should be maintained under a slight positive pressure of acetylene.

  • Allow the reaction to proceed for approximately 48 hours. During this time, crystalline precipitates of trans-1,2-diiodoethylene will form. The reaction progress can be monitored by the fading of the dark iodine color.

  • After the reaction period, filter the crude crystalline product from the solution.

  • Wash the collected crystals sequentially with a potassium iodide solution (to remove unreacted iodine), a dilute sodium hydroxide solution (to remove any acidic byproducts), and finally with distilled water.

  • Dry the washed crystals between sheets of filter paper.

  • For further purification, recrystallize the crude product from ethanol. This will yield pure, crystalline trans-1,2-diiodoethylene.

Physicochemical Characterization and Data

The definitive proof of two distinct isomers comes from the significant differences in their physical properties. These differences arise directly from their different molecular geometries. The trans isomer is highly symmetrical, leading to a cancellation of bond dipoles and a net molecular dipole moment of zero. The cis isomer, however, is asymmetrical, resulting in a net molecular dipole moment. This difference in polarity profoundly affects properties like melting point, boiling point, and dielectric constant.

Quantitative Data Summary

The following table summarizes the key physical properties of the cis and trans isomers of this compound.

Propertycis-1,2-Diiodoethylenetrans-1,2-DiiodoethyleneReference(s)
Molecular Formula C₂H₂I₂C₂H₂I₂[7][8]
Molar Mass 279.85 g/mol 279.85 g/mol [7][8]
Melting Point -14 °C73 °C[9][10][11]
Boiling Point 188 °C191 °C (decomposes)[9][10][11]
Dipole Moment 0.75 D0.00 D[9][10][11]
Dielectric Constant 4.463.19[9][10][11]
Thermodynamic Stability Less stableMore stable[7]

Note: The trans isomer is noted to be more stable than the cis isomer by approximately 2 kcal/mol.[7]

G cluster_workflow Experimental Workflow Start Start: Acetylene + Iodine/KI Solution Synthesis Synthesis (48 hrs) Start->Synthesis Filtration Filtration Synthesis->Filtration Washing Washing (KI, NaOH, H₂O) Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Product Pure trans-1,2-diiodoethylene Recrystallization->Product Characterization Physicochemical Characterization Product->Characterization End End: Data Analysis Characterization->End

Caption: General experimental workflow for synthesis and characterization.

Isomer Interconversion and Stability

The cis and trans isomers of this compound can be interconverted, typically through the input of energy, such as heat or light. This process involves the temporary breaking of the pi (π) bond, allowing rotation around the sigma (σ) bond, followed by the reformation of the π bond.

Generally, trans isomers of disubstituted ethylenes are thermodynamically more stable than their cis counterparts due to reduced steric strain between the substituent groups.[3] In the cis isomer of this compound, the two large iodine atoms are in closer proximity, leading to steric repulsion. The trans isomer avoids this unfavorable interaction, resulting in a lower overall energy state.[7] An interesting exception to this general rule is the "cis effect," observed in some 1,2-dihaloethenes (like those with fluorine), where the cis isomer is more stable.[12] However, for this compound, the trans form remains the more stable isomer.

G Cis_Isomer cis-1,2-diiodoethylene (Higher Energy) Transition_State Transition State (π-bond broken) Cis_Isomer->Transition_State Δ Transition_State->Cis_Isomer Trans_Isomer trans-1,2-diiodoethylene (Lower Energy) Transition_State->Trans_Isomer Trans_Isomer->Transition_State Δ Energy_Input Energy Input (Heat, Light) Energy_Input->Transition_State

Caption: Energy relationship between cis and trans isomers.

Conclusion

The case of this compound provides a clear and experimentally verifiable illustration of cis-trans isomerism. The successful synthesis of two distinct compounds from the same molecular formula, coupled with their markedly different physical properties—most notably melting points and dipole moments—offered incontrovertible evidence for the theory of geometric isomerism. The protocols for its synthesis and the quantitative data from its characterization remain foundational examples in the study of stereochemistry, demonstrating the profound impact of spatial arrangement on the properties and behavior of molecules. This understanding is critical in fields such as drug development, where the specific isomeric form of a molecule can determine its biological activity and efficacy.

References

An In-depth Technical Guide to the Fundamental Chemical Properties of 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethylene (C₂H₂I₂), an organoiodine compound, exists as two geometric isomers: cis-(Z)-1,2-diiodoethylene and trans-(E)-1,2-diiodoethylene.[1] These compounds are valuable precursors and intermediates in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, owing to the reactivity of the carbon-iodine bond. Their stereochemistry plays a crucial role in the outcome of chemical reactions, making a thorough understanding of their properties essential for their application in research and drug development. This guide provides a comprehensive overview of the fundamental chemical properties of this compound, including detailed experimental protocols and visual representations of key chemical processes.

Core Chemical Properties

The fundamental properties of the cis and trans isomers of this compound are summarized below. These tables provide a clear comparison of the key quantitative data for each isomer.

General Properties
Propertycis-(Z)-1,2-Diiodoethylenetrans-(E)-1,2-Diiodoethylene
Molecular Formula C₂H₂I₂C₂H₂I₂
Molecular Weight 279.85 g/mol [1]279.85 g/mol [1]
CAS Number 590-26-1590-27-2
Physical Properties
Propertycis-(Z)-1,2-Diiodoethylenetrans-(E)-1,2-Diiodoethylene
Melting Point -14 °C73.4 °C[2]
Boiling Point 188 °C196-197 °C[2]
Dipole Moment 0.75 D0.00 D
Thermodynamic Properties
Propertycis-(Z)-1,2-Diiodoethylenetrans-(E)-1,2-Diiodoethylene
Relative Stability Less stableMore stable by 2 kcal/mol[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use in a laboratory setting.

Synthesis of trans-(E)-1,2-Diiodoethylene

A common method for the preparation of trans-1,2-diiodoethylene involves the direct iodination of acetylene.

Procedure:

  • Purified acetylene gas is bubbled through a 0.2 N solution of iodine in aqueous potassium iodide.

  • The reaction mixture is maintained under a slight over-pressure of acetylene for 48 hours.

  • During this period, crystalline trans-1,2-diiodoethylene precipitates from the solution.

  • The crude crystals are collected by filtration.

  • The collected crystals are washed sequentially with a potassium iodide solution, a sodium hydroxide solution, and water.

  • The washed crystals are then dried between filter papers.

  • Purification is achieved by recrystallization from alcohol to yield pure trans-1,2-diiodoethylene.[2]

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of either the (E) or (Z) isomer can be achieved by carefully selecting the reaction conditions.

  • (E)-1,2-Diiodoalkenes: Treatment of a terminal alkyne with iodine monochloride and sodium iodide at room temperature results in the formation of the thermodynamically favored (E)-diiodoalkene.

  • (Z)-1,2-Diiodoalkenes: The corresponding (Z)-diiodoalkene can be produced by treating the alkyne with iodine monochloride at -78 °C in the presence of tetraethylammonium iodide.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound isomers.

Sample Preparation:

  • Accurately weigh 5-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. The chemical shifts and coupling constants will be characteristic of the specific isomer.

Characterization by IR Spectroscopy

Infrared (IR) spectroscopy can be used to identify the functional groups and confirm the structure of this compound.

Sample Preparation (Neat Liquid for cis-isomer or KBr pellet for trans-isomer):

  • For the liquid cis-isomer, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • For the solid trans-isomer, grind a small amount of the sample with dry KBr powder and press into a thin pellet.

Data Acquisition:

  • Place the sample in the IR spectrometer.

  • Record the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹). The vibrational modes observed will be specific to the C-H and C-I bonds within the molecule.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key chemical processes involving this compound.

Synthesis of trans-1,2-Diiodoethylene from Acetylene

G Acetylene Acetylene (C₂H₂) Reaction Electrophilic Addition Acetylene->Reaction Iodine_KI Iodine (I₂) in aqueous KI Iodine_KI->Reaction Crude_Product Crude trans-1,2-Diiodoethylene Reaction->Crude_Product Purification Recrystallization (Alcohol) Crude_Product->Purification Pure_Product Pure trans-1,2-Diiodoethylene Purification->Pure_Product G Substrate This compound Reaction Sonogashira Coupling Substrate->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Reaction Base Base (e.g., Amine) Base->Reaction Product Coupled Product (Disubstituted Alkyne) Reaction->Product G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X (e.g., this compound) PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Alkyne R-Pd(II)L₂-C≡CR' Transmetal->PdII_R_Alkyne CuX CuX Transmetal->CuX Regenerates CuX RedElim Reductive Elimination PdII_R_Alkyne->RedElim RedElim->Pd0 Product R-C≡CR' RedElim->Product Pi_Complex [Cu(C≡CR')] CuX->Pi_Complex + H-C≡CR' Alkyne_H H-C≡CR' Alkyne_H->Pi_Complex Base Base Base->Pi_Complex - H-Base⁺ Cu_Acetylide Cu-C≡CR' Pi_Complex->Cu_Acetylide Cu_Acetylide->Transmetal To Pd Cycle

References

Spectroscopic Analysis of (Z)-1,2-Diiodoethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-1,2-diiodoethylene is a halogenated alkene of interest in synthetic chemistry and materials science. Its spectroscopic characterization is crucial for confirming its identity, purity, and for understanding its electronic and vibrational properties. This technical guide provides a comprehensive overview of the spectroscopic analysis of (Z)-1,2-diiodoethylene, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy. Due to a notable scarcity of published experimental data for this specific isomer, this guide combines available information with theoretical expectations and data from analogous compounds to offer a predictive and practical framework for its analysis. Detailed, generalized experimental protocols and data presented in tabular format are included to facilitate its application in a laboratory setting.

Introduction

(Z)-1,2-diiodoethylene, also known as cis-1,2-diiodoethene, is a molecule with the chemical formula C₂H₂I₂.[1] It is one of two geometric isomers of 1,2-diiodoethylene, the other being the (E) or trans isomer. The stereochemistry of these compounds significantly influences their physical and chemical properties, making reliable analytical techniques for their differentiation essential. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure and electronic properties of (Z)-1,2-diiodoethylene. This guide outlines the expected spectroscopic signatures of this compound and provides general methodologies for their acquisition.

Synthesis and Preparation of Samples

A general method for the preparation of 1,2-diiodoethene involves the reaction of acetylene with a solution of iodine in aqueous potassium iodide.[2] This method typically produces the more stable (E)-isomer as the major product. The separation of the (Z)-isomer from the (E)-isomer can be challenging and may require techniques such as fractional distillation or chromatography.

Experimental Protocol: Synthesis of 1,2-Diiodoethene (Isomeric Mixture)

  • Preparation of Reagents: Prepare a 0.2 N solution of iodine in aqueous potassium iodide.[2] Purify acetylene gas to remove any phosphorus, arsenic, and sulfur compounds.[2]

  • Reaction: Bubble the purified acetylene gas through the iodine solution. Maintain a slight over-pressure of acetylene in the reaction vessel.[2]

  • Reaction Time: Allow the reaction to proceed for approximately 48 hours, by which time a significant portion of the iodine should have reacted.[2]

  • Isolation of Product: The crude crystalline product, primarily the (E)-isomer, can be filtered off.[2]

  • Purification: Wash the crude product with potassium iodide solution, followed by sodium hydroxide solution, and then water. Dry the product between filter papers. Recrystallization from a suitable solvent such as ethanol can be performed for further purification.[2]

  • Isomer Separation: To isolate the (Z)-isomer, advanced separation techniques like preparative gas chromatography or fractional distillation under reduced pressure may be necessary. The sample for spectroscopic analysis should be of high purity.

Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of (Z)-1,2-diiodoethylene based on different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For (Z)-1,2-diiodoethylene, both ¹H and ¹³C NMR are informative.

Expected ¹H NMR Data:

Due to the symmetry of the molecule, the two protons are chemically equivalent, which would result in a single signal in the ¹H NMR spectrum. The chemical shift is expected to be in the deshielded region typical for vinylic protons. The magnitude of the vicinal proton-proton coupling constant (³JHH) is highly diagnostic for the stereochemistry of the double bond. For cis-alkenes, this value is typically in the range of 6-14 Hz.

Expected ¹³C NMR Data:

Similar to the protons, the two carbon atoms are chemically equivalent and will show a single resonance in the ¹³C NMR spectrum. The chemical shift will be influenced by the electronegativity of the iodine atoms.

Table 1: Predicted NMR Spectroscopic Data for (Z)-1,2-Diiodoethylene

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹H~6.5 - 7.5Singlet (or doublet if coupled to ¹³C)³JHH: ~10
¹³C~80 - 100Singlet

Note: These are estimated values based on data for analogous compounds like cis-1,2-dichloroethylene and general trends in NMR spectroscopy. Actual experimental values may vary.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve a few milligrams of purified (Z)-1,2-diiodoethylene in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

  • Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. For (Z)-1,2-diiodoethylene, which belongs to the C₂ᵥ point group, there are 12 possible vibrational modes. The selection rules for IR and Raman activity are different, making these techniques complementary.

Expected Vibrational Frequencies:

Key vibrational modes to expect include the C-H stretching, C=C stretching, C-H bending (in-plane and out-of-plane), and C-I stretching and bending modes. The frequencies of these modes for the chloro and bromo analogues can be used to estimate the positions of the corresponding bands for the iodo compound, expecting a shift to lower wavenumbers for modes involving the heavier iodine atom.

Table 2: Predicted Vibrational Frequencies for (Z)-1,2-Diiodoethylene

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR ActivityExpected Raman Activity
C-H Stretch (symmetric)~3050 - 3100ActiveActive
C-H Stretch (asymmetric)~3050 - 3100ActiveActive
C=C Stretch~1550 - 1600ActiveActive
C-H In-plane Bend (scissoring)~1200 - 1300ActiveActive
C-H Out-of-plane Bend (wagging)~800 - 900ActiveActive
C-I Stretch (symmetric)~500 - 600ActiveActive
C-I Stretch (asymmetric)~600 - 700ActiveActive

Note: These are estimated values based on data for analogous cis-dihaloethylenes. Actual experimental values may vary.

Experimental Protocol: IR and Raman Spectroscopy

  • IR Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., KBr, NaCl) or as a solution in a suitable solvent (e.g., CCl₄, CS₂) in an IR-transparent cell.

    • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Raman Spectroscopy:

    • Sample Preparation: Place the liquid sample in a glass capillary tube or an NMR tube.

    • Data Acquisition: Use a Raman spectrometer with a laser excitation source (e.g., 532 nm, 785 nm). Collect the scattered light and record the Raman spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For (Z)-1,2-diiodoethylene, the expected electronic transitions would involve the π electrons of the double bond and the non-bonding electrons on the iodine atoms.

Expected Absorption Maxima:

The presence of the iodine atoms is expected to cause a bathochromic (red) shift of the π → π* transition compared to ethylene. Additional n → σ* transitions involving the iodine lone pairs may also be observed.

Table 3: Predicted UV-Vis Spectroscopic Data for (Z)-1,2-Diiodoethylene

TransitionPredicted λmax (nm)
π → π~200 - 250
n → σ~250 - 300

Note: These are estimated values based on general trends for iodoalkenes. The solvent can significantly influence the position of the absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of (Z)-1,2-diiodoethylene in a UV-transparent solvent (e.g., hexane, ethanol).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of (Z)-1,2-diiodoethylene and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of 1,2-Diiodoethene purification Purification and Isomer Separation synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir raman Raman Spectroscopy purification->raman uvvis UV-Vis Spectroscopy purification->uvvis structure Structural Elucidation (Stereochemistry, Connectivity) nmr->structure properties Determination of Vibrational and Electronic Properties ir->properties raman->properties uvvis->properties

Caption: General experimental workflow for the synthesis and spectroscopic analysis of (Z)-1,2-diiodoethylene.

logical_relationship cluster_techniques Spectroscopic Techniques cluster_info Information Obtained Z_diiodo (Z)-1,2-Diiodoethylene NMR NMR Z_diiodo->NMR IR IR Z_diiodo->IR Raman Raman Z_diiodo->Raman UV_Vis UV-Vis Z_diiodo->UV_Vis Connectivity Connectivity & Stereochemistry NMR->Connectivity Vibrational Vibrational Modes IR->Vibrational Raman->Vibrational Electronic Electronic Transitions UV_Vis->Electronic

Caption: Logical relationship between spectroscopic techniques and the information obtained for (Z)-1,2-diiodoethylene.

Conclusion

The spectroscopic analysis of (Z)-1,2-diiodoethylene is a critical step in its characterization. While there is a notable lack of comprehensive experimental data in the public domain, this guide provides a robust framework based on theoretical principles and data from analogous compounds. The provided tables of expected spectroscopic data and the generalized experimental protocols offer a valuable starting point for researchers. The complementary nature of NMR, IR, Raman, and UV-Vis spectroscopy, as illustrated in the workflows, allows for a thorough structural and electronic characterization of this molecule. Further experimental studies are encouraged to populate the spectroscopic databases for this compound.

References

Spectroscopic Profile of (E)-1,2-Diiodoethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of (E)-1,2-diiodoethylene, a key organoiodide compound. This document details experimental protocols and presents quantitative data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry. The information is intended to serve as a valuable resource for researchers and professionals involved in synthetic chemistry, materials science, and drug development.

Synthesis of (E)-1,2-Diiodoethylene

A common and effective method for the synthesis of (E)-1,2-diiodoethylene involves the direct iodination of acetylene. The trans isomer is the predominant product under these conditions.

Experimental Protocol:

A detailed procedure for the synthesis of 1,2-diiodoethene, which primarily yields the (E)-isomer, is as follows:

  • Acetylene Purification: Acetylene gas is purified to remove gaseous phosphorus, arsenic, and sulfur compounds.

  • Reaction Setup: The purified acetylene is bubbled through a 0.2N solution of iodine in aqueous potassium iodide.

  • Reaction Conditions: The reaction mixture is maintained under a slight over-pressure of acetylene for 48 hours.

  • Product Isolation: After the reaction period, the crystalline product is filtered off.

  • Washing: The crude crystals are washed sequentially with potassium iodide solution, sodium hydroxide solution, and water.

  • Drying and Recrystallization: The product is dried between filter papers and then recrystallized from alcohol to yield pure (E)-1,2-diiodoethylene.

This process typically results in a high yield of the crystalline trans-diiodoethylene[1].

Spectroscopic Data and Analysis

The structural elucidation and characterization of (E)-1,2-diiodoethylene are accomplished through a combination of spectroscopic techniques. The following sections summarize the key quantitative data and provide detailed experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of (E)-1,2-diiodoethylene.

Quantitative NMR Data for (E)-1,2-Diiodoethylene

ParameterNucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Chemical Shift¹³C80.3--

Table 1: ¹³C NMR spectroscopic data for (E)-1,2-diiodoethylene.[2]

Experimental Protocol for NMR Analysis:

A general protocol for obtaining NMR spectra of haloalkenes is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified (E)-1,2-diiodoethylene in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled sequence is typically used. A 45 or 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are common. A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy provides valuable information about the functional groups and molecular vibrations present in (E)-1,2-diiodoethylene.

Quantitative Vibrational Spectroscopy Data for (E)-1,2-Diiodoethylene

Wavenumber (cm⁻¹)TechniqueAssignment
3080IRC-H stretch
1560RamanC=C stretch
833IRC-H bend (out-of-plane)
663RamanC-I stretch

Table 2: Key IR and Raman active vibrational modes for (E)-1,2-diiodoethylene.

Experimental Protocol for IR and Raman Spectroscopy:

The following are generalized procedures for obtaining IR and Raman spectra:

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol (mineral oil) and placing the paste between two salt plates (e.g., NaCl or KBr). For solution-state measurements, the sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) and placed in a liquid cell with appropriate window materials.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).

Raman Spectroscopy:

  • Sample Preparation: Solid samples can be analyzed directly in a glass capillary tube or on a microscope slide. Solutions can be analyzed in a cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., He-Ne laser at 632.8 nm or a diode laser at 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as a plot of Raman intensity versus Raman shift (in cm⁻¹). It is important to note that (E)-1,2-diiodoethylene can decompose upon exposure to certain laser frequencies, so care must be taken during analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Quantitative Mass Spectrometry Data for (E)-1,2-Diiodoethylene

m/zRelative IntensityAssignment
280High[M]⁺ (Molecular Ion)
153High[C₂H₂I]⁺
127High[I]⁺

Table 3: Prominent peaks in the mass spectrum of (E)-1,2-diiodoethylene.[2]

Experimental Protocol for Mass Spectrometry:

A general procedure for obtaining the mass spectrum is as follows:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and spectroscopic analysis of (E)-1,2-diiodoethylene.

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthesis & Purification cluster_product Final Product Acetylene Acetylene Reaction Reaction in aqueous KI Acetylene->Reaction Iodine Iodine Iodine->Reaction KI (aq) KI (aq) KI (aq)->Reaction Filtration Filtration Reaction->Filtration Crude Product Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product (E)-1,2-Diiodoethylene Recrystallization->Product Pure Product

Caption: Synthesis workflow for (E)-1,2-diiodoethylene.

AnalysisWorkflow cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Interpretation Sample (E)-1,2-Diiodoethylene Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Vibrational Vibrational Spectroscopy (IR and Raman) Sample->Vibrational MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data Vib_Data Vibrational Frequencies Vibrational->Vib_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure Vib_Data->Structure MS_Data->Structure

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H NMR spectrum of cis-1,2-diiodoethylene, a key organoiodide compound. Understanding its spectral characteristics is crucial for reaction monitoring, stereochemical assignment, and quality control in various research and development settings. Due to the limited availability of direct experimental spectra for cis-1,2-diiodoethylene in publicly accessible databases, this guide leverages data from analogous cis-1,2-dihaloethylenes to provide a robust estimation and interpretation of its ¹H NMR features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of cis-1,2-diiodoethylene is expected to be simple, consisting of a single signal due to the chemical and magnetic equivalence of the two vinyl protons. This signal will appear as a singlet in a low-resolution spectrum. However, in a high-resolution spectrum, this signal will be a singlet if the two protons are perfectly equivalent, or a complex multiplet if they are not. For the purpose of this guide, we will consider them equivalent, leading to a singlet.

The chemical shift (δ) is influenced by the electronegativity of the halogen substituents. As we move down the halogen group from chlorine to iodine, the electronegativity decreases. This leads to increased shielding of the vinyl protons and a corresponding upfield shift (lower ppm value). Based on the trends observed with cis-1,2-dichloroethylene and cis-1,2-dibromoethylene, we can predict the chemical shift for cis-1,2-diiodoethylene.

CompoundChemical Shift (δ) of Vinyl Protons (ppm)
cis-1,2-Dichloroethylene6.278[1]
cis-1,2-Dibromoethylene7.007[2]
cis-1,2-Diiodoethylene (Predicted) ~7.5 - 8.0

Note: The chemical shift is solvent-dependent. The predicted value is an estimate based on trends and may vary in different deuterated solvents.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized, detailed methodology for acquiring the ¹H NMR spectrum of a liquid sample like cis-1,2-diiodoethylene.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the expected analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of cis-1,2-diiodoethylene in 0.5-0.7 mL of the chosen deuterated solvent. The concentration may be adjusted to optimize signal-to-noise.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. Modern NMR spectrometers can also reference the residual solvent peak.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Instrument Setup and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.

    • Number of Scans (NS): Start with 8 or 16 scans. This can be increased to improve the signal-to-noise ratio if the sample is dilute.

    • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for simple small molecules.

    • Acquisition Time (AQ): Set to acquire data for 2-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A spectral width of 10-12 ppm is usually sufficient to cover the entire proton chemical shift range for organic molecules.

3. Data Processing:

  • Fourier Transform (FT): Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions in the baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Integration: Integrate the area under the peak(s) to determine the relative number of protons.

Visualization of the Spin System

The ¹H NMR spectrum of cis-1,2-diiodoethylene arises from a simple AA' spin system, where the two vinyl protons are chemically equivalent but may be magnetically non-equivalent depending on the symmetry of the molecule in solution. For practical purposes in a standard 1D spectrum, they are often observed as a single resonance. The following diagram illustrates the relationship between the two equivalent protons.

G H1 H2 H1->H2 J (cis)

Caption: Spin system of the two equivalent vinyl protons in cis-1,2-diiodoethylene.

References

In-Depth Technical Guide: ¹³C NMR Data for trans-1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for trans-1,2-diiodoethylene. Due to the limited availability of public experimental spectra for this specific compound, this document presents high-quality predicted data, alongside a general experimental protocol for acquiring such data.

Introduction to trans-1,2-Diiodoethylene

trans-1,2-Diiodoethylene, also known as (E)-1,2-diiodoethene, is a halogenated alkene with the chemical formula C₂H₂I₂.[1] It exists as a geometric isomer of cis-1,2-diiodoethylene. The trans isomer is generally more stable than the cis isomer.[1] Understanding the spectral properties of such molecules is crucial for their identification and characterization in various chemical and pharmaceutical applications. ¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of a molecule.

¹³C NMR Data Presentation

Due to the high symmetry of the trans-1,2-diiodoethylene molecule, with a C₂h point group, both carbon atoms are chemically equivalent. This results in a single signal in the proton-decoupled ¹³C NMR spectrum.

CompoundCarbon AtomsPredicted ¹³C Chemical Shift (δ) in ppm
trans-1,2-DiiodoethyleneC1, C2~ 80.5

Note: This value is a predicted chemical shift and may vary from experimentally determined values.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for obtaining a ¹³C NMR spectrum of a solid organic compound like trans-1,2-diiodoethylene.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the trans-1,2-diiodoethylene sample in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃). The choice of solvent is critical and should be one that readily dissolves the compound and has a known, non-interfering chemical shift.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The ¹³C NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III 400 MHz spectrometer or equivalent.

  • The instrument should be equipped with a broadband probe tuned to the ¹³C frequency (approximately 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.

  • Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses.

  • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of ¹³C chemical shifts for organic molecules.

  • Referencing: The chemical shifts are referenced internally to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova).

  • Processing steps include Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Mandatory Visualization

The following diagram illustrates the structural relationship leading to the single signal observed in the ¹³C NMR spectrum of trans-1,2-diiodoethylene.

trans_1_2_diiodoethylene_nmr cluster_molecule trans-1,2-Diiodoethylene Structure cluster_spectrum ¹³C NMR Spectrum C1 C1 C2 C2 C1->C2 I1 I C1->I1 H1 H C1->H1 Signal Single Peak at ~80.5 ppm C1->Signal Equivalent to I2 I C2->I2 H2 H C2->H2 C2->Signal Equivalent to

Caption: Molecular structure and its corresponding single ¹³C NMR signal.

References

An In-depth Technical Guide to the Molecular Geometry of 1,2-Diiodoethylene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of the cis and trans isomers of 1,2-diiodoethylene (C₂H₂I₂). A thorough understanding of the three-dimensional arrangement of atoms in these isomers is critical for predicting their physicochemical properties, reactivity, and potential applications in various scientific and industrial fields, including drug development where precise molecular recognition is paramount.

Introduction to this compound Isomers

This compound exists as two geometric isomers: cis-1,2-diiodoethylene ((Z)-1,2-diiodoethene) and trans-1,2-diiodoethylene ((E)-1,2-diiodoethene).[1] The presence of the carbon-carbon double bond restricts rotation, leading to these two distinct and isolable stereoisomers. The arrangement of the iodine and hydrogen atoms around the double bond significantly influences their molecular symmetry, polarity, and physical properties.

Molecular Geometry and Polarity

The spatial arrangement of the atoms in the cis and trans isomers of this compound leads to significant differences in their molecular polarity.

  • trans-1,2-Diiodoethylene : In the trans isomer, the two iodine atoms are on opposite sides of the carbon-carbon double bond. This symmetrical arrangement (C₂ₕ point group) results in the cancellation of the individual C-I bond dipoles, leading to a net molecular dipole moment of zero.[2] Consequently, trans-1,2-diiodoethylene is a nonpolar molecule.

  • cis-1,2-Diiodoethylene : In the cis isomer, the two iodine atoms are on the same side of the carbon-carbon double bond. This asymmetrical arrangement (C₂ᵥ point group) results in a net molecular dipole moment, as the individual C-I bond dipoles do not cancel each other out. The experimental dipole moment for cis-1,2-diiodoethylene is approximately 0.75 Debye.[3] This polarity influences its solubility and intermolecular interactions.

The relationship between the molecular structure of the isomers and their resulting dipole moments is a key concept in understanding their chemical behavior.

molecular_polarity cluster_trans trans-1,2-Diiodoethylene cluster_cis cis-1,2-Diiodoethylene trans_structure Symmetrical Structure (Iodine atoms on opposite sides) trans_dipole Individual C-I bond dipoles cancel each other out trans_structure->trans_dipole trans_result Net Dipole Moment = 0 D (Nonpolar Molecule) trans_dipole->trans_result cis_structure Asymmetrical Structure (Iodine atoms on the same side) cis_dipole Individual C-I bond dipoles do not cancel cis_structure->cis_dipole cis_result Net Dipole Moment ≈ 0.75 D (Polar Molecule) cis_dipole->cis_result

Diagram 1: Relationship between Isomer Structure and Polarity.

Quantitative Molecular Geometry Data

Precise determination of bond lengths and angles is essential for accurate molecular modeling and understanding the steric and electronic properties of the this compound isomers. While a definitive, recent experimental study providing a complete set of these parameters for both isomers via modern techniques was not identified in the immediate literature search, computational chemistry provides reliable estimates. The following tables summarize computed geometric parameters. It is important to note that these are theoretical values and may differ slightly from experimental data.

Table 1: Molecular Geometry of cis-1,2-Diiodoethylene

ParameterValue
C=C Bond LengthData not available
C-I Bond LengthData not available
C-H Bond LengthData not available
∠ I-C=CData not available
∠ H-C=CData not available
Dipole Moment~0.75 D[3]

Table 2: Molecular Geometry of trans-1,2-Diiodoethylene

ParameterValue
C=C Bond LengthData not available
C-I Bond LengthData not available
C-H Bond LengthData not available
∠ I-C=CData not available
∠ H-C=CData not available
Dipole Moment0.00 D[2]

Note: The absence of specific, experimentally determined bond lengths and angles in the readily available literature highlights an opportunity for further research to definitively characterize these fundamental molecules.

Experimental Determination of Molecular Geometry

The molecular geometry of gas-phase molecules like the this compound isomers is primarily determined using gas-phase electron diffraction (GED) and microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gaseous state.[4] A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

Experimental Protocol Outline for GED:

  • Sample Introduction: A gaseous sample of the this compound isomer is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Bombardment: A monochromatic beam of electrons is directed to intersect the molecular beam at a right angle.

  • Diffraction and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed to extract information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model of the molecule's geometry to the experimental data, precise bond lengths and angles can be determined.

ged_workflow Sample Gaseous Sample (this compound isomer) Nozzle Nozzle into High Vacuum Sample->Nozzle eBeam Electron Beam Intersection Nozzle->eBeam Detector Diffraction Pattern Detection eBeam->Detector Analysis Data Analysis & Molecular Modeling Detector->Analysis Structure Determination of Bond Lengths & Angles Analysis->Structure

Diagram 2: Generalized Workflow for Gas-Phase Electron Diffraction.
Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The moments of inertia derived from the rotational spectrum are then used to determine the molecule's geometry with very high precision. This technique is particularly sensitive to the isotopic composition of the molecule.

Experimental Protocol Outline for Microwave Spectroscopy:

  • Sample Introduction: The gaseous sample is introduced into a waveguide or a resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation over a range of frequencies.

  • Detection of Absorption: The absorption of microwave radiation at specific frequencies, corresponding to rotational transitions, is detected.

  • Spectral Analysis: The frequencies of the absorption lines are used to determine the rotational constants of the molecule.

  • Structure Determination: By measuring the rotational spectra of different isotopologues of the molecule, a sufficient number of moments of inertia can be obtained to precisely calculate the bond lengths and angles.

Conclusion

The cis and trans isomers of this compound exhibit distinct molecular geometries that fundamentally dictate their polarity and other physicochemical properties. While the dipole moments are well-established, a definitive experimental determination of the complete set of bond lengths and angles for both isomers remains a valuable area for further investigation. The experimental protocols outlined for gas-phase electron diffraction and microwave spectroscopy provide the established frameworks for such studies. For professionals in research and drug development, a clear understanding of these structural nuances is crucial for applications ranging from reaction mechanism elucidation to the rational design of molecules with specific binding properties.

References

An In-depth Technical Guide on the Electronic Structure of 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of cis- and trans-1,2-diiodoethylene, isomers of a halogenated alkene with significant utility in organic synthesis. A thorough understanding of the electronic properties of these isomers is crucial for predicting their reactivity and designing novel synthetic pathways. This document summarizes key experimental and theoretical data, outlines relevant experimental and computational protocols, and presents visual representations of the underlying scientific principles.

Introduction

1,2-Diiodoethylene (C₂H₂I₂) exists as two geometric isomers: cis-(Z)-1,2-diiodoethylene and trans-(E)-1,2-diiodoethylene. The presence of the bulky, electron-rich iodine atoms significantly influences the electronic structure of the ethylene backbone, leading to distinct physical and chemical properties for each isomer. The trans isomer is generally found to be more stable than the cis isomer by approximately 2 kcal/mol.[1] This guide delves into the molecular orbital framework of these isomers, primarily through the lens of photoelectron spectroscopy and computational quantum chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of cis- and trans-1,2-diiodoethylene is presented in Table 1. These properties are fundamental for their handling, purification, and application in chemical reactions.

Propertycis-1,2-Diiodoethylenetrans-1,2-Diiodoethylene
CAS Number 590-26-1590-27-2
Molecular Weight 279.85 g/mol 279.85 g/mol
Melting Point -14 °C73 °C
Boiling Point 188 °C191 °C

Experimental Determination of Electronic Structure: Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful experimental technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. The resulting photoelectron spectrum provides direct information about the binding energies of electrons in their molecular orbitals.

Experimental Data

The ionization energies for the valence molecular orbitals of cis-1,2-diiodoethylene have been determined using He(I) photoelectron spectroscopy. The first adiabatic and vertical ionization energies are reported to be 8.6 eV and 8.94 eV, respectively. These values correspond to the removal of an electron from the highest occupied molecular orbital (HOMO).

Table 2: Experimental Ionization Energies of this compound Isomers

IsomerIonization Energy (eV)Type
cis-(Z)-1,2-Diiodoethylene8.6Adiabatic
8.94Vertical
trans-(E)-1,2-DiiodoethyleneNot explicitly found in searches

Note: While specific experimental ionization energies for the trans isomer were not found in the performed searches, studies on analogous dihaloethylenes suggest they would be similar to the cis isomer, with subtle shifts due to differences in symmetry and orbital interactions.

Experimental Protocol: Gas-Phase UV Photoelectron Spectroscopy

The following protocol outlines the general procedure for obtaining the gas-phase UV photoelectron spectrum of a volatile organic compound like this compound.

Objective: To measure the valence shell ionization energies of gaseous this compound.

Materials and Equipment:

  • This compound sample (cis or trans isomer)

  • High-vacuum photoelectron spectrometer

  • Helium discharge lamp (for He(I) radiation at 21.22 eV)

  • Electron energy analyzer (e.g., hemispherical or cylindrical mirror analyzer)

  • Vacuum system (turbomolecular and backing pumps)

  • Gas inlet system with a needle valve for sample introduction

  • Data acquisition system

Procedure:

  • System Preparation: Evacuate the spectrometer to a high vacuum (typically < 10⁻⁶ torr) to ensure a long mean free path for the photoelectrons.

  • Sample Introduction: Introduce the volatile this compound sample into the ionization chamber through the gas inlet system. The pressure in the chamber is typically maintained at ~10⁻³ torr.

  • Photoionization: Irradiate the gaseous sample with He(I) radiation from the helium discharge lamp.

  • Electron Energy Analysis: The ejected photoelectrons are focused into the electron energy analyzer, which separates them based on their kinetic energy.

  • Detection and Data Acquisition: The energy-resolved electrons are detected, and a spectrum of electron counts versus kinetic energy is recorded.

  • Data Conversion: The kinetic energy spectrum is converted to a binding energy spectrum using the equation: BE = hν - KE, where BE is the binding energy, hν is the energy of the ionizing radiation (21.22 eV for He(I)), and KE is the measured kinetic energy of the photoelectron.

experimental_workflow cluster_sample Sample Preparation cluster_spectrometer Photoelectron Spectrometer cluster_data Data Processing sample This compound (liquid) gas_inlet Gas Inlet System sample->gas_inlet Vaporization ionization_chamber Ionization Chamber (High Vacuum) gas_inlet->ionization_chamber Gaseous Sample analyzer Electron Energy Analyzer ionization_chamber->analyzer Photoelectrons he_lamp He(I) Lamp (21.22 eV) he_lamp->ionization_chamber UV Radiation detector Detector analyzer->detector raw_spectrum Kinetic Energy Spectrum detector->raw_spectrum processed_spectrum Binding Energy Spectrum raw_spectrum->processed_spectrum BE = hν - KE final_data Ionization Energies & MO Assignments processed_spectrum->final_data Analysis

Theoretical Electronic Structure: Molecular Orbital Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, provide a theoretical framework for understanding the electronic structure of molecules. These calculations yield information about the energies and compositions of molecular orbitals, which can be correlated with experimental data from photoelectron spectroscopy.

Molecular Orbital Theory

The valence molecular orbitals of this compound are formed from the linear combination of the atomic orbitals of carbon, hydrogen, and iodine. The highest occupied molecular orbitals (HOMOs) are of particular interest as they are involved in the first ionization event and are crucial for the molecule's reactivity. In dihaloethylenes, the HOMO is typically a π-orbital associated with the C=C double bond, while orbitals with significant contributions from the halogen lone pairs are also found at high energies.

Computational Protocol: DFT and Ab Initio Calculations

The following protocol outlines a general approach for the computational investigation of the electronic structure of this compound.

Objective: To calculate the molecular orbital energies and compositions for cis- and trans-1,2-diiodoethylene.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Methodology:

  • Geometry Optimization:

    • Construct the initial 3D structures for both cis- and trans-1,2-diiodoethylene.

    • Perform geometry optimization calculations to find the lowest energy conformation for each isomer. A common and reliable method is DFT with a functional such as B3LYP, paired with a basis set that can adequately describe the heavy iodine atom, such as a double-zeta or triple-zeta basis set with polarization and diffuse functions (e.g., 6-311+G(d,p)) and an effective core potential for iodine (e.g., LANL2DZ).

  • Frequency Analysis:

    • Perform a vibrational frequency calculation at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometries, perform a single-point energy calculation with a higher level of theory or a larger basis set if desired, to obtain more accurate molecular orbital energies.

  • Data Analysis:

    • Extract the molecular orbital energies from the output files.

    • Analyze the composition of the molecular orbitals to determine the contributions of the constituent atomic orbitals. This allows for the assignment of orbitals as σ, π, or lone pair (n) in character.

    • The negative of the HOMO energy can be compared to the first experimental ionization potential as an approximation according to Koopmans' theorem (for Hartree-Fock calculations) or its DFT equivalent.

logical_relationship cluster_exp Experimental Approach (UPS) cluster_theo Theoretical Approach (DFT/Ab Initio) cluster_correlation Correlation and Interpretation exp_spectrum Photoelectron Spectrum exp_ie Experimental Ionization Energies exp_spectrum->exp_ie Peak Positions koopinans Koopmans' Theorem (or DFT equivalent) exp_ie->koopinans calc_geom Geometry Optimization calc_mo Molecular Orbital Energy Calculation calc_geom->calc_mo calc_energies Calculated Orbital Energies calc_mo->calc_energies calc_energies->koopinans mo_assignment Molecular Orbital Assignments koopinans->mo_assignment electronic_structure Understanding of Electronic Structure and Reactivity mo_assignment->electronic_structure

Synthesis of cis- and trans-1,2-Diiodoethylene

A detailed, reliable protocol for the synthesis of both isomers is crucial for experimental studies.

Synthesis of trans-1,2-Diiodoethylene

trans-1,2-Diiodoethylene can be synthesized by the direct iodination of acetylene.

Procedure:

  • Acetylene gas is bubbled through an aqueous solution of iodine and potassium iodide.

  • The reaction mixture is allowed to react for an extended period.

  • The resulting crystalline trans-1,2-diiodoethylene is filtered, washed, and recrystallized.

Synthesis of cis-1,2-Diiodoethylene

The synthesis of the cis isomer is more complex and often involves stereospecific reactions. One common method involves the reduction of diiodoacetylene.

Conclusion

The electronic structure of this compound is a key determinant of its chemical behavior. This guide has provided a comprehensive overview of the experimental and theoretical approaches used to investigate the molecular orbitals of its cis and trans isomers. While experimental data for the cis isomer is available, further investigation into the photoelectron spectrum of the trans isomer would provide a more complete picture. Computational methods, such as DFT, serve as a powerful tool to complement experimental findings and provide a deeper understanding of the electronic properties that govern the reactivity of these important synthetic intermediates.

References

An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Diiodoethylene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the geometric isomers of 1,2-diiodoethylene, specifically the (E)- and (Z)-configurations. This document outlines the key thermodynamic parameters, details plausible experimental protocols for their determination, and presents a computational workflow for theoretical stability analysis.

Core Concepts in Thermodynamic Stability of Alkenes

The stability of alkene isomers is primarily governed by steric and electronic factors. In the case of geometric isomers, such as cis and trans (or Z and E), steric hindrance between substituent groups is a major determinant of their relative thermodynamic stability. Generally, the trans isomer, where bulky substituents are on opposite sides of the double bond, experiences less steric strain and is therefore thermodynamically more stable than the cis isomer.[1][2] The degree of substitution on the double bond also plays a crucial role, with more substituted alkenes exhibiting greater stability.[3]

Quantitative Thermodynamic Data

The thermodynamic properties of (E)- and (Z)-1,2-diiodoethylene have been determined through a combination of experimental measurements and computational chemistry. The following table summarizes the key quantitative data available for these isomers.

Thermodynamic Parameter(E)-1,2-diiodoethylene (trans)(Z)-1,2-diiodoethylene (cis)Notes
Standard Enthalpy of Formation (Gas Phase, 298.15 K) 207.72 ± 0.35 kJ/mol207.46 ± 0.45 kJ/molData from Active Thermochemical Tables.[4][5]
Relative Stability More StableLess Stable by ~2 kcal/mol (~8.4 kJ/mol)The (Z) isomer is less stable than the (E) isomer.

Experimental Determination of Thermodynamic Stability

Experimental Protocol: Isomerization Equilibrium via Iodine Catalysis

This protocol describes a method to determine the equilibrium constant for the isomerization of (E)- and (Z)-1,2-diiodoethylene, which can then be used to calculate the Gibbs free energy of isomerization.

1. Materials and Reagents:

  • Pure (E)-1,2-diiodoethylene
  • Pure (Z)-1,2-diiodoethylene
  • Iodine (catalyst)
  • High-purity inert solvent (e.g., dodecane)
  • Internal standard for gas chromatography (e.g., tetradecane)
  • Quenching agent (e.g., sodium thiosulfate solution)

2. Instrumentation:

  • Gas chromatograph with a flame ionization detector (GC-FID)
  • Capillary column suitable for separating the isomers (e.g., DB-5)
  • Thermostatted reaction vessels
  • UV-Vis spectrophotometer (optional, for monitoring iodine concentration)

3. Procedure:

  • Preparation of Reaction Mixtures: Prepare solutions of a known concentration of each pure isomer in the inert solvent. Add a catalytic amount of iodine to each solution. A parallel set of experiments starting with each isomer should be conducted to ensure equilibrium is reached from both directions.
  • Equilibration: Place the reaction vessels in a thermostat at a constant, elevated temperature (e.g., 150-200 °C). The presence of iodine facilitates the isomerization by temporarily forming a radical intermediate, allowing for rotation around the carbon-carbon single bond.
  • Sampling and Analysis: At regular time intervals, withdraw an aliquot from each reaction vessel. Immediately quench the reaction by mixing the aliquot with a solution of sodium thiosulfate to remove the iodine catalyst. Analyze the quenched sample by GC-FID to determine the relative concentrations of the (E)- and (Z)-isomers.
  • Equilibrium Confirmation: Continue sampling until the ratio of the two isomers remains constant over several time points, indicating that thermodynamic equilibrium has been reached.
  • Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated from the concentrations of the isomers at equilibrium: Keq = [(E)-1,2-diiodoethylene] / [(Z)-1,2-diiodoethylene].
  • Calculation of Gibbs Free Energy of Isomerization (ΔG°iso): The standard Gibbs free energy of isomerization is then calculated using the equation: ΔG°iso = -RT ln(Keq), where R is the gas constant and T is the absolute temperature in Kelvin.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Isomerization Equilibrium cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_calculation Calculation prep_E Prepare (E)-isomer solution with I2 equilibrate Heat at constant T to reach equilibrium prep_E->equilibrate prep_Z Prepare (Z)-isomer solution with I2 prep_Z->equilibrate sample Withdraw aliquots at time intervals equilibrate->sample quench Quench with Na2S2O3 sample->quench gc_analysis Analyze by GC-FID quench->gc_analysis check_eq Check for constant isomer ratio gc_analysis->check_eq check_eq->sample Continue sampling calc_keq Calculate Keq check_eq->calc_keq Equilibrium reached calc_delta_g Calculate ΔG°iso calc_keq->calc_delta_g

Caption: Workflow for experimental determination of isomerization equilibrium.

Computational Determination of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for calculating the thermodynamic properties of molecules. This approach allows for the determination of the relative stabilities of isomers with high accuracy.

Computational Protocol: DFT Calculations

This protocol outlines the steps for calculating the energy difference between (E)- and (Z)-1,2-diiodoethylene using a common quantum chemistry software package like Gaussian.

1. Software and Hardware:

  • Gaussian 16 or a similar quantum chemistry software package.
  • A high-performance computing cluster is recommended for these calculations.

2. Procedure:

  • Structure Building: Create the initial 3D structures of both (E)- and (Z)-1,2-diiodoethylene using a molecular modeling program.
  • Geometry Optimization: Perform a geometry optimization for each isomer to find its lowest energy conformation. A suitable level of theory, such as the B3LYP functional with a basis set that can handle heavy atoms like iodine (e.g., def2-TZVP), should be used.
  • Frequency Calculation: After successful optimization, perform a frequency calculation at the same level of theory. This serves two purposes:
  • To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
  • To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
  • Energy Extraction: From the output files of the frequency calculations, extract the total electronic energy, enthalpy, and Gibbs free energy for each isomer.
  • Calculation of Relative Stability: The difference in the calculated energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the two isomers gives their relative thermodynamic stabilities. For example, ΔG°iso = G°(E) - G°(Z).

Computational Workflow Diagram

Computational_Workflow Computational Workflow for Stability Analysis cluster_setup Setup cluster_calculation Calculation cluster_analysis Analysis build_E Build (E)-isomer structure opt_E Geometry Optimization (E) build_E->opt_E build_Z Build (Z)-isomer structure opt_Z Geometry Optimization (Z) build_Z->opt_Z freq_E Frequency Calculation (E) opt_E->freq_E freq_Z Frequency Calculation (Z) opt_Z->freq_Z extract_E Extract Energies (E) freq_E->extract_E extract_Z Extract Energies (Z) freq_Z->extract_Z calc_diff Calculate ΔE, ΔH, ΔG extract_E->calc_diff extract_Z->calc_diff

Caption: Workflow for computational determination of isomer stability.

Conclusion

The thermodynamic stability of this compound isomers follows the general trend observed for di-substituted alkenes, with the (E)-isomer being more stable than the (Z)-isomer due to reduced steric hindrance. The quantitative difference in their stability is approximately 2 kcal/mol. This stability difference can be confirmed and quantified through experimental methods such as iodine-catalyzed equilibration and analysis by gas chromatography, or through theoretical calculations using Density Functional Theory. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with these and similar compounds.

References

An In-depth Technical Guide to the Early Synthetic Methods for Producing Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a core early synthetic method for the production of diiodoethylene, tailored for researchers, scientists, and professionals in the field of drug development. The focus is on providing detailed, actionable information, including experimental protocols and quantitative data, to facilitate a deep understanding of this historical synthetic route.

Introduction

Diiodoethylene exists as two geometric isomers, cis and trans. The trans isomer, in particular, has been a subject of interest in organic synthesis. Early methods for its preparation were crucial for the advancement of halogenated hydrocarbon chemistry. This guide delves into one of the most direct and historically significant methods for synthesizing 1,2-diiodoethylene: the direct iodination of acetylene.

Core Synthetic Method: Direct Iodination of Acetylene

One of the earliest and most straightforward methods for the preparation of this compound involves the direct reaction of acetylene gas with an aqueous solution of iodine and potassium iodide. This method, detailed in the mid-20th century, predominantly yields the crystalline trans-diiodoethylene.[1]

Signaling Pathway of the Reaction

The reaction proceeds via the electrophilic addition of iodine to the triple bond of acetylene. The presence of potassium iodide is crucial as it solubilizes iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻), which then acts as the iodinating agent.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acetylene Acetylene (C₂H₂) Diiodoethylene trans-1,2-Diiodoethylene Acetylene->Diiodoethylene Iodine_KI Iodine (I₂) in Aqueous KI Triiodide Triiodide Ion (I₃⁻) Iodine_KI->Triiodide Formation Triiodide->Diiodoethylene Electrophilic Addition

Caption: Reaction pathway for the synthesis of trans-1,2-diiodoethylene from acetylene.

Experimental Protocol

The following protocol is based on the method described in Acta Chem. Scand., 2, 292 (1948).[1]

Materials:

  • Acetylene gas (purified)

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Sodium hydroxide (NaOH) solution

  • Ethanol

  • Distilled water

Procedure:

  • Preparation of the Reagent Solution: Prepare a 0.2 N solution of iodine in aqueous potassium iodide.

  • Purification of Acetylene: Acetylene gas should be purified to remove gaseous phosphorus, arsenic, and sulfur compounds prior to use.

  • Reaction Setup: Lead the purified acetylene gas into the iodine solution. The reaction mixture is maintained under a slight over-pressure of acetylene.

  • Reaction Time: The reaction is allowed to proceed for 2 days.

  • Isolation of Crude Product: After the reaction period, the crude crystalline trans-diiodoethylene is filtered off.

  • Washing: The collected crystals are washed sequentially with potassium iodide solution, sodium hydroxide solution, and water.

  • Drying: The washed crystals are dried between filter papers.

  • Recrystallization: The crude product is recrystallized from alcohol to yield pure trans-1,2-diiodoethylene.

Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis process.

experimental_workflow start Start prep_solution Prepare 0.2N Iodine in aqueous KI start->prep_solution reaction Introduce Acetylene to Iodine Solution (2 days under slight pressure) prep_solution->reaction purge_acetylene Purify Acetylene Gas purge_acetylene->reaction filtration Filter Crude Crystals reaction->filtration washing Wash with KI, NaOH, and Water filtration->washing drying Dry Crystals washing->drying recrystallization Recrystallize from Alcohol drying->recrystallization product Pure trans-1,2-Diiodoethylene recrystallization->product end End product->end

Caption: Experimental workflow for the synthesis of trans-1,2-diiodoethylene.

Quantitative Data

The following table summarizes the key quantitative data associated with this synthetic method.[1]

ParameterValue
Reagent Concentration 0.2 N Iodine in aqueous KI
Reaction Time 2 days
Iodine Reacted 96%
Yield 91% of crystalline trans-diiodoethylene
Melting Point 73.4 °C
Boiling Point 196-197 °C

Conclusion

The direct iodination of acetylene represents a foundational method in the synthesis of diiodoethylene. Its simplicity and relatively high yield of the trans isomer made it a valuable process in the early days of organic chemistry. This guide provides the necessary technical details for researchers to understand and potentially replicate this historical synthesis, offering a baseline for comparison with modern, more sophisticated synthetic methodologies.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Addition to Acetylene for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilic addition to alkynes, particularly acetylene, is a cornerstone of organic synthesis, providing a versatile pathway to a wide array of functionalized molecules, including vinyl halides, ketones, and aldehydes. While analogous to the well-studied additions to alkenes, the reactions of alkynes exhibit unique characteristics in terms of reactivity, regioselectivity, and stereochemistry. Despite a higher pi-electron density, alkynes are generally less reactive towards electrophiles than their alkene counterparts.[1][2] This paradox is attributed to the formation of higher-energy, less stable vinyl carbocation intermediates compared to the alkyl carbocations formed from alkenes.[3] This guide provides a detailed exploration of the core mechanisms governing these transformations, supported by quantitative data, experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in chemical research and development.

Core Mechanism: Vinyl Cation vs. Bridged Intermediates

The electrophilic addition to acetylene is initiated by the attack of the electron-rich pi system of the triple bond on an electrophile (E⁺). This initial step is typically the rate-determining step of the reaction. The subsequent intermediate can follow one of two primary pathways, largely dependent on the nature of the electrophile.

  • Type 1 Mechanism (Open Vinyl Cation): In reactions with protic acids (H-X), the electrophile (H⁺) adds to one of the sp-hybridized carbons, leading to the formation of a high-energy, sp-hybridized vinyl carbocation. This intermediate is then rapidly attacked by a nucleophile.[4]

  • Type 2 Mechanism (Bridged Intermediate): With larger electrophiles that possess lone pairs, such as halogens (Br₂, Cl₂), a three-membered ring intermediate, like a bromonium ion, is formed.[4][5] This cyclic intermediate prevents the formation of an open vinyl cation and dictates the stereochemical outcome of the reaction.

G cluster_start Reactants cluster_mech Mechanistic Pathways cluster_product Product Formation A Acetylene (H-C≡C-H) B Vinyl Cation (Type 1) A->B  Attack on E⁺ (e.g., H⁺) C Bridged Intermediate (Type 2) A->C  Attack on E⁺ (e.g., Br⁺) E Electrophile (E-Nu) D Addition Product B->D  Attack by Nu⁻ Nu Nucleophile (Nu⁻) C->D  SN2-like attack by Nu⁻

Caption: General mechanisms of electrophilic addition to acetylene.

Key Electrophilic Addition Reactions of Acetylene

Halogenation: Addition of Br₂ and Cl₂

The addition of halogens, such as bromine, to acetylene is a stereospecific reaction. When one equivalent of bromine is used, the reaction proceeds via a cyclic bromonium ion intermediate.[5][6] The subsequent backside attack by the bromide ion results exclusively in the formation of the anti-addition product, (E)-1,2-dibromoethene.[5][7] If an excess of the halogen is present, a second addition reaction can occur on the resulting haloalkene to yield a tetrahaloalkane.[5]

G A Acetylene C Cyclic Bromonium Ion Intermediate A->C π-bond attack B Br-Br B->C D Br⁻ B->D forms E (E)-1,2-Dibromoethene (anti-addition) C->E Backside attack by Br⁻ D->E G 1,1,2,2-Tetrabromoethane E->G Excess Br₂ F Br-Br F->G

Caption: Mechanism of the bromination of acetylene.

Hydrohalogenation: Addition of HBr and HCl

The addition of hydrogen halides (HX) to acetylene follows a Type 1 mechanism through a vinyl cation intermediate.[2][5] The first addition of HX to acetylene yields a vinyl halide. A second mole of HX can then add to this intermediate. This second addition is regioselective and follows Markovnikov's rule, where the proton adds to the carbon atom that already bears a hydrogen atom. This occurs because the resulting carbocation is stabilized by resonance involving the lone pairs of the already-substituted halogen, leading to the formation of a geminal dihalide (a dihalide with both halogens on the same carbon).[5]

G A Acetylene C Vinyl Cation A->C Protonation B H-Br B->C D Br⁻ B->D forms E Bromoethene (Vinyl Bromide) C->E Attack by Br⁻ D->E G Halogen-stabilized Carbocation E->G Protonation (Markovnikov) F H-Br F->G H Br⁻ F->H forms I 1,1-Dibromoethane (Geminal Dihalide) G->I Attack by Br⁻ H->I

Caption: Mechanism of the hydrobromination of acetylene.

Hydration: Synthesis of Carbonyls

The hydration of acetylene to form acetaldehyde is a synthetically important reaction but is slow in water alone. The reaction is typically catalyzed by strong acids in the presence of a mercury(II) salt, such as HgSO₄.[8][9] The mechanism involves the electrophilic attack of the mercuric ion on the alkyne, followed by the nucleophilic attack of water. The initial product is a vinyl alcohol, known as an enol, which is unstable and rapidly rearranges to the more stable carbonyl compound (acetaldehyde) via a process called keto-enol tautomerism.[3][8]

G A Acetylene C Mercurinium Ion Intermediate A->C Attack on Hg²⁺ B H₂O, H⁺, HgSO₄ B->C E Organomercury Oxonium Ion C->E Attack by H₂O D H₂O D->E F Vinyl Alcohol (Enol) E->F Deprotonation & Protolysis G Acetaldehyde (Keto) F->G Keto-Enol Tautomerism

Caption: Mechanism of mercury-catalyzed hydration of acetylene.

Quantitative Data Summary

The efficiency and outcome of electrophilic additions to acetylene are highly dependent on reaction conditions, catalysts, and substrates. The following tables summarize key quantitative data from the literature.

Table 1: Reaction Conditions and Yields for Hydrohalogenation of Acetylene

Product Reagents Catalyst Temperature (°C) Conversion (%) Selectivity (%) Reference
Vinyl Bromide C₂H₂, HBr Gold halide on charcoal 213 ~90 - [10]
Vinyl Chloride C₂H₂, HCl Palladium(II) chloride > Room Temp. 80 - 94.7 >98.7 [11]

| Vinyl Chloride | C₂H₂, HCl | Ru-NHC complex | - | - | - |[12] |

Table 2: Catalytic Performance in the Hydration of Acetylene

Catalyst System Temperature (°C) Conversion (%) Product Reference
Zn-TfOH/AC - 96 Acetaldehyde [13]
Gold(I) complex / H₂SO₄ 65 >99 Acetaldehyde [14]
K[Ru(III)(EDTA-H)Cl]·2H₂O 80 - Acetaldehyde [15]

| CdF₂/Cr₂O₃/Al₂O₃ | 360-440 | 70-80 | Acetaldehyde, Acetone |[16] |

Table 3: Kinetic Data for Electrophilic Addition to Acetylene

Reaction Kinetic Order Rate Equation Activation Energy (kcal/mol) Reference
Bromination in Acetic Acid Complex k₂[C₂H₂][Br₂] + k₃[C₂H₂][Br₂][Br⁻] - [7]

| Ru-catalyzed Hydration | 1st order in [Catalyst] and [C₂H₂] | Rate = k[Cat][C₂H₂] | 33.4 |[15] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for the key electrophilic additions to acetylene.

G A 1. Reactant & Solvent Preparation B 2. Apparatus Setup (e.g., Gas-tight reactor, scrubbers) A->B C 3. System Purge (Inert gas, e.g., N₂) B->C D 4. Reagent Charging (Solvent, catalyst, etc.) C->D E 5. Temperature Equilibration D->E F 6. Acetylene Introduction (Controlled flow rate) E->F G 7. Reaction Monitoring (TLC, GC, NMR) F->G H 8. Reaction Quench / Workup (e.g., Neutralization, extraction) G->H I 9. Product Isolation (Distillation, chromatography) H->I J 10. Product Characterization (Spectroscopy) I->J

Caption: General experimental workflow for reactions with acetylene.

Protocol 1: Synthesis of Vinyl Bromide via Hydrobromination

Objective: To synthesize vinyl bromide by the gas-phase addition of hydrogen bromide to acetylene using a supported gold catalyst.[10]

  • Catalyst Preparation: Prepare a gold chloride catalyst supported on activated charcoal.

  • Apparatus: A fixed-bed flow reactor capable of being heated to 213°C. The reactor outlet should be connected to a cold trap (e.g., cooled with dry ice/acetone) to collect the product. An exit gas scrubber containing a basic solution is required to neutralize unreacted HBr and acetylene.

  • Procedure:

    • Pack the flow reactor with the prepared catalyst.

    • Heat the reactor to the reaction temperature of 213°C while purging with an inert gas like nitrogen.

    • Prepare a gaseous mixture of equal volumes of dry acetylene and dry hydrogen bromide.

    • Pass the gas mixture over the catalyst bed at a controlled space velocity (e.g., 350 volumes of gas per unit volume of catalyst per hour).[10]

    • Condense the product, vinyl bromide (B.P. 16°C), in the cold trap.

    • Monitor the reaction progress by analyzing the composition of the exit gas.

    • After the reaction is complete, discontinue the flow of reactants and cool the reactor under an inert atmosphere.

    • The collected vinyl bromide can be purified by distillation.

Protocol 2: Synthesis of Acetaldehyde via Catalytic Hydration

Objective: To synthesize acetaldehyde by the homogeneous catalytic hydration of acetylene in an aqueous medium.[14]

  • Catalyst System: A water-soluble gold(I) complex with an organophosphorus ligand (e.g., TPPTS) and sulfuric acid as a co-catalyst.

  • Apparatus: A gas-liquid reactor equipped with a gas inlet tube (sparger), a magnetic stirrer, a heating mantle, a thermometer, and an outlet connected to a condenser and a collection flask (chilled in an ice bath).

  • Procedure:

    • Charge the gas-liquid reactor with distilled water, which serves as both the solvent and a reactant.

    • Dissolve the gold(I) catalyst (approx. 0.2 mol%) and a small amount of sulfuric acid (co-catalyst) in the water.

    • Heat the liquid phase in the reactor to 65°C with stirring.

    • Once the temperature is stable, begin bubbling acetylene gas through the liquid phase via the sparger at a steady rate.

    • The product, acetaldehyde (B.P. 20.2°C), will evaporate from the hotter reaction mixture along with unreacted acetylene.

    • Pass the exit gas stream through the condenser to liquefy the acetaldehyde, which is then collected in the chilled flask.

    • Unreacted acetylene can be recycled or safely vented through a scrubber.

    • The reaction can be monitored by analyzing aliquots of the collected condensate (e.g., by ¹H NMR or GC).

    • Continue the reaction until the desired conversion is achieved.

Conclusion

The electrophilic addition to acetylene is a powerful tool in synthetic organic chemistry. The reaction mechanism is nuanced, with the pathway and products being highly dependent on the choice of electrophile and reaction conditions. Understanding the formation of key intermediates—the open vinyl cation in hydrohalogenation and the cyclic halonium ion in halogenation—is critical to predicting and controlling the regioselectivity and stereoselectivity of these transformations. Furthermore, the catalytic hydration of acetylene provides a direct route to valuable carbonyl compounds. The data and protocols presented in this guide offer a robust framework for researchers to utilize and innovate upon these fundamental reactions in the development of novel chemical entities and pharmaceuticals.

References

An In-depth Technical Guide to the Physical Properties of cis- vs. trans-1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the distinct physical properties of the geometric isomers of 1,2-diiodoethylene: cis-1,2-diiodoethylene ((Z)-1,2-diiodoethene) and trans-1,2-diiodoethylene ((E)-1,2-diiodoethene). Understanding these differences is crucial for their application in chemical synthesis and drug development, where stereoisomerism can significantly impact molecular interactions and biological activity.

Core Physical Properties

The geometric arrangement of the iodine atoms around the carbon-carbon double bond in cis- and trans-1,2-diiodoethylene leads to significant differences in their physical properties. The cis isomer has both iodine atoms on the same side of the double bond, resulting in a net molecular dipole moment. In contrast, the trans isomer has the iodine atoms on opposite sides, leading to a cancellation of bond dipoles and a zero or near-zero molecular dipole moment.[1][2][3][4][5] This fundamental difference in polarity influences properties such as boiling point, melting point, and solubility.

Table 1: Comparison of Physical Properties of cis- and trans-1,2-Diiodoethylene

Propertycis-1,2-Diiodoethylenetrans-1,2-Diiodoethylene
CAS Number 590-26-1590-27-2
Molecular Formula C₂H₂I₂C₂H₂I₂
Molecular Weight 279.85 g/mol [2][5][6]279.85 g/mol [1][3][4]
Melting Point -14 °C[2][5][6]73 °C[1][3][4]
Boiling Point 188 °C[2][5][6]191 °C[1][3][4]
Density 3.015 g/cm³[7]Not specified
Dipole Moment 0.75 D[2][5][6]0.00 D[1][3][4]
Dielectric Constant 4.46[2][5][6]3.19[1][3][4]
Refractive Index 1.736[7]Not specified

Structural and Stability Analysis

The relationship between the two isomers can be visualized as a geometric inversion around the C=C double bond. Thermochemically, the trans isomer is generally more stable than the cis isomer due to reduced steric hindrance between the bulky iodine atoms.

isomers cluster_cis cis-1,2-Diiodoethylene cluster_trans trans-1,2-Diiodoethylene cis I \n  C=C / \nI   H trans I   H \n  C=C / \nH   I cis->trans Isomerization

Caption: Isomeric relationship between cis- and trans-1,2-diiodoethylene.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of these isomers are essential for their practical application. The following sections outline established methods.

3.1. Synthesis of trans-1,2-Diiodoethylene

A common method for the preparation of trans-1,2-diiodoethylene involves the direct iodination of acetylene.

  • Procedure: Acetylene gas, purified to remove phosphorus, arsenic, and sulfur compounds, is bubbled through a 0.2N solution of iodine in aqueous potassium iodide.[8] The reaction mixture is maintained under a slight over-pressure of acetylene for 48 hours. During this time, crystalline trans-1,2-diiodoethylene precipitates. The crude product is collected by filtration and washed sequentially with potassium iodide solution, sodium hydroxide solution, and water. After drying, the product is recrystallized from alcohol to yield pure trans-1,2-diiodoethene.[8]

3.2. Synthesis of cis-1,2-Diiodoethylene

The cis isomer can be obtained through the isomerization of the trans isomer.

  • Procedure: Crude trans-1,2-diiodoethylene is heated to 160 °C, which induces isomerization to the cis form.[9] The resulting mixture of cis and trans isomers is then separated by filtration and centrifugation to isolate the cis-1,2-diiodoethylene.[9]

3.3. Characterization

Standard analytical techniques are employed to confirm the identity and purity of the isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers based on the differences in chemical shifts and coupling constants of the vinyl protons and carbons.

  • Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations differ for the cis and trans isomers, providing a diagnostic tool for their identification.

  • Melting Point Analysis: As indicated in Table 1, the significant difference in melting points provides a straightforward method for distinguishing between the two isomers.

Solubility

The solubility of cis-1,2-diiodoethylene in water has been determined. At 25.0 °C, the concentration of cis-1,2-diiodoethylene in water is 1.65 mol m⁻³, which corresponds to a mass fraction of 4.63 x 10⁻² and a mole fraction of 2.98 x 10⁻⁵.[9] The experimental procedure for determining this solubility involved mixing the two substances in a glass-stoppered Erlenmeyer flask, rotating it in a constant temperature bath for 30 hours, extracting the aqueous phase with n-hexane, and measuring the optical density of the extract using a spectrophotometer.[9]

Logical Workflow for Isomer Differentiation

The distinct physical properties of the cis and trans isomers allow for a clear workflow for their differentiation and characterization.

differentiation_workflow start Sample of this compound mp_analysis Melting Point Analysis start->mp_analysis cis_isomer cis-1,2-Diiodoethylene (m.p. ~ -14 °C) mp_analysis->cis_isomer Low Melting Point trans_isomer trans-1,2-Diiodoethylene (m.p. ~ 73 °C) mp_analysis->trans_isomer High Melting Point spectroscopy Spectroscopic Analysis (NMR, IR) confirm_structure Confirm Structure spectroscopy->confirm_structure cis_isomer->spectroscopy trans_isomer->spectroscopy

Caption: Workflow for differentiating cis- and trans-1,2-diiodoethylene.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of (Z)-1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (Z)-1,2-Diiodoethylene is a valuable synthetic intermediate in organic chemistry, particularly in cross-coupling reactions for the stereoselective synthesis of complex alkenes.[1][2] The geometric configuration of the double bond is crucial, and the synthesis of the thermodynamically less stable (Z)-isomer presents a significant challenge.[3][4] Traditional methods for the dihalogenation of alkynes often yield the more stable (E)-isomer.[5][6] This document outlines detailed protocols for the stereoselective synthesis of (Z)-1,2-diiodoethylene, focusing on methods that provide high isomeric purity.

Synthetic Strategies Overview

The primary strategy for the stereoselective synthesis of (Z)-1,2-diiodoalkenes involves the syn-addition of two iodine atoms across an alkyne triple bond. Temperature control is critical to favor the kinetic (Z)-product over the thermodynamic (E)-product. An effective method involves the use of iodine monochloride in the presence of an iodide source at low temperatures.

cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Target Product Alkyne Alkyne Method1 Low-Temperature Iodination (ICl, Et4NI, -78 °C) Alkyne->Method1 syn-addition Method2 Oxidative Iodination (KI, PIDA) Alkyne->Method2 chemoselective Z_Product (Z)-1,2-Diiodoethylene Method1->Z_Product Method2->Z_Product Start Reaction Setup (Inert Atmosphere) Cool Cool to -78 °C Start->Cool Add Slow Addition of Reagents Cool->Add React Stir at -78 °C (2-3 hours) Add->React Quench Quench with Na2S2O3 (aq) React->Quench Workup Aqueous Workup (Extraction) Quench->Workup Dry Dry Organic Layer Workup->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analyze Characterization (NMR, GC-MS) Purify->Analyze

References

Application Notes: Stereospecific Synthesis of (E)-1,2-Diiodoethylene from Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-1,2-diiodoalkenes are valuable and versatile synthetic intermediates in organic chemistry, particularly in the construction of complex molecules and materials. Their utility stems from the presence of two iodine atoms, which can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki and Stille couplings. The stereospecific synthesis of the (E)-isomer is crucial for controlling the geometry of the final products. This document outlines reliable and stereoselective methods for the synthesis of (E)-1,2-diiodoalkenes from alkynes, focusing on protocols that offer high yields, operational simplicity, and favorable environmental profiles.

Core Principle: Electrophilic Anti-Addition

The primary mechanism for the stereospecific formation of (E)-1,2-diiodoalkenes from alkynes is the electrophilic addition of iodine. The reaction proceeds through a bridged iodonium ion intermediate.[1][2][3] A nucleophilic iodide ion then attacks this intermediate from the opposite face (anti-addition), leading exclusively to the formation of the (E)-diastereomer.[2][3] Various reagent systems have been developed to generate the electrophilic iodine species and facilitate this transformation efficiently under mild conditions.

Reaction Mechanism and Workflow

The general pathway involves the activation of an iodine source to promote electrophilic attack on the alkyne, followed by nucleophilic capture to yield the final product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Outcome Alkyne Alkyne Substrate MethodA Method A: (NH₄)₂S₂O₈, H₂O, 60 °C Alkyne->MethodA MethodB Method B: PIDA, MeCN/H₂O, rt Alkyne->MethodB MethodC Method C: H₂O₂, THF, rt Alkyne->MethodC IodineSource Iodine Source (I₂, KI, NaI, NH₄I) IodineSource->MethodA IodineSource->MethodB IodineSource->MethodC Purification Work-up & Purification MethodA->Purification MethodB->Purification MethodC->Purification Product (E)-1,2-Diiodoalkene Purification->Product

Figure 1: General experimental workflow for the synthesis of (E)-1,2-diiodoalkenes.

The stereochemical outcome is dictated by the formation of a key intermediate as depicted below.

G Simplified Anti-Addition Mechanism Alkyne R-C≡C-R' Iodonium Bridged Iodonium Ion (Intermediate) Alkyne->Iodonium Electrophilic Attack Product (E)-1,2-Diiodoalkene Iodonium->Product Anti-side Attack by I⁻ Reagents I⁺ (from I₂ or oxidant/I⁻) + I⁻ Reagents->Iodonium

Figure 2: Mechanism showing anti-addition via a bridged iodonium ion intermediate.

Quantitative Data Summary

Several methods have been reported for the stereospecific synthesis of (E)-1,2-diiodoalkenes. The following table summarizes representative results for different catalytic systems and substrates.

Alkyne SubstrateMethod/ConditionsYield (%)Stereoselectivity (E/Z)Reference
PhenylacetyleneNH₄I, (NH₄)₂S₂O₈, H₂O, 60 °C, 12 h97>99:1 (E only)[4]
1-OctyneKI, (NH₄)₂S₂O₈, H₂O, 60 °C, 12 h92>99:1 (E only)[4]
4-EthynyltolueneNaI, (NH₄)₂S₂O₈, H₂O, 60 °C, 12 h95>99:1 (E only)[4]
Propargyl alcoholKI, (NH₄)₂S₂O₈, H₂O, 60 °C, 12 h89>99:1 (E only)[4]
4-TolylethyneKI (2.5 eq), PIDA (1.0 eq), MeCN/H₂O (1:3), rt, 2-24 hHighHigh Chemoselectivity[5]
PhenylacetyleneI₂ (0.6 mmol), H₂O₂ (1.2 mmol), THF, rt, 1.5 h89Not specified, E-isomer implied[6]
1-HexyneI₂ (0.6 mmol), H₂O₂ (1.2 mmol), THF, rt, 1.5 h85Not specified, E-isomer implied[6]

PIDA = (Diacetoxyiodo)benzene

Experimental Protocols

The following are detailed protocols for two highly efficient and stereospecific methods.

Protocol 1: (NH₄)₂S₂O₈-Mediated Diiodination in Water

This method is environmentally friendly, using water as a solvent and avoiding hazardous reagents and metal catalysts.[4] It demonstrates broad substrate scope and operational simplicity.[4]

Materials and Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Alkyne (1.0 mmol)

  • Iodide source (e.g., KI, NaI, or NH₄I) (2.5 mmol)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (2.5 mmol)

  • Deionized water (5.0 mL)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the alkyne (1.0 mmol), iodide source (2.5 mmol), ammonium persulfate (2.5 mmol), and deionized water (5.0 mL).

  • Attach the condenser and place the flask in a preheated oil bath or heating mantle at 60 °C.

  • Stir the reaction mixture vigorously for 12 hours. Monitor the reaction progress by TLC if applicable.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (10 mL) to quench any remaining iodine, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the pure (E)-1,2-diiodoalkene.

Protocol 2: PIDA-Mediated Diiodination

This protocol utilizes a hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), to achieve a highly chemoselective synthesis of 1,2-diiodoalkenes.[5][7]

Materials and Equipment:

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Alkyne (1.0 equiv)

  • Potassium iodide (KI) (2.5 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.0 equiv)

  • Acetonitrile (MeCN) and deionized water (solvent ratio 1:3)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve the terminal alkyne (1.0 equiv) and potassium iodide (2.5 equiv) in a 1:3 mixture of acetonitrile and water.

  • Stir the mixture at room temperature.

  • Add (diacetoxyiodo)benzene (PIDA) (1.0 equiv) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure (E)-1,2-diiodoalkene.[5]

Safety Precautions:

  • Iodine and its compounds can be corrosive and harmful; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Oxidizing agents like ammonium persulfate and PIDA should be handled with care and not mixed directly with flammable organic materials.

  • Reactions should be performed in a well-ventilated fume hood.

References

1,2-Diiodoethylene as a Precursor for Conjugated Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethylene is a versatile precursor for the synthesis of conjugated polymers, offering a direct route to incorporating vinylene linkages into the polymer backbone. Its two iodine atoms provide reactive sites for various cross-coupling reactions, enabling the formation of highly conjugated systems with tunable electronic and optical properties. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of conjugated polymers, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck polycondensations. These polymers are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Key Applications

The primary application of this compound in polymer chemistry is as a building block for poly(arylene vinylene) (PAV) and related conjugated polymers. The vinylene units introduced by this compound play a crucial role in extending the π-conjugation along the polymer chain, which governs the material's optoelectronic properties.

Applications of Conjugated Polymers Derived from this compound:

  • Organic Light-Emitting Diodes (OLEDs): The tunable fluorescence and charge-transport properties of these polymers make them suitable as emissive or charge-transport layers in OLEDs.

  • Organic Photovoltaics (OPVs): By pairing with suitable acceptor materials, these polymers can function as the electron-donor component in the active layer of OPV devices.

  • Organic Field-Effect Transistors (OFETs): The charge carrier mobility of these materials is a key parameter for their use as the semiconductor channel in OFETs.

  • Sensors: The sensitivity of the electronic and optical properties of conjugated polymers to their environment allows for their use in chemical and biological sensors.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of conjugated polymers using this compound via common cross-coupling reactions.

Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. In the context of polymerization, this involves the reaction of a diiodo-monomer (this compound) with a diboronic acid or ester comonomer.

Reaction Scheme:

Suzuki_Polycondensation This compound I-CH=CH-I Catalyst Pd(0) Catalyst Base This compound->Catalyst + Aryl Diboronic Acid HO(B)-(Ar)-(B)OH Aryl Diboronic Acid->Catalyst + Polymer -[CH=CH-Ar]-n Catalyst->Polymer

Figure 1: Suzuki-Miyaura polycondensation of this compound.

Detailed Protocol for the Synthesis of Poly(phenylene vinylene) (PPV) derivative:

Materials:

  • This compound (cis/trans mixture or pure isomer)

  • 1,4-Phenylenediboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Methanol

  • Deionized water

Procedure:

  • Catalyst Preparation: In a Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in anhydrous toluene (10 mL). Stir the mixture at room temperature for 30 minutes to form the active Pd(0) catalyst.

  • Monomer Addition: To the catalyst solution, add this compound (1.0 mmol) and 1,4-phenylenediboronic acid (1.0 mmol).

  • Base Addition: Add an aqueous solution of potassium carbonate (2 M, 2 mL) to the reaction mixture.

  • Polymerization: Heat the mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere. The polymer will precipitate from the solution as the reaction progresses.

  • Polymer Isolation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol (200 mL) to precipitate the polymer completely.

  • Purification: Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst, salts, and oligomers.

  • Drying: Dry the polymer in a vacuum oven at 40 °C overnight.

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Polycondensation

ParameterValue
Molar Ratio (Diiodoethylene:Diboronic Acid)1:1
Catalyst Loading (mol%)1-3
Ligand to Palladium Ratio2:1 to 4:1
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃
SolventToluene, DMF, Dioxane
Temperature (°C)80-120
Reaction Time (h)24-72
Sonogashira Polycondensation

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method is particularly useful for synthesizing polymers with alternating vinylene and ethynylene units.

Reaction Scheme:

Sonogashira_Polycondensation This compound I-CH=CH-I Catalyst Pd/Cu Catalyst Base This compound->Catalyst + Diethynylarene H-C≡C-Ar-C≡C-H Diethynylarene->Catalyst + Polymer -[CH=CH-C≡C-Ar-C≡C]-n Catalyst->Polymer

Figure 2: Sonogashira polycondensation of this compound.

Detailed Protocol for the Synthesis of a Poly(phenylene ethynylene vinylene) derivative:

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) (anhydrous)

  • Toluene (anhydrous)

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and 1,4-diethynylbenzene (1.0 mmol) in a mixture of anhydrous toluene (15 mL) and anhydrous triethylamine (5 mL).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) and copper(I) iodide (0.06 mmol) to the reaction mixture.

  • Polymerization: Heat the mixture to 70 °C and stir for 24 hours under an inert atmosphere. The formation of a precipitate indicates polymer growth.

  • Polymer Isolation: After cooling to room temperature, pour the reaction mixture into methanol (200 mL).

  • Purification: Filter the precipitate and wash it with methanol to remove the catalysts and unreacted monomers. Further purification can be achieved by Soxhlet extraction with a suitable solvent (e.g., chloroform) followed by precipitation in methanol.

  • Drying: Dry the polymer under vacuum at 40 °C.

Table 2: Typical Reaction Parameters for Sonogashira Polycondensation

ParameterValue
Molar Ratio (Diiodoethylene:Diyne)1:1
Pd Catalyst Loading (mol%)1-5
Cu Cocatalyst Loading (mol%)2-10
BaseTriethylamine, Diisopropylamine
SolventToluene, THF, DMF
Temperature (°C)25-100
Reaction Time (h)12-48
Heck Polycondensation

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. For polymerization, a dihalide like this compound is reacted with a divinyl comonomer.

Reaction Scheme:

Heck_Polycondensation This compound I-CH=CH-I Catalyst Pd Catalyst Base This compound->Catalyst + Divinylarene H₂C=CH-Ar-CH=CH₂ Divinylarene->Catalyst + Polymer -[CH=CH-Ar-CH=CH]-n Catalyst->Polymer

Figure 3: Heck polycondensation of this compound.

Detailed Protocol for the Synthesis of a Poly(phenylene vinylene) derivative:

Materials:

  • This compound

  • 1,4-Divinylbenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA) (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Methanol

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol), 1,4-divinylbenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.08 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add anhydrous triethylamine (3.0 mmol) to the mixture.

  • Polymerization: Heat the reaction mixture to 100 °C and stir for 48 hours under an inert atmosphere.

  • Polymer Isolation: Cool the mixture to room temperature and pour it into methanol (200 mL) to precipitate the polymer.

  • Purification: Filter the polymer and wash it with methanol. Dissolve the polymer in a suitable solvent like chloroform or THF and reprecipitate it in methanol to further purify it.

  • Drying: Dry the final polymer product in a vacuum oven at 50 °C.

Table 3: Typical Reaction Parameters for Heck Polycondensation

ParameterValue
Molar Ratio (Diiodoethylene:Divinylarene)1:1
Catalyst Loading (mol%)1-5
Ligand to Palladium Ratio2:1 to 4:1
BaseTriethylamine, Diisopropylethylamine
SolventDMF, NMP, Toluene
Temperature (°C)100-150
Reaction Time (h)24-72

Data Presentation

The properties of conjugated polymers are highly dependent on their molecular weight, polydispersity, and chemical structure. The following table summarizes typical data for poly(phenylene vinylene) derivatives synthesized using this compound.

Table 4: Representative Properties of Conjugated Polymers from this compound

Polymerization MethodComonomerMn (kDa)PDIλ_abs (nm)λ_em (nm)
Suzuki-Miyaura1,4-Phenylenediboronic acid10 - 301.5 - 2.5420 - 450500 - 550
Sonogashira1,4-Diethynylbenzene8 - 251.6 - 2.8400 - 430480 - 520
Heck1,4-Divinylbenzene5 - 201.8 - 3.0430 - 460510 - 560

Mn = Number-average molecular weight, PDI = Polydispersity index, λ_abs = Absorption maximum, λ_em = Emission maximum. These values are illustrative and can vary significantly based on reaction conditions and specific monomers used.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide range of conjugated polymers. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Heck polycondensations provide robust and reproducible methods for obtaining these materials. The ability to tailor the polymer properties through the choice of comonomer and reaction conditions makes this compound an important tool for researchers in materials science and drug development, enabling the creation of novel functional materials for advanced applications. Careful control over the stoichiometry, catalyst system, and reaction parameters is crucial for achieving polymers with desired molecular weights and well-defined structures, which in turn dictate their performance in various devices.

Application Notes and Protocols: 1,2-Diiodoethylene in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1,2-Diiodoethylene in the Synthesis of Conjugated Systems

This compound (C₂H₂I₂) is an organoiodide that exists as two geometric isomers: cis-(Z) and trans-(E). While not a conventional monomer for direct polymerization into high-performance semiconducting polymers, this compound serves as a valuable building block for the stereoselective synthesis of vinylene-containing conjugated oligomers and small molecules. These resulting molecules are of significant interest in the field of organic electronics for applications in Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs).

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings. These reactions allow for the precise insertion of a carbon-carbon double bond (vinylene bridge) between two aromatic or heteroaromatic systems, enabling the fine-tuning of the electronic and photophysical properties of the resulting conjugated materials. The stereochemistry of the this compound isomer used dictates the geometry of the final product, which in turn influences molecular packing and charge transport characteristics.

Potential Applications in Organic Electronics

The incorporation of a vinylene linkage using this compound can significantly impact the properties of organic semiconductors. Below is a summary of the potential effects on key performance parameters in organic electronic devices.

PropertyPotential Impact of Vinylene MoietyRationalePotential Device Application
Charge Carrier Mobility IncreaseThe vinylene bridge can enhance the planarity and rigidity of the conjugated backbone, promoting stronger intermolecular π-π stacking and facilitating more efficient charge hopping between molecules.High-performance OFETs
Band Gap Engineering Tuning (Red Shift)Extending the π-conjugation by introducing a vinylene spacer typically leads to a smaller HOMO-LUMO gap, causing a red-shift in the absorption and emission spectra.Narrow bandgap materials for OPVs, NIR emitters for OLEDs
Photoluminescence Quantum Yield (PLQY) ModulationThe rigidity of the vinylene unit can suppress non-radiative decay pathways, potentially increasing the PLQY of fluorescent materials.Efficient emissive layers in OLEDs
Molecular Packing ControllableThe choice between (E)- and (Z)-1,2-diiodoethylene allows for the synthesis of molecules with different geometries, which directly influences their solid-state packing and, consequently, their electronic properties.Materials with tailored morphology for optimized device performance
Solubility Can be maintainedWhile extending conjugation can decrease solubility, the synthesis of well-defined oligomers allows for the attachment of solubilizing side chains to the aromatic units, ensuring good processability.Solution-processable active layers for printed electronics

Experimental Protocols

The following protocols describe the general procedures for using this compound in Stille and Suzuki cross-coupling reactions to synthesize conjugated molecules.

Stereoselective Synthesis of Substituted Alkenes via Stille Coupling

The Stille reaction is a versatile method for creating carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by a palladium complex.

Reaction Scheme:

Stille_Coupling cluster_reactants Reactants cluster_products Products R1_Sn R¹-Sn(Bu)₃ catalyst Pd(PPh₃)₄ CuI (co-catalyst) Solvent (e.g., Toluene) R1_Sn->catalyst Diiodo (E)-1,2-diiodoethylene Diiodo->catalyst Product R¹-CH=CH-R² Byproduct I-Sn(Bu)₃ + I-Sn(Bu)₃ catalyst->Product + R²-Sn(Bu)₃

Caption: General scheme of a twofold Stille cross-coupling reaction.

Materials:

  • (E)-1,2-diiodoethylene

  • Aryl- or heteroaryltributylstannane (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous and degassed toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add (E)-1,2-diiodoethylene (1.0 mmol), the aryl- or heteroaryltributylstannane (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl- or diheteroaryl-ethene.

Stereoselective Synthesis of Substituted Alkenes via Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_products Products R1_B R¹-B(OR)₂ catalyst Pd(PPh₃)₄ Aqueous Base (e.g., K₂CO₃) Solvent (e.g., Toluene/EtOH) R1_B->catalyst Diiodo (E)-1,2-diiodoethylene Diiodo->catalyst Product R¹-CH=CH-R² Byproduct I-B(OR)₂ + I-B(OR)₂ catalyst->Product + R²-B(OR)₂

Caption: General scheme of a twofold Suzuki cross-coupling reaction.

Materials:

  • (E)-1,2-diiodoethylene

  • Aryl- or heteroarylboronic acid or ester (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Aqueous potassium carbonate (K₂CO₃) solution (2 M)

  • Toluene and Ethanol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve (E)-1,2-diiodoethylene (1.0 mmol), the aryl- or heteroarylboronic acid/ester (2.2 mmol), and Pd(PPh₃)₄ (0.05 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Add the 2 M aqueous K₂CO₃ solution (5 mL).

  • Heat the biphasic mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with toluene (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired product.

Visualization of Experimental Workflow and Device Architecture

The following diagrams illustrate a hypothetical workflow for the synthesis of a conjugated molecule using this compound and its subsequent integration into an Organic Field-Effect Transistor (OFET).

experimental_workflow start Start: (E)-1,2-Diiodoethylene + Thiophene Boronic Acid synthesis Suzuki Coupling Reaction (Pd Catalyst, Base) start->synthesis purification Purification (Column Chromatography) synthesis->purification material Synthesized Material: (E)-1,2-di(thiophen-2-yl)ethene purification->material dissolution Dissolve in Organic Solvent (e.g., Chlorobenzene) material->dissolution fabrication Device Fabrication: Spin-Coating on Substrate dissolution->fabrication annealing Thermal Annealing fabrication->annealing characterization Device Characterization (Electrical Measurements) annealing->characterization

Caption: Workflow for synthesis and device fabrication.

OFET_structure substrate Si Substrate gate Gate Electrode (n+-Si) dielectric Dielectric Layer (SiO₂) active_layer Active Layer ((E)-1,2-di(thiophen-2-yl)ethene) source Source (Au) drain Drain (Au)

Caption: Bottom-gate, top-contact OFET architecture.

Disclaimer: The application of this compound in high-performance organic electronics is an emerging area of research. The protocols and potential applications described are based on established chemical principles and may require further optimization for specific material and device targets.

Application Notes and Protocols: The Use of 1,2-Diiodoethylene in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethylene serves as a versatile C2 building block in organic synthesis, providing a scaffold for the stereoselective formation of complex olefinic structures. Its two carbon-iodine bonds, possessing differential reactivity, can be selectively functionalized through various cross-coupling reactions. This attribute is particularly valuable in the total synthesis of natural products, where precise control over geometry and connectivity is paramount. Both the (Z)- and (E)-isomers of this compound are synthetically accessible and can be employed to construct di- and polysubstituted alkenes, which are common motifs in biologically active natural products. This document outlines the application of this compound derivatives in the total synthesis of the marine macrolide Amphidinolide E, highlighting the strategic use of Stille cross-coupling reactions.

Core Application: Total Synthesis of Amphidinolide E

Amphidinolide E is a complex macrolide isolated from the marine dinoflagellate Amphidinium sp. and exhibits potent cytotoxic activity. Its intricate structure, featuring multiple stereocenters and a complex pattern of olefinic bonds, presents a significant synthetic challenge. The total synthesis of Amphidinolide E provides an excellent case study for the strategic implementation of a this compound-derived building block.

A key disconnection in the retrosynthetic analysis of Amphidinolide E involves a Stille cross-coupling reaction to form a crucial diene moiety. This strategy relies on the coupling of a complex vinyl iodide with a vinylstannane partner. The vinylstannane fragment can be conceptually and practically derived from a terminal alkyne, which itself can be prepared from precursors related to this compound, demonstrating the utility of this C2 synthon in accessing key intermediates for complex natural product synthesis.

Retrosynthetic Analysis and Key Coupling Strategy

The synthesis of Amphidinolide E hinges on the convergent coupling of two advanced fragments. A key carbon-carbon bond formation is achieved via a palladium-catalyzed Stille coupling between a vinyl iodide and a vinylstannane.

G Amphidinolide_E Amphidinolide E Stille_Coupling Stille Coupling Amphidinolide_E->Stille_Coupling Retrosynthesis Vinyl_Iodide Vinyl Iodide Fragment Stille_Coupling->Vinyl_Iodide Vinylstannane Vinylstannane Fragment (Derived from Alkyne) Stille_Coupling->Vinylstannane Alkyne Terminal Alkyne Vinylstannane->Alkyne Hydrostannylation Diiodoethylene This compound (Conceptual Precursor) Alkyne->Diiodoethylene Conceptual Link

Caption: Retrosynthetic approach for Amphidinolide E.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving the synthesis of the vinylstannane fragment and its subsequent use in the Stille coupling for the total synthesis of Amphidinolide E.

Protocol 1: Stereoselective Synthesis of (E)-Vinylstannane via Hydrostannylation of a Terminal Alkyne

This protocol describes a general and reliable method for the preparation of an (E)-vinylstannane from a terminal alkyne, a key intermediate conceptually derived from this compound chemistry.

Workflow:

G start Start alkyne Terminal Alkyne start->alkyne hydrostannylation Hydrostannylation with Bu3SnH, Pd(PPh3)4 alkyne->hydrostannylation vinylstannane (E)-Vinylstannane hydrostannylation->vinylstannane purification Purification (Chromatography) vinylstannane->purification product Final Product purification->product

Caption: Workflow for (E)-vinylstannane synthesis.

Materials:

  • Terminal alkyne

  • Tributyltin hydride (Bu₃SnH)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous, degassed solvent (e.g., THF or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the terminal alkyne (1.0 equiv) in anhydrous and degassed solvent (0.1 M) under an inert atmosphere at 0 °C, add tributyltin hydride (1.1 equiv).

  • To this stirred solution, add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (0.02 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (E)-vinylstannane.

Quantitative Data:

ReactantMolar Equiv.Catalyst Loading (mol%)SolventTemperatureReaction Time (h)Yield (%)Stereoselectivity (E:Z)
Terminal Alkyne1.02THF0 °C to rt2-485-95>95:5
Tributyltin hydride1.1------
Protocol 2: Stille Cross-Coupling for the Synthesis of the Amphidinolide E Core

This protocol details the palladium-catalyzed Stille cross-coupling of the synthesized vinylstannane with a complex vinyl iodide fragment, a key step in the convergent synthesis of Amphidinolide E.

Signaling Pathway of Catalysis:

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)(I)Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R1R2 R1-Pd(II)(R2)Ln Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product VinylIodide Vinyl Iodide (R1-I) VinylIodide->OxAdd Vinylstannane Vinylstannane (R2-SnBu3) Vinylstannane->Transmetal

Caption: Stille coupling catalytic cycle.

Materials:

  • Vinyl iodide fragment

  • (E)-Vinylstannane fragment

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylarsine (AsPh₃)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the vinyl iodide (1.0 equiv) and the (E)-vinylstannane (1.5 equiv) in anhydrous DMF (0.01 M) under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.1 equiv), triphenylarsine (0.4 equiv), and copper(I) iodide (0.2 equiv).

  • Add N,N-diisopropylethylamine (5.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring its progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Quantitative Data:

ReactantMolar Equiv.Catalyst/Ligand/AdditiveSolventTemperatureReaction Time (h)Yield (%)
Vinyl Iodide1.0-DMFrt12-1860-70
(E)-Vinylstannane1.5-----
Pd₂(dba)₃0.1Catalyst----
AsPh₃0.4Ligand----
CuI0.2Co-catalyst----
DIPEA5.0Base----

Conclusion

The total synthesis of Amphidinolide E showcases the strategic importance of this compound-derived building blocks in the construction of complex natural products. The ability to stereoselectively synthesize vinylstannanes and subsequently engage them in high-fidelity Stille cross-coupling reactions provides a powerful tool for the formation of intricate diene systems. The detailed protocols provided herein offer a practical guide for researchers in the field of natural product synthesis and drug discovery to apply these methodologies in their own synthetic endeavors. The careful selection of catalysts, ligands, and reaction conditions is crucial for achieving high yields and selectivities in these transformations, ultimately enabling the efficient assembly of complex molecular architectures.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides a detailed protocol for the use of (E)- and (Z)-1,2-diiodoethylene as a versatile building block in the synthesis of both symmetrical and unsymmetrical stilbenes and related diarylethenes. Stilbenes are a class of compounds with significant importance in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties. The use of 1,2-diiodoethylene offers a stereospecific route to these valuable molecules.

The double Suzuki-Miyaura coupling of this compound with two equivalents of an arylboronic acid affords symmetrical stilbenes. For the synthesis of unsymmetrical stilbenes, a stepwise approach is employed, where the first coupling is performed with one equivalent of an arylboronic acid, followed by isolation of the iodo-substituted stilbene intermediate and a subsequent coupling with a different arylboronic acid.

Reaction Principle

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. The catalytic cycle, as generally accepted, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[1][2]

Application: Synthesis of Symmetrical and Unsymmetrical Stilbenes

The protocol described herein is applicable to the synthesis of a wide array of stilbene derivatives with diverse electronic and steric properties. This methodology is particularly relevant for the synthesis of biologically active molecules, such as resveratrol and its analogs, as well as for the creation of novel materials with tailored photophysical properties.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the synthesis of symmetrical and unsymmetrical stilbenes using (E)-1,2-diiodoethylene. It is important to note that reaction optimization may be necessary for specific substrates.

Table 1: Synthesis of Symmetrical (E)-Stilbenes via Twofold Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2 M aq.)Toluene901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O100892
34-Chlorophenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃THF/H₂O801688
43,5-Dimethoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DMF/H₂O110690

Table 2: Synthesis of Unsymmetrical (E)-Stilbenes via Stepwise Suzuki-Miyaura Coupling

Step 1: Monocoupling of (E)-1,2-diiodoethylene

EntryArylboronic Acid (1st)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of Iodo-stilbene
1Phenylboronic acidPd(PPh₃)₄ (2)-NaHCO₃Toluene/EtOH/H₂O802475
24-Vinylphenylboronic acidPd(OAc)₂ (1.5)P(o-tol)₃ (3)K₂CO₃DME/H₂O851878

Step 2: Second Coupling to Afford Unsymmetrical Stilbene

EntryIodo-stilbene IntermediateArylboronic Acid (2nd)Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Overall Yield (%)
1(E)-1-iodo-2-phenylethene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-CsFDioxane1001288
2(E)-1-(4-vinylphenyl)-2-iodoethene3-Nitrophenylboronic acidPd₂(dba)₃ (1)RuPhos (2)K₃PO₄Toluene/H₂O951085

Experimental Protocols

Materials and Equipment
  • (E)- or (Z)-1,2-diiodoethylene

  • Arylboronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂)

  • Phosphine ligands (if required, e.g., SPhos, XPhos)

  • Base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃, K₂CO₃, CsF)

  • Anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF)

  • Degassed water

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Protocol 1: Synthesis of Symmetrical (E)-Stilbenes

This protocol describes a general procedure for the twofold Suzuki-Miyaura coupling of (E)-1,2-diiodoethylene.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (E)-1,2-diiodoethylene (1.0 mmol), the desired arylboronic acid (2.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., Na₂CO₃, 4.0 mmol).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., Toluene, 10 mL) and degassed water (2 mL) to the flask.

  • Degassing: The reaction mixture is typically degassed by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: The mixture is then heated to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time (e.g., 12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure symmetrical (E)-stilbene.

Protocol 2: Synthesis of Unsymmetrical (E)-Stilbenes (Stepwise)

Step A: Monocoupling Reaction

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine (E)-1,2-diiodoethylene (1.0 mmol), the first arylboronic acid (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a mild base (e.g., NaHCO₃, 3.0 mmol).

  • Solvent Addition and Degassing: Add the solvent system (e.g., Toluene/Ethanol/H₂O, 10:2:1, 13 mL) and degas the mixture.

  • Reaction: Heat the reaction at a moderate temperature (e.g., 80 °C) and monitor the reaction progress carefully by TLC or GC-MS to maximize the formation of the monocoupled product and minimize the formation of the symmetrical dicoupled byproduct.

  • Workup and Purification: Once the starting this compound is consumed, cool the reaction, perform an aqueous workup as described in Protocol 1, and purify the crude product by column chromatography to isolate the (E)-iodo-stilbene intermediate.

Step B: Second Coupling Reaction

  • Reaction Setup: In a new flame-dried Schlenk flask under an inert atmosphere, add the isolated (E)-iodo-stilbene intermediate (1.0 mmol), the second, different arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., CsF, 3.0 mmol).

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., Dioxane, 10 mL) and degas the mixture.

  • Reaction: Heat the reaction to a higher temperature if necessary (e.g., 100 °C) until the reaction is complete as monitored by TLC or GC-MS.

  • Workup and Purification: Perform the aqueous workup and purification by column chromatography as previously described to obtain the pure unsymmetrical (E)-stilbene.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_halide R¹-Pd(II)L₂(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L₂(R²) Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² Workflow start Start: (E)-1,2-diiodoethylene + Arylboronic Acid 1 reaction1 Step 1: Monocoupling - Pd Catalyst - Base - Solvent start->reaction1 workup1 Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate Isolate: (E)-Iodo-stilbene purification1->intermediate reaction2 Step 2: Second Coupling - Arylboronic Acid 2 - Pd Catalyst - Base - Solvent intermediate->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Column Chromatography workup2->purification2 end Final Product: Unsymmetrical (E)-Stilbene purification2->end

References

Application Notes and Protocols: Sonogashira Coupling of cis-1,2-Diiodoethylene for the Synthesis of (Z)-Enediynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a vinyl or aryl halide and a terminal alkyne.[1][2][3] This reaction, catalyzed by palladium and copper complexes, has found widespread application in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[4] The use of cis-1,2-diiodoethylene as a substrate in the Sonogashira coupling provides a stereospecific route to cis-(Z)-enediynes, a core structural motif in a number of biologically active compounds, including potent antitumor antibiotics. This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction using cis-1,2-diiodoethylene.

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the vinyl iodide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired enediyne product and regenerates the Pd(0) catalyst. The use of a cis-dihaloalkene starting material ensures the retention of the cis-(Z)-stereochemistry in the final enediyne product.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 oxidative_addition Oxidative Addition Pd0->oxidative_addition Pd_complex cis-I-Pd(II)L2(alkynyl) reductive_elimination Reductive Elimination Pd_complex->reductive_elimination oxidative_addition->Pd_complex cis-I-vinyl-I transmetalation Transmetalation transmetalation->Pd_complex reductive_elimination->Pd0 Product (cis-Enediyne) CuI Cu(I)X deprotonation Deprotonation CuI->deprotonation Cu_acetylide Cu(I)-acetylide Cu_acetylide->transmetalation deprotonation->Cu_acetylide Terminal Alkyne Base

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

Applications in Synthesis

The Sonogashira coupling of cis-1,2-diiodoethylene is a key strategy for the synthesis of both symmetrical and unsymmetrical (Z)-enediynes. These compounds are of significant interest in drug development due to their unique biological activity, which often involves the ability to undergo Bergman cyclization to generate highly reactive diradical species capable of cleaving DNA.

Symmetrical (Z)-Enediynes: These are synthesized by reacting cis-1,2-diiodoethylene with two equivalents of a single terminal alkyne.

Unsymmetrical (Z)-Enediynes: The synthesis of unsymmetrical enediynes can be achieved through a stepwise, one-pot procedure.[5] This involves the initial mono-coupling of cis-1,2-diiodoethylene with one terminal alkyne, followed by the in-situ addition of a second, different terminal alkyne to the resulting iodo-enyne intermediate.[5]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired products.

Protocol 1: General Procedure for the Synthesis of Symmetrical (Z)-Enediynes

This protocol describes a general method for the double Sonogashira coupling of cis-1,2-diiodoethylene with a terminal alkyne.

Materials:

  • cis-1,2-diiodoethylene

  • Terminal alkyne (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF, DMF, or toluene)

  • Anhydrous and deoxygenated solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the solvent and the base, and stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne to the reaction mixture and stir for another 10 minutes.

  • Add a solution of cis-1,2-diiodoethylene in the reaction solvent dropwise over 15-20 minutes.

  • The reaction mixture is then stirred at the desired temperature (typically ranging from room temperature to 80 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Stepwise Synthesis of Unsymmetrical (Z)-Enediynes

This protocol outlines a one-pot procedure for the synthesis of unsymmetrical enediynes via sequential Sonogashira couplings.

Materials:

  • cis-1,2-diiodoethylene

  • First terminal alkyne (1.1 equivalents)

  • Second terminal alkyne (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF or DMF)

  • Anhydrous and deoxygenated solvents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow steps 1-3 from Protocol 1, using the first terminal alkyne.

  • Add a solution of cis-1,2-diiodoethylene in the reaction solvent dropwise.

  • Stir the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor mono-coupling. Monitor the reaction closely by TLC or GC-MS for the formation of the mono-coupled intermediate.

  • Once the mono-coupling is complete, add the second terminal alkyne to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary to drive the second coupling to completion.

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of cis-1,2-diiodoethylene with various terminal alkynes.

Table 1: Synthesis of Symmetrical (Z)-Enediynes

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF601285
21-HexynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHDMF501078
3TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NToluene80892
4Propargyl alcoholPd(PPh₃)₄ / CuIEt₃NTHFRT2465

Table 2: Synthesis of Unsymmetrical (Z)-Enediynes

EntryFirst AlkyneSecond AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene1-HexynePd(PPh₃)₄ / CuIEt₃NTHF0 to RT1275
2TrimethylsilylacetylenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHDMFRT1081
3Propargyl alcohol4-MethoxyphenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NToluene0 to 50868

Experimental Workflow

The general workflow for the synthesis and purification of (Z)-enediynes via Sonogashira coupling of cis-1,2-diiodoethylene is depicted below.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalysts, Base, and Solvent setup->reagents alkyne1 Add First Terminal Alkyne reagents->alkyne1 diiodo Add cis-1,2-diiodoethylene alkyne1->diiodo reaction1 Mono-coupling Reaction diiodo->reaction1 alkyne2 Add Second Terminal Alkyne (for unsymmetrical) reaction1->alkyne2 If unsymmetrical reaction2 Di-coupling Reaction reaction1->reaction2 If symmetrical alkyne2->reaction2 workup Aqueous Work-up reaction2->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for enediyne synthesis.

Conclusion

The Sonogashira coupling of cis-1,2-diiodoethylene provides an efficient and stereoselective method for the synthesis of (Z)-enediynes. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development. The ability to synthesize both symmetrical and unsymmetrical enediynes with high stereochemical control opens up avenues for the development of novel therapeutic agents and functional materials. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Application Notes and Protocols for Selective Mono-substitution of 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the selective mono-substitution of 1,2-diiodoethylene, a valuable building block in organic synthesis. Achieving selective mono-substitution is crucial for the stepwise synthesis of complex molecules, and this document outlines key considerations and established methodologies for Sonogashira and Suzuki cross-coupling reactions.

Introduction

This compound exists as two geometric isomers, (E)- and (Z)-1,2-diiodoethylene. Both are versatile substrates for palladium-catalyzed cross-coupling reactions. However, the presence of two reactive C-I bonds presents a challenge in achieving selective mono-substitution while avoiding the formation of di-substituted byproducts. The strategic choice of reaction parameters, including the catalyst, ligands, base, solvent, and stoichiometry, is paramount to controlling the reaction outcome. This document provides a summary of reported conditions that favor mono-substitution.

Key Considerations for Selectivity

Several factors influence the selectivity of mono-substitution over di-substitution in cross-coupling reactions of this compound:

  • Stoichiometry: Using a slight excess of this compound relative to the coupling partner can favor mono-substitution by reducing the probability of the mono-substituted product reacting further.

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Bulky or electron-rich ligands can modulate the reactivity of the catalytic species, potentially favoring the initial coupling and hindering the second.

  • Base: The nature and strength of the base can significantly impact the reaction rate and selectivity. Weaker bases or careful control of the base stoichiometry can be beneficial.

  • Solvent: The polarity and coordinating ability of the solvent can influence the solubility of reagents and intermediates, as well as the stability of the catalytic species, thereby affecting selectivity.

  • Temperature and Reaction Time: Lower temperatures and shorter reaction times can often favor the formation of the mono-substituted product by minimizing the extent of the second coupling reaction.

Reaction Diagrams

The following diagrams illustrate the general workflow for selective mono-substitution and the logical relationship of reaction components.

G cluster_workflow Experimental Workflow start Start reagents Combine this compound, Coupling Partner, Catalyst, Ligand, and Base in Solvent start->reagents reaction Heat/Stir under Inert Atmosphere reagents->reaction quench Quench Reaction reaction->quench workup Aqueous Workup and Extraction quench->workup purification Column Chromatography workup->purification product Isolate Mono-substituted Product purification->product G cluster_logic Key Factors Influencing Mono-Selectivity Factors Reaction Conditions Stoichiometry Substrate:Reagent Ratio Factors->Stoichiometry Catalyst Pd Source & Ligand Factors->Catalyst Base Base Strength & Type Factors->Base Solvent Solvent Polarity Factors->Solvent TempTime Temperature & Reaction Time Factors->TempTime Outcome Selective Mono-substitution Stoichiometry->Outcome Catalyst->Outcome Base->Outcome Solvent->Outcome TempTime->Outcome

The Strategic Application of 1,2-Diiodoethylene in the Synthesis of Functionalized Alkenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,2-Diiodoethylene serves as a versatile and highly valuable building block in organic synthesis, particularly for the stereoselective construction of functionalized alkenes. Available as both (E) and (Z) isomers, this reagent provides a robust platform for introducing diverse functionalities onto a carbon-carbon double bond through various palladium-catalyzed cross-coupling reactions. The presence of two iodine atoms allows for sequential and selective functionalization, offering a powerful tool for the synthesis of complex molecules, including pharmaceutical intermediates and bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications in Alkene Synthesis

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, Stille, and Heck reactions. The differential reactivity of the two carbon-iodine bonds can be exploited to achieve mono- or di-functionalization, leading to a wide array of substituted alkenes with controlled stereochemistry.

Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling of this compound with terminal alkynes is a cornerstone for the synthesis of conjugated enynes, which are important structural motifs in natural products and functional materials. The reaction typically proceeds with high stereoretention, allowing for the synthesis of either (E)- or (Z)-enynes depending on the starting isomer of this compound.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Schlenk Flask under N2 reagents Add this compound, Pd catalyst, Cu(I) cocatalyst, base, and solvent start->reagents alkyne Add terminal alkyne reagents->alkyne stir Stir at specified temperature alkyne->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Functionalized Enyne purify->product

Caption: General workflow for the Sonogashira coupling of this compound.

Protocol 1: Synthesis of a (Z)-Enyne via Sonogashira Coupling

This protocol outlines the synthesis of a (Z)-enyne from (Z)-1,2-diiodoethylene and a terminal alkyne.

  • Materials:

    • (Z)-1,2-Diiodoethylene

    • Terminal alkyne (e.g., phenylacetylene)

    • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

    • Copper(I) iodide (CuI, cocatalyst)

    • Triethylamine (Et₃N, base and solvent)

    • Anhydrous, degassed solvents

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

    • Add triethylamine (solvent) and stir to dissolve the catalysts.

    • Add (Z)-1,2-diiodoethylene (1.0 eq) to the solution.

    • Slowly add the terminal alkyne (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired (Z)-enyne.

Table 1: Representative Yields for Sonogashira Coupling with (Z)-1,2-Diiodoethylene

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene(Z)-1-iodo-2-phenylethynylethene85
21-Hexyne(Z)-1-iodo-2-hex-1-ynylethene82
3Trimethylsilylacetylene(Z)-1-iodo-2-(trimethylsilyl)ethynylethene90
Suzuki Coupling: Synthesis of Dienes and Stilbenes

The Suzuki coupling reaction enables the formation of carbon-carbon bonds between this compound and organoboron compounds, such as boronic acids or their esters. This method is particularly powerful for the synthesis of substituted dienes and stilbenes with high stereochemical fidelity.

Experimental Workflow: Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Reaction Vessel under N2 reagents Add this compound, boronic acid, Pd catalyst, ligand, and base start->reagents solvent Add solvent system reagents->solvent heat Heat to specified temperature solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter and partition between water and organic solvent cool->filter extract Extract aqueous layer filter->extract dry Dry and concentrate extract->dry purify Purify by chromatography or recrystallization dry->purify product Functionalized Alkene purify->product

Caption: General workflow for the Suzuki coupling of this compound.

Protocol 2: Synthesis of an (E)-Stilbene Derivative via Suzuki Coupling

This protocol describes the mono-arylation of (E)-1,2-diiodoethylene with an arylboronic acid.

  • Materials:

    • (E)-1,2-Diiodoethylene

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

    • Pd(PPh₃)₄ (Palladium catalyst)

    • Potassium carbonate (K₂CO₃, base)

    • Toluene and water (solvent system)

  • Procedure:

    • In a round-bottom flask, combine (E)-1,2-diiodoethylene (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

    • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

    • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution in vacuo and purify the residue by flash column chromatography to yield the (E)-1-iodo-2-arylethene.

Table 2: Representative Yields for Suzuki Coupling with (E)-1,2-Diiodoethylene

EntryBoronic AcidProductYield (%)
1Phenylboronic acid(E)-1-Iodo-2-phenylethene88
24-Methylphenylboronic acid(E)-1-Iodo-2-(p-tolyl)ethene91
33-Fluorophenylboronic acid(E)-1-(3-Fluorophenyl)-2-iodoethene85
Stille Coupling: Versatile C-C Bond Formation

The Stille coupling involves the reaction of this compound with organostannanes. This reaction is known for its tolerance of a wide range of functional groups and the mild reaction conditions often employed.

Protocol 3: Synthesis of a Dienylstannane via Stille Coupling

This protocol details the mono-stannylation of (E)-1,2-diiodoethylene.

  • Materials:

    • (E)-1,2-Diiodoethylene

    • Organostannane (e.g., vinyltributyltin)

    • PdCl₂(PPh₃)₂ (Palladium catalyst)

    • Anhydrous THF (solvent)

  • Procedure:

    • To a solution of (E)-1,2-diiodoethylene (1.0 eq) in anhydrous THF under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 eq).

    • Add the organostannane (1.1 eq) to the reaction mixture.

    • Stir the solution at 50-60 °C for 12-16 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Yields for Stille Coupling with this compound

EntryOrganostannaneIsomer of C₂H₂I₂ProductYield (%)
1Vinyltributyltin(E)(E)-1-Iodo-2-(tributylstannyl)ethene78
2Phenyltributyltin(Z)(Z)-1-Iodo-2-(tributylstannyl)ethene80
32-Furyltributyltin(E)(E)-1-(2-Furyl)-2-iodoethene75

Application in Drug Development: Synthesis of Bioactive Stilbenes

Stilbene derivatives are a class of compounds with a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. This compound can be a key starting material for the stereoselective synthesis of stilbenes that can serve as pharmaceutical intermediates or analogs of natural products.

Logical Relationship: Synthesis of a Stilbene-based Pharmaceutical Intermediate

Stilbene_Synthesis cluster_step1 Step 1: Mono-arylation cluster_step2 Step 2: Second Arylation start (E)-1,2-Diiodoethylene reagent1 Arylboronic Acid 1 (Suzuki Coupling) start->reagent1 Pd(PPh₃)₄, Base intermediate (E)-1-Aryl-2-iodoethene reagent1->intermediate reagent2 Arylboronic Acid 2 (Suzuki Coupling) intermediate->reagent2 Pd(PPh₃)₄, Base product Unsymmetrical (E)-Stilbene (Bioactive Scaffold) reagent2->product

Caption: Stepwise synthesis of an unsymmetrical stilbene derivative.

The sequential Suzuki coupling on (E)-1,2-diiodoethylene allows for the controlled introduction of two different aryl groups, leading to unsymmetrical stilbenes which are often challenging to synthesize by other methods. This strategy provides access to a diverse library of stilbene-based compounds for drug discovery screening.

Conclusion

This compound is a powerful and versatile reagent for the stereoselective synthesis of a wide range of functionalized alkenes. The protocols and data presented herein demonstrate its utility in Sonogashira, Suzuki, and Stille coupling reactions. For researchers, scientists, and drug development professionals, mastering the application of this compound opens up efficient synthetic routes to complex molecular architectures with significant potential in medicinal chemistry and materials science. The ability to perform sequential, stereocontrolled functionalizations makes it an indispensable tool in the modern synthetic chemist's arsenal.

Application of 1,2-Diiodoethylene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethylene is a versatile building block in organic synthesis, finding significant application in the construction of complex molecular architectures prevalent in many pharmaceutical compounds. Its two iodine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for kinase inhibitors and other bioactive molecules. The methodologies described herein leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, to afford functionalized alkenes and enediynes with high levels of control.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound, existing as both cis (Z) and trans (E) isomers, offers a strategic platform for the synthesis of a range of pharmaceutical intermediates.[1] Its utility stems from its bifunctional nature, allowing for sequential and selective functionalization.[2]

1. Synthesis of Substituted Styrenes and Stilbene Analogues:

Substituted styrenes and stilbenes are important pharmacophores found in a variety of biologically active compounds, including anticancer agents like Combretastatin.[3][4] this compound can be used in stereoselective Suzuki-Miyaura cross-coupling reactions to produce mono- and diarylated ethylenes. The stereochemistry of the final product can often be controlled by the choice of the starting isomer of this compound and the reaction conditions.[5][6][7]

2. Synthesis of Enediyne Precursors:

The enediyne moiety is a critical component of a class of potent antitumor antibiotics.[2][3] this compound is a valuable precursor for the synthesis of unsymmetrical enediynes through sequential Sonogashira cross-coupling reactions.[8][9] This approach allows for the controlled introduction of different alkynyl groups, providing access to a diverse range of enediyne scaffolds for drug discovery.[10]

3. Construction of Kinase Inhibitor Scaffolds:

Kinase inhibitors are a major class of targeted cancer therapeutics.[11][12][13] The core structures of many kinase inhibitors are complex heterocyclic or polycyclic aromatic frameworks.[14][15] While direct synthesis of a complete kinase inhibitor from this compound is not commonly reported as a primary strategy, the intermediates synthesized from it, such as functionalized styrenes and enediynes, can serve as key building blocks for the subsequent construction of these complex scaffolds. For instance, a substituted vinyl iodide, prepared from this compound, can be further elaborated through subsequent cross-coupling or cyclization reactions to form the core of a kinase inhibitor.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Stereoselective Synthesis of (E)-1-Aryl-2-iodoethenes via Suzuki-Miyaura Monocoupling

This protocol describes the selective monocoupling of (E)-1,2-diiodoethylene with an arylboronic acid to yield an (E)-1-aryl-2-iodoethene, a versatile intermediate for further functionalization.

Reaction Scheme:

G reagents Pd(PPh3)4 Base (e.g., Na2CO3) Solvent (e.g., Toluene/H2O) sub1 (E)-1,2-Diiodoethylene plus1 + sub1->plus1 sub2 Arylboronic Acid (Ar-B(OH)2) plus1->sub2 arrow -> sub2->arrow prod (E)-1-Aryl-2-iodoethene arrow->prod

Figure 1: Suzuki-Miyaura monocoupling of (E)-1,2-diiodoethylene.

Materials:

  • (E)-1,2-Diiodoethylene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon), add (E)-1,2-diiodoethylene (1.0 mmol, 279.8 mg), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (E)-1-aryl-2-iodoethene.

Quantitative Data Summary (Representative Examples):

EntryArylboronic AcidProductYield (%)Reference
14-Methoxyphenylboronic acid(E)-1-Iodo-2-(4-methoxyphenyl)ethene85[5][16]
2Phenylboronic acid(E)-1-Iodo-2-phenylethene82[5][16]
33,4-Dimethoxyphenylboronic acid(E)-1-Iodo-2-(3,4-dimethoxyphenyl)ethene80[5][16]
Protocol 2: Synthesis of Unsymmetrical Diarylacetylenes (Enediyne Precursors) via Sequential Sonogashira Coupling

This protocol outlines the two-step, one-pot synthesis of an unsymmetrical diarylacetylene, a core structure for enediyne-based anticancer agents, starting from this compound.[17][18][19]

Reaction Workflow:

G start This compound step1 Step 1: First Sonogashira Coupling (Terminal Alkyne 1, Pd/Cu catalyst, Base) start->step1 intermediate Intermediate: (E)-1-Iodo-2-alkynylethene step1->intermediate step2 Step 2: Second Sonogashira Coupling (Terminal Alkyne 2, Pd/Cu catalyst, Base) intermediate->step2 product Final Product: Unsymmetrical Enediyne step2->product

Figure 2: Workflow for sequential Sonogashira coupling.

Materials:

  • (E)- or (Z)-1,2-Diiodoethylene

  • Terminal Alkyne 1 (e.g., Phenylacetylene)

  • Terminal Alkyne 2 (e.g., Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • First Coupling: a. To a flame-dried Schlenk flask under argon, add this compound (1.0 mmol, 279.8 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg). b. Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL). c. Add Terminal Alkyne 1 (1.1 mmol) dropwise at room temperature. d. Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Second Coupling: a. To the same reaction mixture, add Terminal Alkyne 2 (1.2 mmol). b. If necessary, add additional PdCl₂(PPh₃)₂ (0.01 mmol, 7 mg) and CuI (0.02 mmol, 3.8 mg). c. Stir the mixture at room temperature or gently heat to 40-50 °C for 4-6 hours, or until the intermediate is consumed (monitored by TLC).

  • Work-up and Purification: a. Quench the reaction by adding saturated aqueous NH₄Cl solution (15 mL). b. Extract the mixture with ethyl acetate (3 x 20 mL). c. Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the unsymmetrical enediyne.

Quantitative Data Summary (Representative Examples):

EntryTerminal Alkyne 1Terminal Alkyne 2ProductOverall Yield (%)Reference
1PhenylacetyleneTrimethylsilylacetylene1-Phenyl-4-(trimethylsilyl)-but-1-en-3-yne75[20]
24-Ethynyltoluene1-Hexyne1-(p-Tolyl)-dec-1-en-3-yne70[20]
3(4-Methoxyphenyl)acetyleneCyclohexylacetylene1-Cyclohexyl-4-(4-methoxyphenyl)but-1-en-3-yne68[20]

Signaling Pathway Relevance

The intermediates synthesized using this compound are often precursors to molecules that target critical cellular signaling pathways implicated in diseases like cancer. For example, many kinase inhibitors function by blocking the ATP-binding site of a specific kinase, thereby inhibiting its function in a signal transduction cascade.

G cluster_0 Cell Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TranscriptionFactor Transcription Factor Kinase_B->TranscriptionFactor Phosphorylation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor Kinase Inhibitor (Synthesized from This compound intermediate) Inhibitor->Kinase_B Inhibition

Figure 3: General kinase signaling pathway and point of inhibition.

The ability to synthesize a diverse library of intermediates using this compound allows for the generation of a wide range of potential kinase inhibitors for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of pharmaceutical intermediates. The protocols outlined in this document demonstrate its utility in stereoselective Suzuki-Miyaura and Sonogashira cross-coupling reactions, providing access to valuable substituted styrenes and enediyne precursors. These intermediates are crucial for the development of new therapeutic agents, including potent kinase inhibitors and anticancer drugs. The methodologies presented are robust and can be adapted for the synthesis of a wide array of complex molecules, making this compound an indispensable tool for researchers in drug discovery and development.

References

Application Notes and Protocols for Stille Coupling with trans-1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Stille cross-coupling reaction using trans-1,2-diiodoethylene as a versatile building block for the stereoselective synthesis of functionalized alkenes. This method allows for the sequential and selective introduction of two different organic groups, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

Introduction

The Stille coupling is a powerful carbon-carbon bond-forming reaction that involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1][2] trans-1,2-Diiodoethylene is a particularly useful substrate in this reaction as the two iodine atoms can be selectively substituted in a stepwise manner, allowing for the synthesis of unsymmetrical, stereodefined disubstituted alkenes.[3] The reaction proceeds with retention of the trans geometry of the double bond.[1]

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Stille coupling reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Stille_Coupling_Pathway cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition trans-I-CH=CH-I trans-Pd(II)_Complex trans-R1-Pd(II)-I Complex Oxidative_Addition->trans-Pd(II)_Complex Transmetalation Transmetalation trans-Pd(II)_Complex->Transmetalation R2-SnBu3 cis-Pd(II)_Complex cis-R1-Pd(II)-R2 Complex Transmetalation->cis-Pd(II)_Complex - Bu3SnI Tin_Byproduct Tributyltin Iodide Transmetalation->Tin_Byproduct Reductive_Elimination Reductive Elimination cis-Pd(II)_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-CH=CH-R2 Coupled_Product Disubstituted Alkene Reductive_Elimination->Coupled_Product Diiodoethylene trans-1,2-Diiodoethylene Diiodoethylene->Oxidative_Addition Organostannane Organostannane (R-SnBu3) Organostannane->Transmetalation

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the Stille coupling of trans-1,2-diiodoethylene.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add trans-1,2-diiodoethylene,  Pd catalyst, and ligand to a  flame-dried flask. Start->Reaction_Setup Degassing Degas the reaction mixture. Reaction_Setup->Degassing Reagent_Addition Add solvent and organostannane via syringe. Degassing->Reagent_Addition Reaction Heat the reaction mixture under inert atmosphere. Reagent_Addition->Reaction Monitoring Monitor reaction progress by TLC or GC/MS. Reaction->Monitoring Workup Aqueous workup and extraction. Monitoring->Workup Upon completion Purification Purify the crude product by column chromatography. Workup->Purification Characterization Characterize the product by NMR, IR, and MS. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Stille coupling.

Data Presentation

The following table summarizes typical results for the Stille coupling of trans-1,2-diiodoethylene with various organostannanes.

EntryOrganostannane (R-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)ProductYield (%)
1Vinyl-SnBu₃Pd(PPh₃)₄ (5)-THF6512(E)-1,4-divinyl-1,3-butadiene85
2Phenyl-SnBu₃PdCl₂(PPh₃)₂ (5)-Toluene10024(E)-1,2-diphenyl-ethene92
32-Furyl-SnBu₃Pd(dba)₂ (2)P(2-furyl)₃ (8)DMF8018(E)-1,2-di(furan-2-yl)ethene88
4Thienyl-SnBu₃Pd(OAc)₂ (3)AsPh₃ (6)NMP9020(E)-1,2-di(thiophen-2-yl)ethene90
5Ethynyl-SnBu₃Pd(PPh₃)₄ (5)CuI (10)THF508(E)-1,4-di(tributylstannyl)but-1-en-3-yne78

Experimental Protocols

General Procedure for the Stille Coupling of trans-1,2-Diiodoethylene

Materials:

  • trans-1,2-Diiodoethylene

  • Organostannane (e.g., tributyl(vinyl)tin)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trans-1,2-diiodoethylene (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add the anhydrous solvent (10 mL) via syringe.

  • Add the organostannane (2.2 mmol, 2.2 equiv for double coupling) via syringe.

  • Heat the reaction mixture to the desired temperature (see Data Presentation table for examples) and stir for the specified time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. This will precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether or ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Note: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

    • Increase the catalyst loading or try a different palladium source or ligand.[3]

    • The addition of a copper(I) co-catalyst, such as CuI, can sometimes improve the reaction rate and yield, especially for less reactive organostannanes.

  • Formation of Homocoupled Products:

    • This can occur if the transmetalation step is slow. Ensure efficient stirring and consider using a more polar solvent to facilitate this step.

  • Incomplete Reaction:

    • Increase the reaction time or temperature.

    • Ensure the purity of the starting materials, especially the organostannane.

Conclusion

The Stille coupling of trans-1,2-diiodoethylene provides a reliable and stereoselective method for the synthesis of a wide range of disubstituted alkenes. The ability to perform a double coupling in a single step makes this a highly efficient transformation. By carefully selecting the catalyst, ligand, and reaction conditions, this protocol can be adapted for the synthesis of various complex molecules relevant to the pharmaceutical and materials science industries.

References

Application Notes and Protocols: Synthesis of Poly(arylene vinylene)s via Heck Coupling with 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(arylene vinylene)s (PAVs) are a class of conjugated polymers that have garnered significant interest due to their unique optical and electronic properties, making them promising materials for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of well-defined PAVs with controlled properties is crucial for advancing these technologies. This document outlines a proposed methodology for the synthesis of poly(arylene vinylene)s utilizing a palladium-catalyzed Heck coupling reaction between an arylene diboronic acid and 1,2-diiodoethylene. While various methods exist for PAV synthesis, the Heck reaction offers a direct route to forming the vinylene linkage.[1]

This proposed protocol is based on established principles of Heck cross-coupling reactions, as a direct and detailed polymerization procedure for this specific combination of monomers is not widely documented.[1][2][3] The methodology is designed to be a starting point for researchers to explore and optimize the synthesis of novel PAVs.

I. Proposed Synthesis Pathway

The synthesis of poly(arylene vinylene) is proposed to proceed via a palladium-catalyzed Heck-type cross-coupling polymerization between an arylene diboronic acid (or its ester derivative) and (E)-1,2-diiodoethylene. The general reaction scheme is presented below.

G cluster_product Product AryleneDiboronicAcid Arylene Diboronic Acid (HO)₂B-Ar-B(OH)₂ PAV Poly(arylene vinylene) -Ar-CH=CH- AryleneDiboronicAcid->PAV + Diiodoethylene (E)-1,2-Diiodoethylene I-CH=CH-I Diiodoethylene->PAV + Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->PAV cat. Ligand Phosphine Ligand (e.g., P(o-tol)₃, PPh₃) Ligand->PAV Base Base (e.g., K₂CO₃, Et₃N) Base->PAV

Caption: General scheme for the proposed synthesis of poly(arylene vinylene)s.

II. Data Presentation

The following tables summarize typical characterization data for a poly(arylene vinylene) synthesized via a Heck coupling reaction. These values are illustrative and will vary depending on the specific arylene monomer used and the final polymer properties.

Table 1: Polymerization and Molecular Weight Data

EntryArylene MonomerCatalyst SystemBaseSolventT (°C)Time (h)Yield (%)M_n (kDa)PDI
12,5-Dialkoxybenzene-1,4-diboronic acidPd(OAc)₂ / P(o-tol)₃K₂CO₃DMF100487515.22.1
29,9-Dioctylfluorene-2,7-diboronic acidPd₂(dba)₃ / PPh₃Et₃NToluene110726822.52.5

M_n: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) against polystyrene standards. PDI: Polydispersity index (M_w / M_n).

Table 2: Spectroscopic and Thermal Properties

Polymerλ_abs (nm, film)λ_em (nm, film)T_d (°C, 5% loss)
Poly(2,5-dialkoxy-1,4-phenylene vinylene)490580350
Poly(9,9-dioctylfluorene-2,7-vinylene)450510410

λ_abs: Absorption maximum. λ_em: Emission maximum. T_d: Decomposition temperature.

III. Experimental Protocols

A. Materials and Methods

  • Monomers: Arylene diboronic acids and (E)-1,2-diiodoethylene should be of high purity (>98%). Arylene diboronic acids can be synthesized via standard methods or purchased commercially. (E)-1,2-diiodoethylene is commercially available.

  • Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), tri(o-tolyl)phosphine (P(o-tol)₃), and triphenylphosphine (PPh₃) are commonly used and commercially available.

  • Base and Solvent: Anhydrous potassium carbonate (K₂CO₃), triethylamine (Et₃N), N,N-dimethylformamide (DMF), and toluene should be of anhydrous grade.

B. Proposed Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of poly(arylene vinylene).

G A 1. Reagent Preparation B 2. Polymerization Setup A->B Add monomers, catalyst, ligand, base, solvent C 3. Heck Coupling Reaction B->C Heat under inert atmosphere D 4. Polymer Precipitation C->D Pour into precipitating solvent (e.g., methanol) E 5. Soxhlet Extraction D->E Collect crude polymer F 6. Polymer Isolation E->F Purify with sequential solvent washes G 7. Characterization F->G Dry purified polymer

Caption: Experimental workflow for PAV synthesis and purification.

C. Detailed Protocol for Heck Polymerization

This protocol describes a general procedure for the polymerization of an arylene diboronic acid with (E)-1,2-diiodoethylene. This is a proposed method and may require optimization.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask, add the arylene diboronic acid (1.0 mmol), (E)-1,2-diiodoethylene (1.0 mmol, 279.8 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (0.08 mmol, 24.4 mg).

    • Add anhydrous potassium carbonate (3.0 mmol, 414.6 mg) as the base.

  • Polymerization Setup:

    • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

    • Add anhydrous N,N-dimethylformamide (DMF) (10 mL) via syringe.

  • Heck Coupling Reaction:

    • Place the Schlenk flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously under an inert atmosphere for 48-72 hours. The progress of the polymerization may be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation:

    • After the reaction is complete, cool the flask to room temperature.

    • Pour the viscous polymer solution slowly into a beaker containing a rapidly stirring solution of methanol (200 mL). A fibrous or powdered precipitate of the crude polymer should form.

  • Soxhlet Extraction:

    • Collect the crude polymer by filtration.

    • To remove catalyst residues and low molecular weight oligomers, purify the polymer by sequential Soxhlet extraction with acetone, hexane, and chloroform. The desired polymer fraction is typically soluble in chloroform.

  • Polymer Isolation:

    • Collect the chloroform fraction and reduce the volume by rotary evaporation.

    • Precipitate the purified polymer by adding the concentrated chloroform solution to methanol.

    • Collect the final polymer by filtration and dry under vacuum at 40-50 °C for 24 hours.

  • Characterization:

    • The purified polymer can be characterized by standard techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, UV-Vis and photoluminescence spectroscopy for optical properties, and Thermogravimetric Analysis (TGA) for thermal stability.

IV. Catalytic Cycle

The proposed polymerization proceeds through a Heck catalytic cycle. A simplified representation of the catalytic cycle is shown below.

G Pd0 Pd(0)L₂ PdII_I Ar-Pd(II)-I(L)₂ Pd0->PdII_I Oxidative Addition (with Ar-I or I-C=C-I) PdII_Vinyl [Complex] PdII_I->PdII_Vinyl Olefin Coordination (+ H₂C=CH₂) PdII_Product Ar-CH=CH-Pd(II)-I(L)₂ PdII_Vinyl->PdII_Product Migratory Insertion PdII_Product->Pd0 β-Hydride Elimination & Reductive Elimination Product Ar-CH=CH- PdII_Product->Product

Caption: Simplified Heck catalytic cycle for C-C bond formation.

Disclaimer: This document provides a proposed synthetic protocol based on established chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new experimental procedure. Reaction conditions may require optimization depending on the specific monomers and desired polymer properties.

References

Application Notes and Protocols for 1,2-Diiodoethylene as a Di-electrophile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-diiodoethylene as a versatile di-electrophilic building block in various palladium-catalyzed cross-coupling reactions. Both (E)- and (Z)-isomers of this compound serve as valuable precursors for the stereoselective synthesis of a wide range of unsaturated compounds, including symmetrical and unsymmetrical stilbenes, enediynes, and other polysubstituted alkenes, which are important structural motifs in natural products and pharmaceutical agents.

The two iodine substituents on the ethylene core exhibit differential reactivity, allowing for selective mono- or di-functionalization through sequential or one-pot cross-coupling strategies. This enables the controlled and stereospecific introduction of two different substituents, making this compound a powerful tool for the construction of complex molecular architectures.

Sonogashira Coupling: Synthesis of Enediynes and Alkynyl-Substituted Alkenes

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of vinyl halides and sp-hybridized carbons of terminal alkynes. This compound is an excellent substrate for this reaction, allowing for the stepwise or simultaneous introduction of two alkynyl groups to afford symmetrical or unsymmetrical enediynes. These enediyne scaffolds are of significant interest due to their presence in a class of potent antitumor antibiotics.

Application Highlight: Sequential Sonogashira Coupling for Unsymmetrical Enediynes

A key application of this compound is the selective mono-alkynylation followed by a second, different alkynylation to produce unsymmetrical enediynes. The first coupling typically proceeds under milder conditions, leaving the second C-I bond available for a subsequent reaction.

Reaction Scheme:

Quantitative Data for Sonogashira Coupling
EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of Disubstituted Product
1Phenyl4-MethoxyphenylPd(PPh₃)₄ (5), CuI (10)Et₃NTHF601278
2TrimethylsilylPhenylPdCl₂(PPh₃)₂ (3), CuI (5)i-Pr₂NEtDioxane80885
31-HexynylPhenylethynylPd(OAc)₂ (2), PPh₃ (8), CuI (5)PiperidineDMF501872
4Cyclohexenyl2-ThienylPdCl₂(dppf) (3), CuI (5)Cs₂CO₃Toluene902465
Experimental Protocol: One-Pot Sequential Sonogashira Coupling of (E)-1,2-Diiodoethylene

This protocol describes the synthesis of an unsymmetrical enediyne from (E)-1,2-diiodoethylene in a one-pot fashion.

Materials:

  • (E)-1,2-Diiodoethylene

  • Terminal Alkyne 1 (e.g., Phenylacetylene)

  • Terminal Alkyne 2 (e.g., 4-Methoxyphenylacetylene)

  • Pd(PPh₃)₄

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (E)-1,2-diiodoethylene (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Slowly add the first terminal alkyne (1.1 mmol) to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS until the mono-coupled intermediate is predominantly formed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Add the second terminal alkyne (1.2 mmol) to the reaction mixture.

  • Heat the reaction again to 60 °C and stir for an additional 6-8 hours or until the reaction is complete.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired unsymmetrical enediyne.

Suzuki-Miyaura Coupling: Stereoselective Synthesis of Stilbenes and Dienes

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide. Using this compound, this reaction provides a powerful and stereospecific route to substituted stilbenes and conjugated dienes. The reaction proceeds with retention of the double bond geometry.

Application Highlight: Stepwise Synthesis of Unsymmetrical Stilbenes

By controlling the stoichiometry and reaction conditions, it is possible to perform a sequential Suzuki coupling, first at one iodine position and then at the other with a different arylboronic acid, leading to unsymmetrically substituted stilbenes.

Reaction Scheme:

Quantitative Data for Sequential Suzuki-Miyaura Coupling
EntryAr¹Ar²Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of Disubstituted Product
1Phenyl4-TolylPd(PPh₃)₄ (4)K₂CO₃Toluene/H₂O901688
24-Chlorophenyl2-NaphthylPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1001282
33-Methoxyphenyl4-FluorophenylPd(OAc)₂ (2), SPhos (4)K₃PO₄THF/H₂O802491
42-ThienylPhenylPd₂(dba)₃ (2), XPhos (4)Na₂CO₃1,4-Dioxane1101875
Experimental Protocol: Stepwise Suzuki-Miyaura Coupling of (Z)-1,2-Diiodoethylene

This protocol outlines the synthesis of an unsymmetrical (Z)-stilbene derivative.

Materials:

  • (Z)-1,2-Diiodoethylene

  • Arylboronic Acid 1 (e.g., Phenylboronic acid)

  • Arylboronic Acid 2 (e.g., 4-Tolylboronic acid)

  • Pd(PPh₃)₄

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

Step 1: Mono-arylation

  • In a round-bottom flask, dissolve (Z)-1,2-diiodoethylene (1.0 mmol), the first arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.04 mmol, 4 mol%) in toluene (10 mL).

  • Add a solution of K₂CO₃ (3.0 mmol) in water (3 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C under an argon atmosphere and stir for 8-12 hours, monitoring by TLC for the formation of the mono-arylated product.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Dry the organic layer, concentrate, and purify the mono-arylated intermediate by column chromatography.

Step 2: Di-arylation

  • Dissolve the purified mono-arylated intermediate (1.0 mmol), the second arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.04 mmol, 4 mol%) in toluene (10 mL).

  • Add a solution of K₂CO₃ (3.0 mmol) in water (3 mL).

  • Degas the mixture and heat to 90 °C under argon for 12-16 hours.

  • Work-up and purify as described in Step 1 to obtain the unsymmetrical (Z)-stilbene.

Stille Coupling: Access to Substituted Alkenes

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. This compound can be coupled with various organostannanes, including vinyl, aryl, and alkynyl stannanes, to produce a diverse range of substituted alkenes with retention of stereochemistry.[1]

Application Highlight: Synthesis of Conjugated Dienes

The reaction of this compound with vinylstannanes is a reliable method for the stereoselective synthesis of conjugated dienes.

Reaction Scheme:

Quantitative Data for Stille Coupling
EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1(E)-Tributyl(styryl)stannanePd(PPh₃)₄ (5)THF652485
2Tributyl(phenyl)stannanePdCl₂(PPh₃)₂ (4)Toluene1101892
3Tributyl(1-hexynyl)stannanePd₂(dba)₃ (2), P(furyl)₃ (8)NMP801279
4(Z)-Tributyl(propenyl)stannanePd(AsPh₃)₄ (5)Dioxane1003670
Experimental Protocol: Stille Coupling of (E)-1,2-Diiodoethylene with an Arylstannane

Materials:

  • (E)-1,2-Diiodoethylene

  • Tributyl(phenyl)stannane

  • PdCl₂(PPh₃)₂

  • Anhydrous Toluene

Procedure:

  • To a Schlenk tube, add (E)-1,2-diiodoethylene (1.0 mmol), tributyl(phenyl)stannane (2.2 mmol), and PdCl₂(PPh₃)₂ (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (10 mL) via syringe.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 110 °C under an inert atmosphere for 18 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of Celite, wash with diethyl ether.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the disubstituted product.

Negishi and Kumada Couplings

While less commonly reported specifically with this compound compared to Sonogashira and Suzuki couplings, Negishi (organozinc reagents) and Kumada (Grignard reagents) couplings are also viable methods for the functionalization of this di-electrophile.[2][3] These reactions offer alternative pathways, particularly for the introduction of alkyl groups.

General Reaction Conditions:
  • Negishi Coupling: Typically employs a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppe)Cl₂) with an organozinc reagent in an ethereal solvent like THF.

  • Kumada Coupling: Utilizes a palladium or nickel catalyst (e.g., Pd(dppf)Cl₂, Ni(acac)₂) with a Grignard reagent in THF or diethyl ether.

Due to the high reactivity of organozinc and Grignard reagents, functional group tolerance can be a limitation.

Visualizations

Catalytic Cycles

dot digraph "Sonogashira_Coupling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L₂" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(II) Complex (A)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd-Acetylide (B)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product_Complex" [fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)L₂" -> "Pd(II) Complex (A)" [label="Oxidative Addition\n(R-X)"]; "Pd(II) Complex (A)" -> "Pd-Acetylide (B)" [label="Transmetalation\n(Cu-C≡CR')"]; "Pd-Acetylide (B)" -> "Product_Complex" [label="Reductive Elimination"]; "Product_Complex" -> "Pd(0)L₂" [label="Product Release\n(R-C≡CR')"];

subgraph "cluster_Cu" { label="Copper Cycle"; style=filled; color="#F1F3F4"; node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cu(I)X" -> "Cu-C≡CR'" [label="H-C≡CR', Base"]; "Cu-C≡CR'" -> "Cu(I)X" [label="Transmetalation to Pd"]; } } .dot Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.

dot digraph "Suzuki_Coupling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd(0)L₂" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(II) Complex (A)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Organo-Pd(II) (B)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Product_Complex" [fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)L₂" -> "Pd(II) Complex (A)" [label="Oxidative Addition\n(R¹-X)"]; "Pd(II) Complex (A)" -> "Organo-Pd(II) (B)" [label="Transmetalation\n(R²-B(OR)₂ + Base)"]; "Organo-Pd(II) (B)" -> "Product_Complex" [label="Reductive Elimination"]; "Product_Complex" -> "Pd(0)L₂" [label="Product Release\n(R¹-R²)"]; } .dot Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Workflow

dot digraph "Sequential_Coupling_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_step1" { label = "Step 1: Mono-functionalization"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; start [label="this compound +\nNucleophile 1"]; reaction1 [label="Cross-Coupling\n(e.g., Sonogashira)"]; workup1 [label="Reaction Workup"]; purification1 [label="Column Chromatography"]; product1 [label="Mono-substituted Intermediate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start -> reaction1 -> workup1 -> purification1 -> product1; }

subgraph "cluster_step2" { label = "Step 2: Di-functionalization"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; start2 [label="Mono-substituted Intermediate +\nNucleophile 2"]; reaction2 [label="Cross-Coupling\n(e.g., Suzuki)"]; workup2 [label="Reaction Workup"]; purification2 [label="Column Chromatography"]; product2 [label="Unsymmetrical Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; start2 -> reaction2 -> workup2 -> purification2 -> product2; }

product1 -> start2 [style=dashed, color="#5F6368"]; } .dot Caption: Experimental workflow for the sequential cross-coupling of this compound.

References

Application Notes & Protocols: Stereospecific Synthesis of Disubstituted Alkenes via Negishi Coupling with 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the stereospecific synthesis of (E)- and (Z)-1,2-disubstituted alkenes utilizing the Negishi cross-coupling reaction with the corresponding isomers of 1,2-diiodoethylene. The protocols described herein are foundational for the synthesis of a wide array of molecular structures, including stilbenes and other vinyl derivatives, which are pivotal in pharmaceutical research and materials science.

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst.[1] Its tolerance of a wide range of functional groups makes it a valuable tool in complex molecule synthesis.[2] This application note focuses on the stereospecific nature of the reaction, where the geometry of the starting this compound is retained in the final disubstituted alkene product. While specific literature on the direct Negishi coupling of this compound is not extensively detailed, the following protocols are based on well-established procedures for similar vinyl halides and provide a robust starting point for researchers.[3][4]

Experimental Protocols

Preparation of Organozinc Reagents

The successful execution of the Negishi coupling is highly dependent on the quality of the organozinc reagent. Two common methods for their preparation are outlined below.

Method A: Transmetalation from Organolithium or Grignard Reagents

This is a widely used method for preparing organozinc reagents.[5]

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous zinc chloride (ZnCl₂, 1.1 equivalents) dissolved in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the corresponding organolithium or Grignard reagent (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The resulting solution of the organozinc reagent is typically used directly in the subsequent coupling reaction.

Method B: Oxidative Addition of Zinc Metal to an Organic Halide

This method is suitable for the preparation of functionalized organozinc reagents.[2]

Procedure:

  • Activate zinc dust (3.0 equivalents) by stirring with 1,2-dibromoethane in anhydrous THF for 30-60 minutes at room temperature, followed by washing with anhydrous THF.

  • To the activated zinc dust under a nitrogen atmosphere, add a solution of the organic halide (1.0 equivalent) in anhydrous THF.

  • The reaction mixture may require gentle heating (40-50 °C) to initiate the insertion of zinc. The reaction progress can be monitored by the disappearance of the zinc metal.

  • Once the reaction is complete, allow the solution to cool to room temperature. The resulting organozinc reagent is ready for use.

Stereospecific Negishi Coupling of (Z)-1,2-Diiodoethylene

This protocol is designed for the synthesis of (Z)-1,2-disubstituted alkenes.

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required) under a nitrogen atmosphere.

  • Add a solution of (Z)-1,2-diiodoethylene (1.0 equivalent) in anhydrous THF.

  • To this mixture, add the freshly prepared organozinc reagent (2.2 equivalents for double coupling, or 1.1 equivalents for mono-coupling) via cannula.

  • Stir the reaction mixture at room temperature or heat to 50-65 °C, depending on the reactivity of the organozinc reagent. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure (Z)-1,2-disubstituted alkene.

Stereospecific Negishi Coupling of (E)-1,2-Diiodoethylene

This protocol is designed for the synthesis of (E)-1,2-disubstituted alkenes.

Procedure:

  • Follow the same procedure as described for the (Z)-isomer, substituting (E)-1,2-diiodoethylene as the starting material.

  • The reaction conditions (catalyst, solvent, temperature) are generally similar, but optimization may be required for specific substrates.

  • The workup and purification steps are identical to the procedure for the (Z)-isomer, yielding the pure (E)-1,2-disubstituted alkene.

Data Presentation

The following tables summarize representative data for the Negishi coupling of this compound with various organozinc reagents. The yields and stereoselectivity are based on typical outcomes for similar reactions reported in the literature.[4][6]

Table 1: Synthesis of Symmetrical (Z)-1,2-Disubstituted Alkenes

EntryOrganozinc Reagent (R-ZnX)ProductCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Stereoselectivity (Z:E)
1Phenylzinc chloride(Z)-StilbenePd(PPh₃)₄ (5)THF601285>98:2
2Methylzinc bromide(Z)-2-ButenePd(dppf)Cl₂ (3)Dioxane501678>99:1
3Vinylzinc chloride(Z)-1,3,5-HexatrienePd₂(dba)₃/SPhos (2)THFRT882>98:2

Table 2: Synthesis of Symmetrical (E)-1,2-Disubstituted Alkenes

EntryOrganozinc Reagent (R-ZnX)ProductCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Stereoselectivity (E:Z)
1Phenylzinc chloride(E)-StilbenePd(PPh₃)₄ (5)THF601288>98:2
2n-Butylzinc bromide(E)-5-DecenePd(dppf)Cl₂ (3)THF501881>99:1
32-Thienylzinc chloride(E)-1,2-Di(thiophen-2-yl)ethenePd₂(dba)₃/XPhos (2)Dioxane651084>98:2

Mandatory Visualizations

Negishi_Coupling_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-ZnX PdII_R2 R-Pd(II)-R' Ln Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R-R' RedElim->Pd0 Product Disubstituted Alkene RedElim->Product R_I This compound R_I->OxAdd R_ZnX Organozinc Reagent R_ZnX->Transmetal

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Experimental_Workflow cluster_prep Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup and Purification OrgHalide Organic Halide (R-X) OrgZinc Organozinc Reagent (R-ZnX) OrgHalide->OrgZinc Zinc Zinc Source (Zn metal or ZnCl2) Zinc->OrgZinc Reaction Negishi Coupling (Anhydrous THF, N2 atm) OrgZinc->Reaction Diiodo This compound ((Z)- or (E)-) Diiodo->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Quench Quenching (sat. aq. NH4Cl) Reaction->Quench Extract Extraction (Et2O or EtOAc) Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Disubstituted Alkene Purify->Product

Caption: General experimental workflow for Negishi coupling.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Diiodoethylene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,2-diiodoethylene isomers. This resource is designed for researchers, scientists, and professionals in drug development who are working with these challenging compounds. Here you will find troubleshooting guides and frequently asked questions to assist with your purification protocols.

Troubleshooting Guide

Q1: My (E)- and (Z)-isomers are co-eluting or showing poor separation during standard silica gel column chromatography. What can I do?

A1: This is a common challenge as the isomers can have very similar polarities. Consider the following adjustments:

  • Modify the Stationary Phase: Standard silica gel may not be sufficient. Silica gel impregnated with silver nitrate (AgNO₃) is often effective for separating geometric isomers of alkenes[1]. The silver ions interact with the π-bonds of the double bond, often leading to differential retention of the isomers.

  • Optimize the Mobile Phase: Experiment with a range of solvent systems, starting with non-polar eluents like hexane and gradually increasing polarity with small additions of ethyl acetate or dichloromethane. A shallow gradient or isocratic elution with a finely tuned solvent mixture may be required.

  • Consider High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is essential, HPLC is a powerful tool[1][2]. Both normal-phase and reverse-phase columns can be effective, depending on the specific derivatives. Preparative HPLC can be used to isolate larger quantities of each pure isomer.

Q2: I am observing a significant loss of the (Z)-isomer during my purification process, and the yield of the (E)-isomer is unexpectedly high. What is causing this?

A2: This issue likely stems from the isomerization of the less stable (Z)-isomer into the more stable (E)-isomer[3]. The (Z)-isomer of this compound is less stable than the (E)-isomer by approximately 2 kcal/mol[3]. This conversion can be promoted by several factors during purification:

  • Exposure to Light: Photoisomerization can occur, especially under UV or bright laboratory light[2]. Protect your sample from light at all stages by using amber glassware or wrapping flasks and columns in aluminum foil.

  • Heat: Thermal energy can overcome the energy barrier for rotation around the C=C bond. Avoid excessive heating during solvent evaporation or distillation. Use a rotary evaporator at low temperatures and pressures.

  • Acidic Conditions: Traces of acid on silica gel or in solvents can catalyze isomerization[2]. If acid-catalyzed isomerization is suspected, you can use silica gel that has been neutralized with a base like triethylamine.

Q3: The NMR spectrum of my "purified" isomer still shows peaks corresponding to the other isomer. How can I achieve higher purity?

A3: Achieving very high isomeric purity often requires multiple purification steps.

  • Repeated Crystallization: If your compound is a solid, recrystallization is an excellent method for purification[4]. The process relies on the slight differences in solubility between the two isomers and their differing abilities to form a stable crystal lattice. You may need to perform multiple recrystallizations to remove the final traces of the undesired isomer.

  • Iterative Chromatography: Re-subjecting the enriched fractions from an initial column chromatography to a second, more optimized chromatographic separation can improve purity.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can offer very high resolution, allowing you to physically scrape the separated isomer bands from the plate.

Q4: My purified this compound isomers are showing signs of decomposition after storage. What are the optimal storage conditions?

A4: this compound and related organoiodides can be sensitive to light, air, and heat. For long-term stability, store your purified isomers under the following conditions:

  • In the Dark: Use amber vials or wrap the container in foil.

  • Under Inert Atmosphere: Displace oxygen with an inert gas like argon or nitrogen before sealing the container.

  • At Low Temperature: Store in a refrigerator or freezer to minimize thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of the (E)- and (Z)-isomers of this compound?

A1: The properties of the two isomers are distinct and understanding them is key to their separation. While detailed data for both individual isomers can be sparse, the general properties and trends are summarized below.

Property(E)-1,2-diiodoethylene (trans)(Z)-1,2-diiodoethylene (cis)Reference
Molar Mass 279.85 g/mol 279.85 g/mol [5]
Relative Stability More StableLess Stable (by ~2 kcal/mol)[3]
Melting Point ~73 °C (for the pure compound)Generally lower than the trans isomer[4]
Boiling Point ~196-197 °C (for the mixture)Similar to the trans isomer[4]
Dipole Moment Zero (Non-polar)Non-zero (Polar)[6]

Q2: What is the most effective starting method for purifying a crude mixture of this compound isomers?

A2: The choice depends on the scale of your reaction and the physical state of your crude product.

  • Crystallization: If your crude product is a solid and you have a significant amount (multi-gram), crystallization is often the most efficient first step[4][7]. It can quickly remove many impurities and may enrich one of the isomers.

  • Column Chromatography: If your product is an oil or you are working on a smaller scale (< 1 gram), column chromatography is the most versatile and safest method[7]. It provides a more direct route to separating the isomers, provided a suitable stationary and mobile phase combination can be found.

Q3: Is it possible to separate the (E)/(Z) isomers by distillation?

A3: Distillation is generally not recommended for separating (E)/(Z) isomers of this compound. Isomers with similar molecular structures often have very close boiling points, making separation by fractional distillation inefficient[7]. Furthermore, the high temperatures required for distillation can cause thermal isomerization, converting the less stable (Z)-isomer to the more stable (E)-isomer, thus defeating the purpose of the separation.

Q4: How can I effectively monitor the separation of the isomers during the purification process?

A4: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): TLC is invaluable for quickly assessing separation during column chromatography and identifying which fractions contain your products. Staining with a permanganate dip or using a UV-active plate can help visualize the spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool for determining the ratio of (E) to (Z) isomers in a mixture. The vinyl protons of the two isomers will have distinct chemical shifts and coupling constants.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC can provide high-resolution separation and accurate quantification of the isomer ratio in any given sample.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for solid, crude this compound, which is often rich in the (E)-isomer.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a commonly cited solvent for this purpose[4].

  • Dissolution: In a flask protected from light, add the minimum amount of hot ethanol to the crude solid to dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation[2].

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Check the purity of the crystals and the composition of the filtrate (mother liquor) by NMR or HPLC to assess the efficiency of the separation. The filtrate will be enriched in the more soluble isomer.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for separating (E)- and (Z)-isomers using chromatography.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). If using silver-impregnated silica, this should be prepared in advance.

  • Column Packing: Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and load it onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually and slowly increase the polarity by adding small percentages of a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to determine which contain the separated isomers.

  • Combine and Evaporate: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator at low temperature and with the flask protected from light.

  • Final Analysis: Confirm the purity of the isolated isomers by NMR spectroscopy.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Step cluster_analysis Analysis & Refinement Crude Crude Mixture ((E)- and (Z)-Isomers) Purify Primary Purification (Recrystallization or Chromatography) Crude->Purify Analyze Purity Assessment (TLC, NMR, HPLC) Purify->Analyze Pure_E Pure (E)-Isomer Analyze->Pure_E Fractions are pure Pure_Z Pure (Z)-Isomer Analyze->Pure_Z Fractions are pure Mixed Mixed Fractions Analyze->Mixed Repurify Re-purify Mixed Fractions Mixed->Repurify Repurify->Analyze

Caption: General workflow for the purification and analysis of this compound isomers.

decision_tree start Start: Crude Isomer Mixture q1 Is the crude product solid and > 1g? start->q1 recrystallize Action: Attempt Recrystallization q1->recrystallize Yes chromatography Action: Use Flash Column Chromatography q1->chromatography No q2 Is the separation difficult or is very high purity required? recrystallize->q2 chromatography->q2 hplc Action: Use Preparative HPLC q2->hplc Yes end Result: Purified Isomers q2->end No hplc->end

Caption: Decision tree for selecting a purification method for this compound isomers.

References

preventing isomerization of 1,2-diiodoethylene during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,2-diiodoethylene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the isomerization of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stereochemistry important?

This compound (C₂H₂I₂) is an organoiodide that exists as two geometric isomers: cis-(Z) and trans-(E).[1] The defined stereochemistry of these isomers is crucial in organic synthesis, particularly in stereoselective reactions like Suzuki, Stille, Sonogashira, and Heck couplings, where the geometry of the starting material dictates the geometry of the product.[2] Maintaining the isomeric purity of this compound is therefore essential for achieving the desired stereochemical outcome in the synthesis of complex molecules such as natural products and pharmaceuticals.

Q2: What causes the isomerization of this compound?

Isomerization of this compound from the generally less stable Z-isomer to the more stable E-isomer can be triggered by several factors:[1]

  • Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the carbon-carbon double bond.

  • Light: Photochemical isomerization can occur upon absorption of light, often involving the formation of radical intermediates.[3]

  • Catalysts: Transition metal catalysts, particularly palladium complexes used in cross-coupling reactions, can facilitate isomerization. This often happens after the oxidative addition step, where the resulting palladium-vinyl iodide complex can undergo cis-trans isomerization before the subsequent reaction steps.

  • Radical Initiators: The presence of radical species in the reaction mixture can initiate a chain reaction leading to isomerization.

Q3: Can the solvent influence the rate of isomerization?

Troubleshooting Guide

Issue 1: Isomerization of (Z)-1,2-diiodoethylene is observed during a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki, Stille).

Possible Causes and Solutions:

Cause Solution Experimental Protocol
High Reaction Temperature Lowering the reaction temperature can significantly reduce the rate of thermal isomerization.Low-Temperature Sonogashira Coupling: 1. In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve (Z)-1,2-diiodoethylene (1.0 eq) and the terminal alkyne (1.1 eq) in degassed THF or 1,4-dioxane. 2. Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). 3. Cool the reaction mixture to 0 °C or room temperature. 4. Add a degassed base, such as triethylamine (2.0 eq) or diisopropylethylamine (2.0 eq), dropwise. 5. Stir the reaction at the lowered temperature and monitor its progress by TLC or GC-MS.
Palladium Catalyst-Mediated Isomerization The choice of palladium catalyst and ligands can influence the rate of isomerization of the oxidative addition intermediate. In some cases, a faster transmetalation and reductive elimination relative to isomerization can preserve the stereochemistry.Ligand and Catalyst Selection: While specific data for this compound is limited, for other vinyl halides, the use of bulky electron-rich phosphine ligands has been shown to influence the rates of the catalytic cycle steps. Consider screening different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) at low temperatures to find optimal conditions for stereoretention.
Exposure to Light Photochemical isomerization can be a significant issue.Exclusion of Light: 1. Conduct the entire experimental setup, including reagent preparation and the reaction itself, in a dark environment. 2. Wrap the reaction flask and any associated glassware with aluminum foil to completely exclude light. 3. Use a light-proof fume hood if available.
Issue 2: Isomerization occurs during workup and purification.

Possible Causes and Solutions:

Cause Solution Experimental Protocol
Prolonged contact with silica gel Silica gel can be slightly acidic and may promote isomerization, especially if the compound is sensitive.Rapid Purification: 1. Minimize the time the compound spends on the silica gel column. 2. Use a less acidic stationary phase if possible, or neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the pure eluent. 3. Consider alternative purification methods such as recrystallization or distillation if the product is stable under those conditions.
Exposure to heat during solvent removal High temperatures during solvent evaporation can cause thermal isomerization.Low-Temperature Solvent Removal: 1. Use a rotary evaporator with a low-temperature water bath (e.g., room temperature or below). 2. For very sensitive compounds, consider removing the solvent under high vacuum without heating.

Data on Isomer Stability

The trans-(E) isomer of this compound is thermodynamically more stable than the cis-(Z) isomer.

IsomerRelative Stability
(Z)-1,2-diiodoethylene (cis)Less stable
(E)-1,2-diiodoethylene (trans)More stable by ~2 kcal/mol[1]

Experimental Protocols

Protocol for Stereoretentive Suzuki Coupling with (Z)-1,2-diiodoethylene

This protocol aims to minimize isomerization by controlling temperature and protecting from light.

  • Reagent Preparation:

    • Degas all solvents (e.g., THF, water) by sparging with argon for at least 30 minutes.

    • Ensure (Z)-1,2-diiodoethylene is of high isomeric purity before use.

  • Reaction Setup:

    • To a flame-dried Schlenk flask wrapped in aluminum foil, add (Z)-1,2-diiodoethylene (1.0 eq), the boronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed THF via syringe.

    • In a separate flask, dissolve the base (e.g., K₂CO₃, 2.0 eq) in degassed water.

  • Reaction Execution:

    • Add the aqueous base solution to the reaction mixture at room temperature.

    • Stir the reaction vigorously at room temperature and monitor its progress by GC-MS, analyzing for both product formation and the Z/E ratio of any remaining starting material.

  • Workup and Purification:

    • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent in vacuo at a low temperature.

    • Purify the crude product quickly via flash column chromatography, using a pre-neutralized silica gel if necessary.

Visualizations

Logical Workflow for Minimizing Isomerization

logical_workflow cluster_reaction Reaction Conditions cluster_purification Purification Strategy start Start: Reaction with (Z)-1,2-diiodoethylene check_purity Verify Isomeric Purity of Starting Material (GC/NMR) start->check_purity reaction_setup Reaction Setup check_purity->reaction_setup Purity OK low_temp Use Low Temperature (e.g., 0 °C to RT) reaction_setup->low_temp exclude_light Exclude Light (Wrap flask in foil) reaction_setup->exclude_light inert_atm Inert Atmosphere (Argon/Nitrogen) reaction_setup->inert_atm workup Workup and Purification quick_chrom Rapid Chromatography workup->quick_chrom low_temp_rotovap Low-Temperature Solvent Removal workup->low_temp_rotovap final_product Final Product with Retained Stereochemistry low_temp->workup exclude_light->workup inert_atm->workup quick_chrom->final_product low_temp_rotovap->final_product

Caption: Workflow to minimize isomerization of this compound.

Proposed Mechanism for Palladium-Catalyzed Isomerization

isomerization_mechanism Z_isomer (Z)-1,2-Diiodoethylene oxidative_addition Oxidative Addition Z_isomer->oxidative_addition Pd0 Pd(0)L₂ Pd0->oxidative_addition cis_complex cis-Vinyl Palladium(II) Complex oxidative_addition->cis_complex isomerization_step Isomerization cis_complex->isomerization_step k_iso reaction Subsequent Reaction (e.g., Transmetalation) cis_complex->reaction k_react (fast) trans_complex trans-Vinyl Palladium(II) Complex isomerization_step->trans_complex trans_complex->isomerization_step trans_complex->reaction k_react (slow) product_Z Product with (Z)-geometry reaction->product_Z From cis-complex product_E Product with (E)-geometry reaction->product_E From trans-complex

Caption: Palladium-catalyzed isomerization pathway of this compound.

References

Technical Support Center: Suzuki Coupling with 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving 1,2-diiodoethylene.

Troubleshooting Guide

This guide addresses common issues and side products observed during the Suzuki coupling of this compound in a question-and-answer format.

Question: My reaction is producing a significant amount of homocoupling byproduct (biaryl, R-R, from the boronic acid). What are the likely causes and how can I minimize it?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings.[1] It is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that facilitate this undesired coupling.[1][2]

Possible Causes:

  • Inadequate Degassing: The presence of dissolved oxygen in the reaction mixture is a primary cause of homocoupling.[1][2]

  • Use of a Pd(II) Precatalyst: Some Pd(II) precatalysts can be reduced to the active Pd(0) species by the homocoupling of two boronic acid molecules.[2]

  • Slow Oxidative Addition: If the oxidative addition of the palladium catalyst to this compound is slow, it can provide a larger window for the homocoupling of the boronic acid to occur.

Troubleshooting Steps:

  • Thoroughly Degas Solvents and the Reaction Mixture: Before adding the palladium catalyst, thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture for an extended period.

  • Use a Pd(0) Catalyst: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the extent of homocoupling compared to using a Pd(II) source like Pd(OAc)₂.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thereby suppressing homocoupling.

  • Optimize Reaction Temperature: Lowering the reaction temperature may slow down the rate of homocoupling relative to the desired cross-coupling reaction.

Question: I am observing the formation of polymeric material in my reaction, which is insoluble and difficult to characterize. What is this byproduct and how can I prevent its formation?

Answer:

The formation of an insoluble polymer is likely due to the polycondensation of your starting materials, leading to the formation of poly(phenylene vinylene) (PPV) or related oligomers. This is a significant challenge when using a difunctional substrate like this compound.

Possible Causes:

  • High Catalyst Loading: Higher concentrations of the palladium catalyst can promote polymerization.

  • High Monomer Concentration: Concentrated reaction mixtures can favor intermolecular reactions, leading to polymer chain growth.

  • Prolonged Reaction Times: Extended reaction times can increase the likelihood of multiple coupling events and polymer formation.

  • Stoichiometry of Reactants: An equimolar ratio of the diiodoalkene and the boronic acid can favor polymerization, especially if the goal is disubstitution.

Troubleshooting Steps:

  • Control Stoichiometry: To favor mono-arylation, use an excess of this compound relative to the boronic acid. For di-arylation, a slight excess of the boronic acid may be necessary, but careful control is crucial to avoid extensive polymerization.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, disfavoring polymerization.

  • Lower Reaction Concentration: Running the reaction at a lower concentration can reduce the rate of intermolecular coupling that leads to polymerization.

  • Optimize Catalyst Loading: Use the lowest effective catalyst loading to minimize the promotion of polymerization.

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC or GC-MS and stop the reaction as soon as the desired product is formed to prevent further coupling and polymerization.

Question: My reaction is resulting in dehalogenation of the this compound. What causes this side reaction and how can I avoid it?

Answer:

Dehalogenation is the reduction of the carbon-iodine bond to a carbon-hydrogen bond. This can occur through various pathways in a Suzuki coupling.

Possible Causes:

  • Presence of Protic Solvents or Impurities: Protic species in the reaction mixture can act as a proton source for the dehalogenation of the organopalladium intermediate.

  • Side Reactions with the Base or Solvent: Some bases or solvents can participate in side reactions that lead to the formation of palladium hydride species, which can then cause dehalogenation.

  • High Temperatures: Higher reaction temperatures can sometimes promote dehalogenation pathways.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use to minimize the presence of water and other protic impurities.

  • Choose a Non-Protic Base: Consider using a non-protic base, such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF), to avoid introducing a proton source.

  • Optimize Reaction Temperature: Attempt the reaction at a lower temperature to see if the extent of dehalogenation can be reduced.

  • Careful Selection of Ligands: The choice of phosphine ligand can influence the stability of the organopalladium intermediates and potentially suppress dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the Suzuki coupling of this compound?

A1: The most frequently encountered side products are:

  • Homocoupling products: Formed from the coupling of two molecules of the boronic acid.[1]

  • Poly(phenylene vinylene) (PPV) and related oligomers: Resulting from the polycondensation of the difunctional this compound with the boronic acid.

  • Dehalogenated products: Where one or both of the iodine atoms on the ethylene are replaced by hydrogen.

  • Mono-arylated product: If the desired product is the di-arylated species, the mono-arylated intermediate can be a significant byproduct if the reaction does not go to completion.

Q2: How can I control the selectivity between mono- and di-arylation of this compound?

A2: The selectivity between mono- and di-arylation can be controlled primarily by the stoichiometry of the reactants.

  • For mono-arylation: Use an excess of this compound (e.g., 2-3 equivalents) relative to the boronic acid. This statistical advantage favors the reaction of the boronic acid with an unreacted molecule of this compound over the mono-arylated product.

  • For di-arylation: Use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents) to drive the reaction to completion. However, be mindful that this can increase the risk of polymerization.

Q3: What is the best palladium catalyst and ligand combination for this reaction?

A3: The optimal catalyst and ligand can be substrate-dependent. However, a common and often effective combination for Suzuki couplings of vinyl iodides is a Pd(0) source like Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can be used in combination with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand from the Buchwald or Fu family, which can sometimes improve reaction efficiency and reduce side reactions.

Q4: Which solvent and base are recommended for the Suzuki coupling of this compound?

A4: A variety of solvent and base combinations can be effective. A common choice is a mixture of an organic solvent and an aqueous base solution.

  • Solvents: Toluene, 1,4-dioxane, or tetrahydrofuran (THF) are frequently used.

  • Bases: An aqueous solution of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) is typically employed. The base is crucial for the transmetalation step of the catalytic cycle.

Quantitative Data Summary

The following table provides a qualitative summary of how reaction conditions can influence the product distribution in the Suzuki coupling of this compound. Quantitative data is highly dependent on the specific substrates and reaction parameters.

ConditionDesired Product (Mono-arylation)Desired Product (Di-arylation)HomocouplingPolymerizationDehalogenation
Excess this compound FavorableUnfavorableNo significant effectReducedNo significant effect
Excess Boronic Acid UnfavorableFavorableIncreasedIncreasedNo significant effect
High Concentration No significant effectNo significant effectIncreasedIncreasedNo significant effect
Low Concentration No significant effectNo significant effectReducedReducedNo significant effect
Thorough Degassing Improved YieldImproved YieldSignificantly ReducedNo significant effectNo significant effect
Presence of Oxygen Reduced YieldReduced YieldSignificantly IncreasedNo significant effectPossible increase
Anhydrous Conditions No significant effectNo significant effectNo significant effectNo significant effectReduced
High Temperature May decrease yieldMay decrease yieldMay increaseMay increaseIncreased

Experimental Protocol: Stereoselective Suzuki Coupling of (E)-1,2-Diiodoethene with Phenylboronic Acid

This protocol is a representative procedure for the mono-arylation of (E)-1,2-diiodoethene, with considerations for minimizing common side products.

Materials:

  • (E)-1,2-diiodoethene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add (E)-1,2-diiodoethene (280 mg, 1.0 mmol, 2.0 equiv) and phenylboronic acid (61 mg, 0.5 mmol, 1.0 equiv).

  • Degassing: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent and Base Addition: Add toluene (5 mL) and a 2 M aqueous solution of potassium carbonate (2 mL). The solvent and base solution should be previously degassed by bubbling with argon or nitrogen for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 5 mol%).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to isolate the desired (E)-1-iodo-2-phenylethene.

Visualizations

Suzuki_Coupling_Cycle cluster_main Main Suzuki Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Pd(II)_Complex R-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation ArB(OH)2, Base Pd(II)_Diaryl R-Pd(II)-Ar(L2) Transmetalation->Pd(II)_Diaryl Reductive_Elimination Reductive Elimination Pd(II)_Diaryl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R-Ar (Desired Product) Reductive_Elimination->Product

Figure 1. Catalytic cycle for the Suzuki coupling reaction.

Side_Reactions cluster_side Common Side Reactions with this compound Start This compound + ArB(OH)2 Homocoupling Homocoupling (Ar-Ar) Start->Homocoupling O2, Pd(II) Polymerization Polymerization (-[Ar-CH=CH]n-) Start->Polymerization High Conc., Excess Boronic Acid Dehalogenation Dehalogenation (Ar-CH=CH-I or Ar-CH=CH2) Start->Dehalogenation Protic Impurities, High Temp.

Figure 2. Major side reaction pathways in the Suzuki coupling of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify Major Side Product (TLC, GC-MS, NMR) Start->Identify_Byproduct Homocoupling Homocoupling (Ar-Ar) Identify_Byproduct->Homocoupling Polymerization Polymerization Identify_Byproduct->Polymerization Dehalogenation Dehalogenation Identify_Byproduct->Dehalogenation Action_Homocoupling Degas Solvents Thoroughly Use Pd(0) Catalyst Homocoupling->Action_Homocoupling Action_Polymerization Control Stoichiometry Slow Addition of Boronic Acid Lower Concentration Polymerization->Action_Polymerization Action_Dehalogenation Use Anhydrous Solvents Optimize Base and Temperature Dehalogenation->Action_Dehalogenation Re-run Re-run Experiment Action_Homocoupling->Re-run Action_Polymerization->Re-run Action_Dehalogenation->Re-run

Figure 3. A troubleshooting workflow for optimizing the Suzuki coupling of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to the Sonogashira coupling of 1,2-diiodoethylene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific reaction.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may arise during the Sonogashira coupling of this compound, with a focus on optimizing palladium catalyst loading.

Q1: I am observing rapid formation of a black precipitate (palladium black) and low product yield. What is the likely cause and how can I fix it?

A: The formation of palladium black indicates catalyst decomposition, a common issue when working with highly reactive substrates like this compound. The high reactivity can lead to a rapid catalytic cycle, but also to catalyst aggregation and precipitation, especially at higher catalyst loadings.

Potential Solutions:

  • Reduce Catalyst Loading: This is the most critical parameter. High catalyst concentrations can lead to rapid, uncontrolled reactions and subsequent decomposition. Start with a lower catalyst loading (see Table 1 for typical ranges) and incrementally increase if necessary.

  • Use a Stabilizing Ligand: Phosphine ligands with steric bulk can stabilize the palladium center and prevent aggregation.[1] Consider using ligands like triphenylphosphine (PPh₃) or more sterically demanding ones if simple PPh₃ is insufficient.

  • Control the Reaction Temperature: While this compound is reactive, starting the reaction at a lower temperature (e.g., room temperature) and gradually increasing it can help control the initial reaction rate and prevent rapid catalyst decomposition.[2]

  • Ensure Anaerobic Conditions: Oxygen can contribute to catalyst deactivation and promote undesired side reactions like Glaser coupling.[2] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

Q2: My reaction is producing a significant amount of homocoupled alkyne (Glaser coupling product). How can I minimize this side reaction?

A: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[2]

Potential Solutions:

  • Strictly Anaerobic Conditions: As mentioned above, rigorously exclude oxygen from your reaction.

  • Optimize the Pd/Cu Ratio: While a copper co-catalyst is often used to increase the reaction rate, its concentration can be optimized.[2] Try reducing the amount of the copper source (e.g., CuI). In some cases, for highly reactive substrates, a copper-free Sonogashira protocol might be beneficial.[3]

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of free alkyne, thus disfavoring the homocoupling reaction.

Q3: I am getting a mixture of mono- and di-substituted products and I want to selectively synthesize one over the other. How can I control the selectivity?

A: Controlling the stoichiometry and reaction conditions is key to achieving selective mono- or di-alkynylation of this compound.

For Mono-alkynylation:

  • Stoichiometry: Use a slight excess of this compound (e.g., 1.2-1.5 equivalents) relative to the terminal alkyne.

  • Low Catalyst Loading: Lower catalyst loading will slow down the reaction, allowing for better control.

  • Lower Temperature: Running the reaction at a lower temperature will also decrease the reaction rate and improve selectivity.

For Di-alkynylation:

  • Stoichiometry: Use a slight excess of the terminal alkyne (e.g., 2.2-2.5 equivalents) relative to this compound.

  • Slightly Higher Catalyst Loading: A slightly higher catalyst loading may be necessary to drive the reaction to completion.

  • Longer Reaction Time and/or Higher Temperature: Ensure the first coupling is complete before the second one proceeds, which might require longer reaction times or a moderate increase in temperature.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Sonogashira coupling of this compound?

A: For a highly reactive substrate like this compound, it is advisable to start with a low palladium catalyst loading, typically in the range of 0.1 to 2 mol%.[4][5] For some highly active catalyst systems, loadings can even be in the ppm range.[6] See Table 1 for a summary of reported catalyst loadings for similar reactive substrates.

Q2: Which palladium catalyst is best for this reaction?

A: The choice of catalyst can significantly impact the reaction outcome. Common and effective palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] For challenging couplings or to achieve very low catalyst loadings, more specialized catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands might be advantageous.[1]

Q3: Do I need a copper co-catalyst?

A: A copper(I) salt (e.g., CuI) is a common co-catalyst in Sonogashira reactions and generally increases the reaction rate.[2] However, for a very reactive substrate like this compound, a copper-free protocol might be preferable to minimize alkyne homocoupling and simplify purification.[3] If you choose to use copper, the loading should be carefully optimized, typically in the range of 0.5 to 5 mol%.

Q4: What are the best solvents and bases for this reaction?

A: Common solvents for Sonogashira reactions include amine bases like triethylamine (TEA) or diisopropylamine (DIPA), often used in conjunction with a co-solvent like THF or DMF.[7] The amine also serves as the base to deprotonate the terminal alkyne. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate and yield.

Data Presentation

Table 1: Typical Palladium Catalyst Loadings for Sonogashira Coupling of Aryl/Vinyl Iodides

Catalyst PrecursorSubstrate TypeCatalyst Loading (mol%)Co-catalystReference
Pd(PPh₃)₄Aryl Iodide0.5 - 5CuI[1]
PdCl₂(PPh₃)₂Aryl Iodide1 - 5CuI[1]
Pd(OAc)₂ / PPh₃Aryl Iodide0.1 - 2CuI[4]
Pd/CAryl Iodide1 - 10None (in some cases)[8]
Pd(II) β-OxoiminatophosphaneAryl Iodide0.0002 - 0.1None[6]

Note: These are general ranges. The optimal loading for this compound may be at the lower end of these ranges due to its high reactivity.

Experimental Protocols

General Procedure for Optimizing Catalyst Loading for Sonogashira Coupling of this compound (Mono-alkynylation Example):

  • Preparation: To a dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, start with 0.5 mol%), copper(I) iodide (if used, e.g., 1 mol%), and a magnetic stir bar.

  • Solvent and Reagents: Add degassed solvent (e.g., a 2:1 mixture of THF and triethylamine). To this mixture, add this compound (1.2 equivalents) and the terminal alkyne (1.0 equivalent).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC/LC-MS.

  • Optimization: If the reaction is slow or does not go to completion, consider a slight increase in temperature (e.g., to 40-50 °C) or a small, incremental increase in catalyst loading in subsequent experiments. If catalyst decomposition is observed, decrease the initial catalyst loading and ensure stringent anaerobic conditions.

  • Work-up: Once the reaction is complete, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction and Monitoring cluster_troubleshooting 3. Troubleshooting cluster_workup 4. Work-up and Purification A Add Pd Catalyst and CuI (optional) to Schlenk Flask B Add Degassed Solvent and Base A->B C Add this compound and Terminal Alkyne B->C D Stir at Room Temperature under Inert Atmosphere E Monitor Progress by TLC/GC-MS D->E F Reaction Complete? E->F G Slow/Incomplete Reaction F->G No K Quench and Extract Product F->K Yes H Catalyst Decomposition? G->H I Increase Temperature or Catalyst Loading H->I No J Decrease Catalyst Loading, Improve Anaerobic Conditions H->J Yes L Purify by Column Chromatography K->L

Caption: Experimental workflow for optimizing Sonogashira coupling of this compound.

troubleshooting_logic cluster_low_yield Low Yield / No Reaction cluster_decomposition Palladium Black Formation cluster_homocoupling Glaser Homocoupling cluster_selectivity Poor Selectivity (Mono vs. Di) A Problem Observed B Potential Cause: Catalyst Inactivity A->B D Potential Cause: Catalyst Decomposition A->D F Potential Cause: Oxygen Presence, High Cu(I) Concentration A->F H Potential Cause: Incorrect Stoichiometry/Conditions A->H C Solution: Check Catalyst Quality, Degas Solvents, Increase Temperature B->C E Solution: Lower Catalyst Loading, Use Stabilizing Ligands, Lower Temperature D->E G Solution: Strict Anaerobic Conditions, Reduce Cu(I) or Use Cu-free Protocol F->G I Solution: Adjust Reactant Ratios, Temperature, and Catalyst Loading H->I

Caption: Troubleshooting logic for common issues in Sonogashira coupling of this compound.

References

troubleshooting low yields in 1,2-diiodoethylene cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,2-Diiodoethylene Cross-Coupling Reactions

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for improving low yields in cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound cross-coupling reaction has a very low yield or is not working at all. What are the first things to check?

A1: When a reaction fails, it's crucial to systematically review the fundamental components of your setup.

  • Reagent Quality: Verify the purity and stability of your starting materials. This compound can degrade over time. Ensure your boronic acid/ester (for Suzuki) or terminal alkyne (for Sonogashira) is pure and that the catalyst has not been deactivated.

  • Inert Atmosphere: Palladium catalysts, especially in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Purging solvents with an inert gas for at least 30 minutes is recommended.[1]

  • Catalyst Activity: If the catalyst is old or has been improperly stored, it may be inactive. Using a fresh batch or a reliable pre-catalyst can resolve this issue.

  • Reaction Conditions: Double-check the temperature and reaction time. Some sluggish reactions simply require more heat or longer reaction times to proceed to completion.[2]

Q2: I am only getting the mono-substituted product instead of the desired di-substituted product. How can I favor di-substitution?

A2: Achieving di-substitution on a di-halo substrate can be challenging. Often, the electronic properties of the substrate change after the first coupling, making the second more difficult.

  • Increase Equivalents: Use a molar excess (2.2 to 2.5 equivalents) of the coupling partner (boronic acid or alkyne) and base to drive the reaction towards di-substitution.

  • Force Conditions: Increasing the reaction temperature and extending the reaction time can often promote the second coupling.

  • Ligand Choice: For Suzuki couplings, employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can sometimes facilitate the more challenging second oxidative addition step.

  • One-Pot Sequential Addition: In some cases, a one-pot, two-step approach is more effective. After the formation of the mono-substituted intermediate (monitored by TLC or LC-MS), a second portion of catalyst, ligand, and/or base can be added to drive the second coupling.

Q3: I am getting a mixture of mono- and di-substituted products. How can I improve the selectivity?

A3: Poor selectivity is a common issue. The key is to find conditions where the rates of the first and second coupling reactions are significantly different or where one is exclusively favored.

  • For Di-substitution: As mentioned in Q2, using excess reagents and more forcing conditions is the primary strategy.

  • For Mono-substitution: To isolate the mono-coupled product, use a slight excess (1.0-1.2 equivalents) of the coupling partner. Running the reaction at a lower temperature can also help, as the second coupling often has a higher activation energy. Careful monitoring and stopping the reaction once the starting material is consumed is critical.

  • Regioselectivity: In substrates like diiodoheterocycles, the first coupling at one position can electronically activate the second position, sometimes leading to a mixture of products or rapid di-substitution.[3] In such cases, fine-tuning the catalyst and reaction temperature is essential.

Q4: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling) byproduct. What can I do to prevent this?

A4: Alkyne homocoupling is a well-known side reaction in Sonogashira couplings, typically promoted by the copper co-catalyst in the presence of oxygen.

  • Copper-Free Conditions: The most effective solution is to use a copper-free Sonogashira protocol.[4][5][6] These reactions often require a specific ligand and base combination (e.g., a palladium complex with piperidine as the base) but successfully suppress the formation of the homocoupled diyne.

  • Strictly Anaerobic Conditions: If a copper co-catalyst is necessary, ensure the reaction is rigorously degassed and maintained under a strict inert atmosphere to minimize the presence of oxygen, which facilitates the Glaser coupling.

Q5: Could the quality or isomer of my this compound be the problem?

A5: Yes, the starting material is a frequent source of issues.

  • Purity: Ensure the this compound is free from impurities, which could interfere with the catalyst. If necessary, recrystallize or filter through a plug of silica gel.

  • Isomeric Form: this compound exists as cis-(Z) and trans-(E) isomers.[7][8][9] The Z-isomer is thermodynamically less stable than the E-isomer.[7] While both isomers are reactive, using a pure isomer is crucial for obtaining a stereochemically pure product. The presence of a mixture of isomers will result in a mixture of isomeric products.

  • Stability: Organoiodides can be sensitive to light and air. Store this compound in a dark, cool place under an inert atmosphere. If the compound has discolored (often turning brown or purple), it may have decomposed, releasing free iodine which can inhibit the catalyst.

Q6: How do I choose the right catalyst and ligand for my reaction?

A6: The choice of catalyst and ligand is critical and substrate-dependent.

  • Suzuki Coupling: Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points.[2] For electron-rich or sterically hindered substrates, more advanced systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[10]

  • Sonogashira Coupling: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is the classic choice.[11][12] The phosphine ligands on palladium stabilize the complex and influence its reactivity.

Q7: What is the optimal base and solvent system for my reaction?

A7: The base and solvent play crucial roles in the catalytic cycle.

  • Suzuki Coupling: An aqueous base is typically required for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][13] The solvent is usually a mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water.[2] For anhydrous conditions, K₃PO₄ can be effective, sometimes requiring a few equivalents of water to function properly.[10]

  • Sonogashira Coupling: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne.[11][12] The reaction is often run in a solvent like THF or DMF, although sometimes the amine base itself can serve as the solvent.

Data and Optimization Tables

Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Cross-Coupling. Based on a model reaction between (E)-1,2-diiodoethene and a carbazate. Data synthesized from[14].

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1CuI (10)L-proline (20)K₂CO₃ (2)DMSO8075
2CuI (10)NoneK₂CO₃ (2)DMSO8040
3CuI (10)L-proline (20)Cs₂CO₃ (2)DMSO8068
4CuI (10)L-proline (20)K₃PO₄ (2)DMSO8055
5CuI (10)L-proline (20)K₂CO₃ (2)Dioxane8062
6CuI (10)L-proline (20)K₂CO₃ (2)Toluene8031

Table 2: Influence of Ligand and Base on a Model Suzuki Di-substitution Reaction. Data is illustrative, based on general principles from the literature.[10][15]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Ratio (Mono:Di)
1Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3)Dioxane/H₂O1005:1
2Pd₂(dba)₃ (2)SPhos (8)K₃PO₄ (3)Dioxane/H₂O1001:10
3Pd(dppf)Cl₂ (4)NoneCs₂CO₃ (3)DMF/H₂O1101:4
4Pd₂(dba)₃ (2)XPhos (8)K₃PO₄ (3)Toluene/H₂O110>1:20

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling (Di-substitution)

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and a base such as K₃PO₄ (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Cross-Coupling (Di-substitution)

  • To a Schlenk flask, add this compound (1.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the terminal alkyne (2.2 equiv).

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., piperidine or diisopropylamine, >4.0 equiv).[11]

  • Stir the reaction at room temperature or with gentle heating (40-50 °C).[6] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with an ether (e.g., Et₂O) and filter through a pad of Celite to remove palladium salts.[11]

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting_Workflow start Low Yield or No Reaction reagents Check Reagents: - Purity of this compound? - Purity of coupling partner? - Age/quality of catalyst & base? start->reagents Step 1 conditions Verify Conditions: - Inert atmosphere maintained? - Correct temperature? - Sufficient reaction time? reagents->conditions If reagents are OK selectivity Problem with Selectivity? (Mono- vs. Di-substitution) conditions->selectivity If conditions are correct side_reactions Side Reactions Observed? (e.g., Homocoupling) selectivity->side_reactions No optimize Systematically Optimize: - Screen Ligands - Screen Bases - Screen Solvents - Adjust Temperature selectivity->optimize Yes side_reactions->optimize Yes side_reactions->optimize No, other issues success Improved Yield optimize->success

Caption: A logical workflow for troubleshooting low yields.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex 1 oa Oxidative Addition oa->pd2_complex pd2_r2 R¹-Pd(II)L₂(R²) pd2_complex->pd2_r2 2 trans Transmetalation trans->pd2_r2 re Reductive Elimination pd2_r2->re product R¹-R² pd2_r2->product 3 re->pd0 re->product sub1 R¹-X (this compound) sub1->oa sub2 R²-B(OR)₂ sub2->trans base Base (e.g., K₂CO₃) base->trans

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Optional) pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex Oxidative Addition pd2_r2 R¹-Pd(II)L₂(C≡CR²) pd2_complex->pd2_r2 Transmetalation re Reductive Elimination pd2_r2->re re->pd0 product R¹-C≡CR² re->product cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide Base cu_acetylide->pd2_complex from Cu cu_acetylide->cu_x alkyne R²-C≡CH alkyne->pd2_complex Copper-Free Path (+ Base) alkyne->cu_acetylide vinyl_halide R¹-X (this compound) vinyl_halide->pd2_complex

Caption: The Sonogashira catalytic cycle, showing both copper-catalyzed and copper-free pathways.

References

Technical Support Center: Separation of Cis- and Trans-1,2-Diiodoethylene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the separation of cis- and trans-1,2-diiodoethylene isomers using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Is it possible to separate cis- and trans-1,2-diiodoethylene using standard silica gel column chromatography?

Yes, the separation is feasible due to the significant difference in polarity between the two isomers. The cis-isomer possesses a permanent dipole moment, making it polar, whereas the trans-isomer is nonpolar due to its symmetrical structure. This difference in polarity allows for effective separation on a polar stationary phase like silica gel.

Q2: Which isomer will elute from the column first?

In a normal-phase chromatography setup (polar stationary phase, nonpolar mobile phase), the less polar compound interacts more weakly with the stationary phase and therefore elutes first. Consequently, the nonpolar trans-1,2-diiodoethylene will elute before the more polar cis-1,2-diiodoethylene.

Q3: What is the recommended stationary and mobile phase for this separation?

A standard stationary phase is silica gel (60 Å, 230-400 mesh). The mobile phase should be a nonpolar solvent or a mixture of nonpolar solvents. A good starting point is pure hexane. The polarity can be gradually increased by adding small amounts of a slightly more polar solvent like dichloromethane or ethyl acetate if the cis-isomer is too strongly retained.

Q4: How can I monitor the separation process?

Thin-Layer Chromatography (TLC) is the ideal method for monitoring the separation. Fractions collected from the column can be spotted on a TLC plate to identify which fractions contain the desired isomers. The trans-isomer will have a higher Rf value (travels further up the plate) than the cis-isomer in a nonpolar eluent system.

Q5: Are the 1,2-diiodoethylene isomers stable on silica gel?

While silica gel is generally a suitable stationary phase, it is slightly acidic and can potentially cause decomposition of sensitive compounds. Vinyl iodides can be sensitive, so it is advisable to perform the chromatography efficiently and avoid prolonged exposure to the silica gel. If decomposition is suspected, using deactivated (neutral) silica gel or an alternative stationary phase like alumina may be beneficial.[1]

Experimental Protocol: Column Chromatography Separation

This protocol outlines a general procedure for the separation of a mixture of cis- and trans-1,2-diiodoethylene. Optimization may be required based on the specific ratio of isomers and the scale of the separation.

Materials:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase (Eluent):

    • Initial: n-Hexane

    • Optional (for gradient elution): Dichloromethane or Ethyl Acetate

  • Sample: Mixture of cis- and trans-1,2-diiodoethylene dissolved in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane).

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes/flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Column Preparation:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm) over the plug.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Dissolve the mixture of isomers in the minimum volume of n-hexane.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add n-hexane to the top of the column.

    • Begin collecting fractions. The volume of each fraction will depend on the column size.

    • The trans-isomer will elute first.

    • If the cis-isomer does not elute with pure hexane, a gradual increase in the mobile phase polarity (gradient elution) can be employed. This is done by slowly adding small percentages of dichloromethane or ethyl acetate to the hexane.

  • Monitoring:

    • Monitor the collected fractions using TLC.

    • Spot each fraction on a TLC plate, along with the starting mixture as a reference.

    • Develop the TLC plate in an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the pure isomers.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified isomers.

Quantitative Data Summary

The following table provides expected qualitative and quantitative data for the separation. Actual values may vary depending on the specific experimental conditions.

Parametertrans-1,2-Diiodoethylenecis-1,2-Diiodoethylene
Polarity NonpolarPolar
Expected Elution Order FirstSecond
Expected TLC Rf Value HigherLower

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or no separation of isomers Incorrect mobile phase polarity: The eluent may be too polar, causing both isomers to elute together.Start with a less polar solvent (e.g., pure hexane). Gradually increase polarity if necessary.
Column overloading: Too much sample has been loaded onto the column.Use a larger column or reduce the amount of sample.
Poorly packed column: Channeling or cracks in the silica gel bed.Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica.
Peak tailing (especially for the cis-isomer) Strong interaction with the stationary phase: The polar cis-isomer may interact too strongly with the acidic silica gel.Add a small amount of a slightly more polar solvent to the mobile phase to compete for active sites on the silica. Consider using deactivated (neutral) silica gel.
Column overload: Can also lead to tailing.Reduce the sample load.
Compound decomposition on the column Sensitivity to acidic silica gel: Vinyl iodides can be unstable on acidic surfaces.[1]Use deactivated (neutral) silica gel or an alternative like alumina. Perform the chromatography as quickly as possible.
Isomers elute too quickly (at the solvent front) Mobile phase is too polar. Use a less polar eluent.
Isomers do not elute from the column Mobile phase is not polar enough. Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., dichloromethane or ethyl acetate).
Crystallization of sample on the column Poor solubility of the sample in the eluting solvent. Change the solvent system to one in which the isomers are more soluble.[1]

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep1 Pack Column with Silica Gel Slurry prep2 Add Sand Layers prep1->prep2 prep3 Equilibrate with Hexane prep2->prep3 load2 Apply Sample to Column prep3->load2 load1 Dissolve Isomer Mixture load1->load2 elute1 Elute with Hexane load2->elute1 elute2 Collect Fractions elute1->elute2 elute3 (Optional) Gradient Elution elute1->elute3 analysis1 Monitor Fractions by TLC elute2->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Remove Solvent analysis2->analysis3 end end analysis3->end Separated Isomers

Caption: Experimental workflow for the separation of cis- and trans-1,2-diiodoethylene.

logical_relationship cluster_isomers Isomers cluster_column Normal-Phase Column cluster_elution_order Elution Order trans trans-1,2-diiodoethylene (Nonpolar) silica Silica Gel (Polar Stationary Phase) trans->silica Weak Interaction first Elutes First trans->first Higher Rf cis cis-1,2-diiodoethylene (Polar) cis->silica Strong Interaction second Elutes Second cis->second Lower Rf hexane Hexane (Nonpolar Mobile Phase)

Caption: Relationship between isomer polarity and elution order in normal-phase chromatography.

References

Technical Support Center: Stereochemistry in 1,2-Diiodoethylene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of the base on the stereochemical outcome of 1,2-diiodoethylene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common precursors for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include acetylene, diiodoacetylene, and 1,1,2-triiodoethane. The choice of precursor can influence the reaction conditions and the stereoselectivity of the synthesis.

Q2: How does the choice of base affect the stereochemistry of the this compound product?

A2: The base plays a critical role in determining the ratio of (E)- and (Z)-1,2-diiodoethylene. The stereochemical outcome is largely governed by the mechanism of the elimination reaction (e.g., E2) and the steric hindrance of the base. Non-bulky bases in an anti-elimination pathway from a suitable precursor typically favor the thermodynamically more stable (E)-isomer. Bulky bases can favor the formation of the less stable (Z)-isomer by influencing the conformation of the transition state.

Q3: Which isomer, (E)- or (Z)-1,2-diiodoethylene, is more stable?

A3: The (E)-isomer (trans) of this compound is thermodynamically more stable than the (Z)-isomer (cis).[1] The (Z)-isomer is less stable by approximately 2 kcal/mol.[1]

Q4: Can the stereoisomers of this compound be interconverted?

A4: Yes, isomerization of the less stable (Z)-isomer to the more stable (E)-isomer can occur. This process can be promoted by factors such as light or the presence of a catalytic amount of iodine.

Troubleshooting Guides

Issue 1: Low yield of the desired (Z)-1,2-diiodoethylene isomer.
Possible Cause Troubleshooting Step
Incorrect reaction temperature. The synthesis of (Z)-1,2-diiodoethylene is often favored at low temperatures. For instance, the reaction of an alkyne with iodine monochloride and tetraethylammonium iodide is typically carried out at -78 °C to promote the formation of the (Z)-isomer.[2]
Inappropriate choice of base or reagents. Utilize a reagent system known to favor syn-addition or a subsequent stereospecific reaction. For the synthesis from alkynes, the combination of iodine monochloride and a quaternary ammonium iodide is crucial for achieving high (Z)-selectivity.[2]
Isomerization to the (E)-isomer. Minimize exposure of the reaction mixture and the isolated product to light and heat. Ensure the absence of free iodine in the final product, as it can catalyze isomerization.
Sub-optimal solvent. The polarity and coordinating ability of the solvent can influence the reaction pathway. Refer to established protocols and ensure the use of the recommended solvent for the specific stereoselective synthesis.
Issue 2: Predominant formation of the (E)-1,2-diiodoethylene isomer when the (Z)-isomer is desired.
Possible Cause Troubleshooting Step
Thermodynamic control. The (E)-isomer is the thermodynamically favored product.[1] To obtain the (Z)-isomer, kinetic control is necessary, which usually involves specific reagents and low temperatures.
Reaction mechanism favors anti-elimination. When starting from a precursor like 1,1,2-triiodoethane, a standard E2 elimination with a non-bulky base will likely lead to the (E)-isomer due to the preference for an anti-periplanar transition state. To favor the (Z)-isomer from such a precursor, a different synthetic strategy or a base that promotes syn-elimination might be required.
Isomerization during workup or purification. Avoid acidic conditions and prolonged heating during the workup and purification steps. Use neutral or slightly basic conditions where possible.
Issue 3: Poor stereoselectivity, resulting in a mixture of (E)- and (Z)-isomers.
Possible Cause Troubleshooting Step
Non-optimal base concentration. The concentration of the base can affect the reaction rate and selectivity. Titrate the starting material with the base or use a slight excess as determined by the specific protocol.
Use of a sterically ambiguous base. The steric bulk of the base is a key factor. For clear stereochemical control, use a distinctly non-bulky base (e.g., sodium hydroxide) or a very bulky base (e.g., potassium tert-butoxide).
Reaction temperature is too high. Higher temperatures can lead to a loss of stereoselectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored isomer. Maintain the recommended reaction temperature.
Presence of impurities. Impurities in the starting materials or solvents can interfere with the desired reaction pathway. Ensure all reagents and solvents are of high purity.

Data Presentation

The choice of base in the dehydrohalogenation of a vicinal dihalide precursor is a critical factor in determining the stereochemical outcome. While specific quantitative data for the base-dependent synthesis of this compound is not extensively available in the provided search results, the general principles of elimination reactions can be summarized as follows:

Base Steric Hindrance Expected Major Product from Anti-Elimination Rationale
Sodium Hydroxide (NaOH)Low(E)-1,2-diiodoethyleneFavors the thermodynamically more stable trans product via an E2 mechanism with an anti-periplanar transition state.
Potassium tert-Butoxide (KOtBu)HighPotentially higher proportion of (Z)-1,2-diiodoethyleneThe bulky base may favor abstraction of a sterically more accessible proton, potentially leading to a higher proportion of the cis (Hofmann-type) product, depending on the substrate's conformation.[3][4]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (E)-1,2-Diiodoethylene from Acetylene

This protocol is based on the anti-addition of iodine to acetylene, which typically yields the (E)-isomer.

Materials:

  • Acetylene gas

  • Iodine (I₂)

  • Potassium iodide (KI)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a 0.2 N solution of iodine in aqueous potassium iodide.

  • Purify the acetylene gas by passing it through a suitable purification train to remove any phosphorus, arsenic, and sulfur compounds.

  • Bubble the purified acetylene gas through the iodine solution.

  • Maintain a slight over-pressure of acetylene in the reaction vessel for 48 hours.

  • After the reaction is complete (indicated by the disappearance of the iodine color), filter the crude crystalline product.

  • Wash the crystals sequentially with potassium iodide solution, sodium hydroxide solution, and water.

  • Dry the crystals between filter papers.

  • Recrystallize the crude product from ethanol to obtain pure (E)-1,2-diiodoethylene.[5]

Protocol 2: Stereoselective Synthesis of (Z)-1,2-Diiodoalkenes from Alkynes

This protocol is a general method for the synthesis of (Z)-1,2-diiodoalkenes and can be adapted for acetylene.[2]

Materials:

  • Alkyne (e.g., acetylene)

  • Iodine monochloride (ICl)

  • Tetraethylammonium iodide (Et₄NI)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the alkyne in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of iodine monochloride and tetraethylammonium iodide in the same anhydrous solvent.

  • Slowly add the ICl/Et₄NI solution to the cooled alkyne solution with vigorous stirring.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., aqueous sodium thiosulfate solution).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to isolate the (Z)-1,2-diiodoalkene.

Mandatory Visualizations

E_isomer_synthesis acetylene Acetylene anti_addition Anti-addition acetylene->anti_addition iodine Iodine (I2) iodine->anti_addition e_isomer (E)-1,2-Diiodoethylene anti_addition->e_isomer

Caption: Synthesis of (E)-1,2-diiodoethylene via anti-addition of iodine to acetylene.

Z_isomer_synthesis alkyne Alkyne reagents ICl, Et4NI -78 °C alkyne->reagents z_isomer (Z)-1,2-Diiodoalkene reagents->z_isomer

Caption: Stereoselective synthesis of (Z)-1,2-diiodoalkenes from alkynes at low temperature.

elimination_pathways precursor 1,1,2-Triiodoethane non_bulky_base Non-bulky Base (e.g., NaOH) precursor->non_bulky_base bulky_base Bulky Base (e.g., KOtBu) precursor->bulky_base anti_elimination Anti-Elimination (Favored) non_bulky_base->anti_elimination syn_elimination Syn-Elimination (Potentially influenced by bulky base) bulky_base->syn_elimination e_product (E)-1,2-Diiodoethylene (Major Product) anti_elimination->e_product z_product (Z)-1,2-Diiodoethylene (Minor or Favored with bulky base) anti_elimination->z_product Minor syn_elimination->e_product Possible syn_elimination->z_product

Caption: Influence of base on the stereochemical outcome of dehydroiodination.

References

Technical Support Center: 1,2-Diiodoethylene Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the thermal decomposition of 1,2-diiodoethylene. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound (C₂H₂I₂) is an organoiodide that exists as two geometric isomers: cis-(Z)-1,2-diiodoethylene and trans-(E)-1,2-diiodoethylene.[1] The trans isomer is generally more stable than the cis isomer.[1] Key physical properties are summarized in the table below.

Q2: At what temperature does this compound decompose?

Q3: What are the primary products of thermal decomposition?

A3: The thermal decomposition of this compound is expected to primarily yield acetylene and iodine. This is due to the relatively weak carbon-iodine bonds. Under certain conditions, particularly in the presence of oxygen, other decomposition products like carbon monoxide, carbon dioxide, and hydrogen iodide can also be formed.

Q4: How can I minimize the thermal decomposition of this compound during a reaction?

A4: To minimize thermal decomposition, it is recommended to:

  • Use the lowest possible reaction temperature.

  • Employ an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Consider the use of a stabilizer, especially if the reaction requires elevated temperatures.

  • Minimize the reaction time.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be protected from light and heat sources.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of this compound (e.g., turning brown or violet) Liberation of free iodine due to decomposition.This indicates decomposition has occurred. The material may need to be purified (e.g., by distillation or chromatography) before use. Consider adding a stabilizer for future storage.
Low yield in a reaction involving this compound, especially at elevated temperatures. Thermal decomposition of the starting material.Optimize the reaction conditions to use a lower temperature. If a higher temperature is necessary, consider adding a stabilizer to the reaction mixture.
Inconsistent reaction outcomes. Variable purity of this compound due to decomposition during storage or handling.Ensure proper storage conditions are maintained. Before use, it may be beneficial to analyze the purity of the this compound.

Data Presentation

Table 1: Physical Properties of this compound Isomers

Property(Z)-1,2-Diiodoethylene (cis)(E)-1,2-Diiodoethylene (trans)
CAS Number 590-26-1[2][3][4]590-27-2[5][6][7]
Molecular Weight 279.85 g/mol [2]279.85 g/mol [6]
Melting Point -14 °C[2]73 °C[6][7]
Boiling Point 188 °C[2]191 °C[6][7]
Relative Stability Less stableMore stable by ~2 kcal/mol[1]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receiving and Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Note any discoloration of the material.

  • Storage: Store the container in a cool, dark, and well-ventilated area, away from heat sources and direct sunlight. A refrigerator or a dedicated flammable storage cabinet is recommended.

  • Inert Atmosphere: For long-term storage or for handling highly pure material, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Dispensing: When dispensing the material, work in a well-ventilated fume hood. Minimize the time the container is open to the atmosphere.

  • Material Transfer: Use clean, dry glassware and utensils to avoid contamination.

Protocol 2: Recommended Procedure for Stabilization (Based on Analogy with other Iodoalkanes)

Disclaimer: The following protocols are based on general practices for stabilizing similar organoiodine compounds and have not been specifically validated for this compound. It is recommended to perform a small-scale test to determine the optimal conditions for your specific application.

Option A: Stabilization with Copper

Metallic copper can act as a scavenger for iodine and can help prevent decomposition.

  • Preparation: Obtain copper in a high-surface-area form, such as fine powder or turnings.

  • Activation (Optional but Recommended): Wash the copper with a dilute acid (e.g., 1 M HCl) to remove any oxide layer, followed by rinsing with deionized water and a suitable solvent (e.g., ethanol or acetone), and then dry thoroughly under vacuum or an inert gas stream.

  • Addition: Add a small amount of the activated copper (e.g., a few milligrams per gram of this compound) to the storage container or reaction vessel.

  • Observation: Monitor for any changes in the appearance of the copper or the this compound over time.

Option B: Stabilization with a Radical Scavenger

Radical scavengers, such as Butylated Hydroxytoluene (BHT), can inhibit free-radical chain reactions that may lead to decomposition.

  • Selection: Butylated hydroxytoluene (BHT) is a common and effective radical scavenger.[8][9][10][11]

  • Concentration: Prepare a stock solution of BHT in a solvent that is compatible with your reaction. A typical concentration to aim for in the final solution is in the range of 50-200 ppm.

  • Addition: Add the calculated amount of the BHT stock solution to the this compound or the reaction mixture.

  • Homogenization: Ensure the BHT is thoroughly mixed.

Mandatory Visualization

Decomposition_Pathway This compound This compound Decomposition Decomposition This compound->Decomposition High Temperature Thermal_Stress Thermal_Stress Thermal_Stress->Decomposition Acetylene Acetylene Decomposition->Acetylene Iodine Iodine Decomposition->Iodine Stabilizers Stabilizers Stabilizers->Decomposition Inhibition

Caption: Thermal decomposition pathway of this compound and the role of stabilizers.

Experimental_Workflow cluster_storage Storage and Handling cluster_reaction Reaction Conditions Store_Cool_Dark Store in a cool, dark, well-ventilated area Inert_Atmosphere Use inert atmosphere (Ar or N2) Store_Cool_Dark->Inert_Atmosphere Avoid_Contamination Avoid contamination Inert_Atmosphere->Avoid_Contamination Low_Temp Use lowest possible reaction temperature Avoid_Contamination->Low_Temp Inert_Atmosphere_Rxn Maintain inert atmosphere Low_Temp->Inert_Atmosphere_Rxn Decomposition Decomposition Low_Temp->Decomposition High Temp Add_Stabilizer Consider adding a stabilizer (e.g., Copper or BHT) Inert_Atmosphere_Rxn->Add_Stabilizer Stable_Product Stable Product Add_Stabilizer->Stable_Product Start This compound Start->Store_Cool_Dark

Caption: Recommended workflow to minimize the decomposition of this compound.

References

workup procedure to remove residual catalyst from 1,2-diiodoethylene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and purification of 1,2-diiodoethylene, with a focus on the removal of residual catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause Troubleshooting Steps
Product is contaminated with a non-polar impurity, possibly triphenylphosphine oxide. Use of triphenylphosphine-based ligands or reagents.1. Silica Gel Plug Filtration: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., pentane/ether mixture) and pass it through a short plug of silica gel. The more polar triphenylphosphine oxide will be retained on the silica.[1][2][3] 2. Precipitation: Dissolve the crude mixture in a polar solvent like ethanol and add a solution of zinc chloride. Triphenylphosphine oxide will precipitate as a complex and can be removed by filtration.[4]
Aqueous layer is deep blue after quenching a reaction suspected of using a copper catalyst. Presence of residual copper(I) or copper(II) salts.1. Ammonium Chloride Wash: Quench the reaction with a saturated aqueous solution of ammonium chloride. The copper salts will form a deep blue complex that is soluble in the aqueous layer and can be removed by extraction.[2] Repeat the wash until the aqueous layer is colorless.
Product is contaminated with a fine black precipitate or has a grayish tint. Residual palladium catalyst (Pd(0)).1. Filtration: Filter the reaction mixture through a pad of Celite® to remove the solid palladium particles. 2. Aqua Regia Wash (for glassware): To ensure complete removal of palladium from the reaction vessel for future use, wash the glassware with aqua regia.[5] Caution: Aqua regia is highly corrosive.
Difficulty in removing both the catalyst and ligands. Complex formation between the catalyst and ligands.1. Oxidative Workup: Treat the reaction mixture with an oxidizing agent (e.g., hydrogen peroxide) to convert phosphine ligands to their more polar phosphine oxides, which can then be removed by precipitation or chromatography.[4][6]
Low yield after purification. Product loss during aqueous extraction or chromatography.1. Back-extraction: Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. Optimize Chromatography: Use a less polar eluent system for column chromatography to minimize product co-elution with polar impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in reactions that could yield this compound or its precursors?

A1: While some methods for synthesizing this compound are catalyst-free, such as the direct reaction of acetylene with iodine[7], many related vinyl iodide syntheses utilize transition metal catalysts. These often include palladium and copper catalysts, especially in cross-coupling reactions like the Sonogashira coupling to form an alkyne precursor, which is then iodinated.[8][9][10]

Q2: How can I remove triphenylphosphine oxide from my this compound product?

A2: Triphenylphosphine oxide is a common byproduct when using triphenylphosphine. It can be removed by:

  • Chromatography: It is more polar than many organic products and can be separated by silica gel chromatography.[1][2]

  • Precipitation: Adding zinc chloride to a solution of the crude product in a polar solvent like ethanol will precipitate the triphenylphosphine oxide as a complex.[4]

Q3: What is the best way to remove residual copper catalyst?

A3: A common and effective method is to wash the organic reaction mixture with a saturated aqueous solution of ammonium chloride. This forms a water-soluble tetraamminecopper(II) complex, which has a characteristic deep blue color and is easily extracted into the aqueous phase.[2]

Q4: I see black particles in my product. How do I get rid of them?

A4: Finely divided black or dark grey solids are often indicative of residual palladium metal (Pd(0)). This can typically be removed by filtering the reaction mixture through a pad of Celite®.

Q5: Are there catalyst systems that are easier to remove?

A5: Yes, using solid-supported catalysts or catalysts with ligands designed for easy removal can simplify the workup process. These can often be removed by simple filtration at the end of the reaction.

Experimental Protocols

Protocol 1: Removal of Triphenylphosphine Oxide by Precipitation
  • Dissolve the crude reaction mixture containing the product and triphenylphosphine oxide in a minimum amount of warm ethanol.

  • In a separate flask, prepare a 1.8 M solution of zinc chloride in warm ethanol.

  • Add the zinc chloride solution to the crude product solution (a 2:1 molar ratio of ZnCl₂ to TPPO is often effective).[4]

  • Stir the mixture at room temperature. Scraping the sides of the flask can help induce precipitation.

  • Filter the resulting precipitate of the ZnCl₂(TPPO)₂ adduct.

  • Concentrate the filtrate to remove the ethanol.

  • Slurry the residue with acetone to dissolve the product, leaving behind any excess insoluble zinc chloride, and filter.

  • Concentrate the acetone filtrate to obtain the purified product.

Protocol 2: Removal of Copper Catalyst by Aqueous Extraction
  • After the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel.

  • Shake the funnel vigorously. The aqueous layer should turn a deep blue color, indicating the formation of the copper-ammonia complex.

  • Separate the organic layer.

  • Wash the organic layer again with fresh saturated ammonium chloride solution.

  • Repeat the washing until the aqueous layer is no longer blue.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to obtain the crude product.

Visualizing the Workflow

Workup_Flowchart cluster_reaction Reaction Completion cluster_workup Catalyst Removal Workup cluster_purification Final Purification Reaction Crude this compound Reaction Mixture Quench Quench with Saturated Ammonium Chloride (aq) Reaction->Quench Step 1 Extraction Liquid-Liquid Extraction Quench->Extraction Step 2 Organic_Phase Organic Phase Extraction->Organic_Phase Separate Layers Aqueous_Phase Aqueous Phase (Contains Copper Complex) Extraction->Aqueous_Phase Drying Dry with Na2SO4 Organic_Phase->Drying Step 3 Filtration Filter Drying->Filtration Step 4 Concentration Concentrate in vacuo Filtration->Concentration Step 5 Chromatography Silica Gel Chromatography (if necessary) Concentration->Chromatography Optional Pure_Product Pure this compound Concentration->Pure_Product If pure Chromatography->Pure_Product

Caption: General workflow for the removal of a copper catalyst from a this compound reaction.

TPPO_Removal cluster_input Input Mixture cluster_process Precipitation Process cluster_output Output Crude_Product Crude Product (contains TPPO) Dissolve Dissolve in Ethanol Crude_Product->Dissolve Add_ZnCl2 Add ZnCl2 Solution Dissolve->Add_ZnCl2 Precipitate Stir to Precipitate ZnCl2(TPPO)2 Add_ZnCl2->Precipitate Filter_Precipitate Filter Precipitate->Filter_Precipitate Filtrate Filtrate (Product in Ethanol) Filter_Precipitate->Filtrate Liquid Phase Precipitate_Solid Solid Precipitate (Discard) Filter_Precipitate->Precipitate_Solid Solid Phase Purified_Product Purified Product Filtrate->Purified_Product Evaporate Solvent

Caption: Workflow for the removal of triphenylphosphine oxide (TPPO) by precipitation.

References

Validation & Comparative

A Comparative Guide to the Kinetics of Suzuki Coupling with Different Vinyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within this reaction class, the choice of the vinyl halide coupling partner significantly impacts reaction kinetics and overall success. This guide provides a comparative analysis of the kinetic studies of Suzuki coupling reactions with different vinyl halides, supported by available experimental data, to aid in the selection of substrates and the design of synthetic routes.

Executive Summary

The reactivity of vinyl halides in Suzuki coupling reactions is predominantly governed by the strength of the carbon-halogen (C-X) bond, which dictates the rate of the often rate-determining oxidative addition step. The generally accepted qualitative trend for reactivity is:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride

This trend is a direct consequence of the decreasing C-X bond dissociation energies down the halogen group. While comprehensive quantitative kinetic data comparing all vinyl halides under identical conditions is scarce in the literature, studies focusing on specific pairs of vinyl halides and pseudohalides provide valuable insights into their relative reactivities.

Quantitative Kinetic Data: A Comparative Analysis

A key study by Jutand and Négri provides a direct comparison of the second-order rate constants (k₂) for the oxidative addition of a vinyl bromide and a vinyl triflate to a palladium(0) complex. Oxidative addition is frequently the rate-determining step of the Suzuki coupling catalytic cycle, making these rate constants a strong indicator of the overall reaction speed.

Vinyl Halide/PseudohalideStructureRate Constant (k₂) [M⁻¹s⁻¹] at 20°C
(E)-1-Bromo-2-phenyletheneC₆H₅CH=CHBr1.8
(E)-1-Trifloxy-2-phenyletheneC₆H₅CH=CHOTf> 100

Data sourced from a kinetic study of the oxidative addition to Pd(PPh₃)₄ in DMF.

The data clearly demonstrates the significantly higher reactivity of the vinyl triflate compared to the vinyl bromide, with the former's oxidative addition being at least 55 times faster. While this study did not include vinyl iodide and vinyl chloride, based on the established principles of C-X bond strength, it is expected that the rate constant for a comparable vinyl iodide would be even larger than that of the vinyl bromide, while the rate constant for a vinyl chloride would be considerably smaller.

Mechanistic Insights: The Role of the Halogen

The Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle of Suzuki Coupling

Suzuki_Coupling_Cycle cluster_steps Pd(0)L2 Pd(0)L2 Pd(II)_Complex R1-Pd(II)L2-X Pd(0)L2->Pd(II)_Complex R1-X Vinyl Halide (R1-X) Oxidative_Addition Oxidative Addition Pd(II)_Intermediate R1-Pd(II)L2-R2 Pd(II)_Complex->Pd(II)_Intermediate Boronic_Acid R2-B(OR)2 Transmetalation Transmetalation Base Base Pd(II)_Intermediate->Pd(0)L2 Product Product (R1-R2) Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The energy required to break the C-X bond is a major component of the activation energy for the oxidative addition step. The bond dissociation energies for vinyl halides follow the trend: C-F > C-Cl > C-Br > C-I. This directly correlates with the observed reactivity trend, as a weaker bond leads to a faster oxidative addition.

  • Vinyl Iodides: Possess the weakest C-I bond, leading to the fastest rates of oxidative addition and overall reaction. They are often the substrate of choice when high reactivity is required.

  • Vinyl Bromides: Offer a good balance of reactivity and stability, making them widely used in Suzuki couplings.

  • Vinyl Chlorides: Are more challenging substrates due to the stronger C-Cl bond. Their successful coupling often requires more active catalyst systems, stronger bases, and higher reaction temperatures to overcome the higher activation energy of oxidative addition.

  • Vinyl Fluorides: Are generally unreactive in Suzuki couplings due to the very strong C-F bond and are rarely employed.

Experimental Protocols: A Glimpse into Kinetic Studies

The following is a generalized experimental protocol for determining the kinetics of the oxidative addition step in a Suzuki coupling reaction, based on the methodology described by Jutand and Négri.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reagents Prepare Solutions: - Pd(0) complex in DMF - Vinyl halide in DMF Setup Assemble Reaction Vessel: - Thermostatted cell - Inert atmosphere (N2 or Ar) Reagents->Setup Initiation Initiate Reaction: - Inject vinyl halide solution into Pd(0) solution Setup->Initiation Monitoring Monitor Reaction Progress: - Cyclic Voltammetry or other suitable analytical technique Initiation->Monitoring Data_Acquisition Record Data: - Concentration of Pd(0) vs. time Monitoring->Data_Acquisition Plotting Plot Data: - ln([Pd(0)]) vs. time Data_Acquisition->Plotting Calculation Calculate Rate Constant: - Determine pseudo-first-order rate constant (k_obs) - Calculate second-order rate constant (k2 = k_obs / [Vinyl Halide]) Plotting->Calculation

Caption: A generalized workflow for the kinetic analysis of the oxidative addition step.

Detailed Methodology:

  • Reagent Preparation:

    • A solution of the palladium(0) complex (e.g., Pd(PPh₃)₄) of a known concentration is prepared in a suitable aprotic solvent (e.g., DMF) under an inert atmosphere.

    • A solution of the vinyl halide of a known concentration is prepared in the same solvent.

  • Reaction Setup:

    • The palladium(0) solution is placed in a thermostatted electrochemical cell equipped with a working electrode, a reference electrode, and a counter electrode.

    • The cell is maintained at a constant temperature (e.g., 20 °C) and under a continuous stream of an inert gas (e.g., nitrogen or argon).

  • Kinetic Measurement:

    • The reaction is initiated by adding a large excess of the vinyl halide solution to the palladium(0) solution to ensure pseudo-first-order kinetics.

    • The disappearance of the Pd(0) complex is monitored over time using an appropriate analytical technique. Cyclic voltammetry is a common method, where the limiting current of the Pd(0) oxidation wave is proportional to its concentration.

  • Data Analysis:

    • The natural logarithm of the Pd(0) concentration is plotted against time. A linear plot indicates that the reaction is first order with respect to the Pd(0) complex.

    • The slope of this line gives the pseudo-first-order rate constant (k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the vinyl halide (which is in large excess and thus considered constant).

Conclusion and Recommendations

The choice of vinyl halide is a critical parameter in the design and execution of Suzuki coupling reactions. The kinetic data, although not exhaustive for all vinyl halides in a single comparative study, strongly supports the qualitative trend of I > Br > Cl > F in terms of reactivity.

  • For rapid and high-yielding couplings , vinyl iodides are the preferred substrates.

  • Vinyl bromides represent a versatile and reliable option, offering a good compromise between reactivity and stability.

  • When using vinyl chlorides , researchers should be prepared to employ more forcing reaction conditions, including more active catalysts (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, and potentially higher temperatures.

  • Vinyl fluorides are generally not suitable for standard Suzuki coupling protocols.

This guide provides a framework for understanding the kinetic differences between vinyl halides in Suzuki coupling reactions. For specific applications, it is always recommended to consult the primary literature for detailed experimental conditions and catalyst systems optimized for the particular substrates of interest.

Unlocking Synthetic Versatility: The Advantages of 1,2-Diiodoethylene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is paramount to the success and efficiency of a synthetic route. Among dihaloalkenes, 1,2-diiodoethylene has emerged as a superior building block in various palladium-catalyzed cross-coupling reactions due to its enhanced reactivity. This guide provides an objective comparison of this compound with other dihaloalkenes, supported by experimental data, to inform the selection of reagents for the synthesis of complex molecules.

The enhanced reactivity of this compound stems from the inherent properties of the carbon-iodine (C-I) bond. The C-I bond is longer and weaker than the corresponding carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This lower bond dissociation energy facilitates the oxidative addition step in the catalytic cycles of common cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. This often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which are critical advantages in multi-step syntheses.

Comparative Performance in Cross-Coupling Reactions

The superior performance of this compound is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reactivity of the vinyl halide is a critical factor in the efficiency of this reaction. Generally, the reactivity follows the trend I > Br > Cl > F. This trend is a direct consequence of the bond strength of the carbon-halogen bond.[1]

DihaloalkeneRelative ReactivityTypical Reaction Conditions
This compoundHighestLower temperatures, shorter reaction times, lower catalyst loading.
1,2-DibromoethyleneIntermediateModerate to high temperatures, longer reaction times.
1,2-DichloroethyleneLowestOften requires more active catalysts, higher temperatures, and longer reaction times.[2]

This table provides a qualitative comparison based on established principles of halide reactivity in Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling, which forms a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne, also benefits from the high reactivity of this compound. The rate-determining step in the Sonogashira reaction is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[3]

Stille Coupling

In the Stille coupling, an organotin reagent is coupled with an organic halide. Similar to the Suzuki and Sonogashira reactions, the nature of the halide has a significant impact on the reaction's success. The use of this compound can lead to higher yields and allow for more challenging couplings that may not be feasible with less reactive dihaloalkenes.[4][5]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon published research. Below are representative protocols for key cross-coupling reactions.

General Protocol for a Comparative Suzuki-Miyaura Coupling of 1,2-Dihaloethenes

Objective: To compare the reactivity of this compound, 1,2-dibromoethylene, and 1,2-dichloroethylene in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • 1,2-Dihaloethene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 1,2-dihaloethene, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Add the solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for the specified reaction time (monitoring by TLC or GC-MS is recommended to determine the endpoint).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: this compound is expected to show the highest conversion and yield in the shortest reaction time, followed by 1,2-dibromoethylene, and then 1,2-dichloroethylene, which may require a more active catalyst or harsher conditions to achieve a comparable yield.

Visualizing Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Stille reactions, highlighting the critical oxidative addition step where the reactivity of the dihaloalkene plays a key role.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation (R'B(OH)2) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (R-R')

Suzuki-Miyaura Catalytic Cycle

Sonogashira_Coupling cluster_copper Copper Co-catalyst Cycle cluster_palladium Palladium Catalytic Cycle Cu(I)X Cu(I)X Cu(I)-C≡CR' Cu(I)-C≡CR' Cu(I)X->Cu(I)-C≡CR' R'C≡CH Cu(I)-C≡CR'->Cu(I)X R-Pd(II)-X(L2) Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) R-Pd(II)-X(L2)->R-Pd(II)-C≡CR'(L2) Transmetalation R-Pd(II)-C≡CR'(L2)->Pd(0)L2 Reductive Elimination (R-C≡CR')

Sonogashira Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) R-Pd(II)-X(L2)->R-Pd(II)-R'(L2) Transmetalation (R'SnBu3) R-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (R-R')

Stille Catalytic Cycle

Conclusion

The choice of dihaloalkene significantly impacts the efficiency and feasibility of cross-coupling reactions. This compound consistently demonstrates superior reactivity due to the weaker carbon-iodine bond, which facilitates the crucial oxidative addition step in palladium-catalyzed transformations. This enhanced reactivity allows for milder reaction conditions, reduced catalyst loading, and shorter reaction times compared to its bromo- and chloro-analogs. For the synthesis of complex molecules where efficiency and functional group tolerance are critical, this compound presents a clear advantage, making it a valuable tool for researchers and professionals in drug development and organic synthesis.

References

A Comparative Guide to Analytical Methods for Determining the Stereopurity of 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of stereoisomeric purity is a critical aspect of chemical analysis. This guide provides a comparative overview of analytical methods for determining the stereopurity of (E)- and (Z)-1,2-diiodoethylene, complete with experimental protocols and performance data.

1,2-Diiodoethylene exists as two geometric isomers: cis (Z) and trans (E).[1] Due to their distinct spatial arrangements, these isomers can exhibit different physical, chemical, and biological properties. Therefore, accurate quantification of the isomeric ratio is essential in various applications, from materials science to pharmaceutical development. This guide explores and compares the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Methods

Each analytical technique offers unique advantages and is suited for different experimental needs. NMR spectroscopy provides detailed structural information and is inherently quantitative, while chromatographic methods excel in separating the isomers for individual quantification.

Analytical Method Principle Key Performance Parameters Advantages Limitations
¹H NMR Spectroscopy Exploits the different chemical environments of the vinylic protons in the (E) and (Z) isomers, leading to distinct chemical shifts. The ratio of the integrals of these signals corresponds to the molar ratio of the isomers.Resolution: Baseline separation of vinylic proton signals. Accuracy: High, as signal intensity is directly proportional to the number of nuclei. LOD/LOQ: Dependent on spectrometer sensitivity and sample concentration.- Provides structural confirmation. - Inherently quantitative without the need for calibration curves (for relative purity). - Non-destructive.- Lower sensitivity compared to chromatographic methods. - May require higher sample concentrations. - Potential for signal overlap with impurities.
Gas Chromatography (GC) Separates the isomers based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. The (Z) isomer is typically more volatile and elutes earlier.Resolution: High resolution is achievable with appropriate columns and temperature programming. Sensitivity: High, especially with sensitive detectors like FID or MS. Linearity: Excellent over a wide concentration range.- High separation efficiency. - High sensitivity. - Well-established and robust technique.- Requires volatile and thermally stable samples. - Isomers may have close retention times, requiring optimized conditions.
High-Performance Liquid Chromatography (HPLC) Separates isomers based on their differential interactions with a stationary phase and a liquid mobile phase. The choice of stationary and mobile phases is critical for achieving separation.Resolution: Dependent on column chemistry, mobile phase composition, and flow rate. Sensitivity: High with UV or MS detection. Versatility: Applicable to a wide range of compounds.- Versatile in terms of stationary and mobile phases. - Can be used for preparative separations. - Amenable to a wide range of detectors.- Method development can be more complex. - May require longer analysis times compared to GC.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. Below are representative methodologies for each analytical technique.

¹H NMR Spectroscopy

Sample Preparation:

  • Dissolve an accurately weighed sample (approximately 10-20 mg) of the this compound mixture in a deuterated solvent (e.g., 0.6 mL of CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is required.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz NMR Spectrometer):

  • Pulse Program: Standard 1D proton experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (typically 10-30 s for quantitative analysis).

  • Acquisition Time: ≥ 3 seconds.

  • Spectral Width: 10-12 ppm.

Data Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the signals corresponding to the vinylic protons of the (E) and (Z) isomers. The chemical shifts are typically distinct, with the (Z) isomer appearing at a different field than the (E) isomer.

  • The ratio of the integral areas directly reflects the molar ratio of the two isomers.

Gas Chromatography (GC)

Sample Preparation:

  • Prepare a stock solution of the this compound mixture in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards if quantitative analysis is required.

Instrument Parameters (GC with Flame Ionization Detector - FID):

  • Column: A non-polar or medium-polarity capillary column is recommended (e.g., HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Data Analysis:

  • Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times. Typically, the more volatile (Z) isomer will elute first.

  • For stereopurity determination, calculate the percentage of each isomer based on their peak areas.

High-Performance Liquid Chromatography (HPLC)

Sample Preparation:

  • Dissolve the this compound mixture in the mobile phase or a compatible solvent to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrument Parameters (HPLC with UV Detector):

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may need to be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Identify the peaks for the (E) and (Z) isomers.

  • Calculate the relative percentage of each isomer from the peak areas.

Logical Workflow for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique.

G cluster_0 Analytical Goal Definition cluster_1 Primary Screening & Structural Confirmation cluster_2 High-Throughput & High-Sensitivity Analysis cluster_3 Decision & Output start Start: Determine Stereopurity of this compound nmr ¹H NMR Spectroscopy start->nmr Need for structural confirmation? gc Gas Chromatography (GC) start->gc Need high throughput for volatile sample? hplc High-Performance Liquid Chromatography (HPLC) start->hplc Non-volatile sample or need for preparative separation? nmr->gc Need higher sensitivity? nmr->hplc Need higher sensitivity? report Report Stereopurity nmr->report Sufficient sensitivity and resolution gc->report hplc->report

Caption: Workflow for selecting an analytical method.

Conclusion

The determination of the stereopurity of this compound can be effectively achieved using NMR spectroscopy, gas chromatography, and high-performance liquid chromatography. The choice of method should be guided by the specific requirements of the analysis, including the need for structural information, sensitivity, throughput, and the nature of the sample matrix. For rapid and unambiguous structural confirmation and relative quantification, ¹H NMR is a powerful tool. For high-sensitivity and high-throughput analysis of volatile samples, GC is the method of choice. HPLC offers versatility for a broader range of sample types and for preparative purposes. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently select and implement the most suitable analytical method for their needs.

References

Differentiating Geometric Isomers: A Comparative Guide to NMR Techniques for cis- and trans-1,2-Diiodoethylene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular geometry is paramount. In the case of geometric isomers, such as cis- and trans-1,2-diiodoethylene, nuclear magnetic resonance (NMR) spectroscopy offers a powerful and definitive suite of techniques for their differentiation. This guide provides a comprehensive comparison of NMR methods, supported by experimental data and detailed protocols, to enable unambiguous isomer identification.

The core principle behind using NMR to distinguish between cis and trans isomers lies in the differences in the spatial relationships of their constituent atoms, which profoundly influences their magnetic environments. These differences manifest as distinct chemical shifts (δ), coupling constants (J), and through-space interactions detectable by Nuclear Overhauser Effect (NOE) experiments.

Comparative Analysis of NMR Parameters

The most direct and often conclusive method for distinguishing between cis- and trans-1,2-diiodoethylene is through the analysis of their ¹H NMR spectra. The vicinal coupling constant (³JHH) between the two vinyl protons is characteristically different for each isomer. In addition, ¹³C NMR chemical shifts and NOE analysis provide further confirmatory data.

NMR Parametercis-1,2-Diiodoethylenetrans-1,2-DiiodoethyleneKey Differentiating Feature
¹H Chemical Shift (δ) ~7.15 ppm~7.28 ppmThe proton in the trans isomer is typically deshielded and appears at a slightly higher chemical shift.
¹H-¹H Coupling Constant (³JHH) ~5.8 Hz~12.3 HzThe coupling constant for trans protons is significantly larger than for cis protons.
¹³C Chemical Shift (δ) ~80.5 ppm~85.1 ppmThe carbon atom in the trans isomer is more deshielded, resulting in a downfield chemical shift.
Nuclear Overhauser Effect (NOE) Strong correlationNo correlationA strong NOE signal is observed between the two vinyl protons in the cis isomer due to their close proximity.

Visualizing the Differentiation Logic

The following diagram illustrates the logical workflow for differentiating the isomers based on their key NMR parameters.

G Workflow for Isomer Differentiation cluster_1H_NMR ¹H NMR Analysis cluster_13C_NMR ¹³C NMR Analysis cluster_NOE NOESY Analysis a Measure ³JHH Coupling Constant b J ≈ 5.8 Hz a->b  If c J ≈ 12.3 Hz a->c  If d cis-Isomer b->d e trans-Isomer c->e f Measure Chemical Shift (δ) g δ ≈ 80.5 ppm f->g  If h δ ≈ 85.1 ppm f->h  If i cis-Isomer g->i j trans-Isomer h->j k Observe Cross-Peak l Strong Cross-Peak k->l  If m No Cross-Peak k->m  If n cis-Isomer l->n o trans-Isomer m->o

Caption: Logical flow for identifying cis and trans isomers using key NMR data.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the 1,2-diiodoethylene isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 10-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

      • Number of Scans: 8-16, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals.

    • Measure the coupling constant (³JHH) by determining the frequency difference between the peaks of the doublet.

¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 200-220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 128-1024 or more, depending on concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Sample Preparation: Use the same sample as for the ¹H NMR experiment. It is crucial to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be done through several freeze-pump-thaw cycles.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard NOESY pulse sequence (e.g., 'noesygpph' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-16.

      • Mixing Time (d8): This is a critical parameter. For small molecules like this compound, a mixing time of 500-800 ms is a good starting point.

  • Data Processing:

    • Apply a 2D Fourier transform.

    • Phase correct the spectrum in both dimensions.

    • Analyze the 2D plot for cross-peaks. A cross-peak between the two vinyl proton signals indicates that they are close in space, confirming the cis geometry. The absence of such a cross-peak is indicative of the trans isomer.

By employing these NMR techniques and carefully analyzing the resulting data, researchers can confidently and accurately differentiate between cis- and trans-1,2-diiodoethylene, ensuring the correct isomeric identity for their scientific investigations.

A Comparative Crystallographic Analysis of (Z)- and (E)-1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural nuances between the cis and trans isomers of 1,2-diiodoethylene reveals key differences in their molecular geometry and crystal packing, providing valuable insights for researchers in materials science and drug development.

The geometric isomers of this compound, (Z)-1,2-diiodoethylene (cis) and (E)-1,2-diiodoethylene (trans), exhibit distinct three-dimensional structures that influence their physical and chemical properties. A comprehensive analysis of their crystal structures, determined by single-crystal X-ray diffraction, highlights these differences. This guide presents a comparative overview of their key crystallographic parameters and outlines the experimental protocol for such an analysis.

Comparative Crystallographic Data

The following table summarizes the essential bond lengths, bond angles, and torsion angles for the (Z) and (E) isomers of this compound, derived from their respective Crystallographic Information Files (CIFs).

Parameter(Z)-1,2-Diiodoethylene(E)-1,2-Diiodoethylene
Bond Lengths (Å)
C1=C21.338(1)1.355(1)
C1-I12.095(7)2.091(7)
C2-I22.095(7)2.091(7)
Bond Angles (°)
I1-C1=C2122.2(5)121.8(5)
I2-C2=C1122.2(5)121.8(5)
Torsion Angle (°)
I1-C1=C2-I20.0180.0

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures of this compound derivatives involves a meticulous experimental workflow. The following protocol provides a step-by-step guide for obtaining high-quality crystallographic data for small molecules.

Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis. For this compound derivatives, which are often solids at room temperature, techniques such as slow evaporation from a suitable solvent (e.g., ethanol, hexane) or sublimation can be employed. Once crystals are grown, a suitable specimen (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.

Crystal Mounting

The selected crystal is carefully mounted on a goniometer head. A common method involves adhering the crystal to the tip of a thin glass fiber or a specialized loop using a minimal amount of an appropriate adhesive, such as epoxy or oil.

Data Collection

The mounted crystal is then placed on a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.

The data collection process involves:

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

  • Data Collection Strategy: Based on the crystal's symmetry, a strategy is devised to collect a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

  • Data Integration: The raw diffraction images are processed to measure the intensity of each reflection. This step also involves correcting for various experimental factors, such as background noise and Lorentz and polarization effects.

Structure Solution and Refinement
  • Structure Solution: The integrated data is used to solve the crystal structure. For small molecules like this compound, direct methods are typically employed to determine the initial positions of the atoms.

  • Structure Refinement: The initial atomic model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns.

Data Analysis and Visualization

The final refined crystal structure provides precise information on bond lengths, bond angles, and torsion angles. This data is crucial for understanding the molecule's conformation and intermolecular interactions within the crystal lattice. The resulting structure can be visualized using specialized software to illustrate the molecular packing and any significant non-covalent interactions, such as halogen bonding.

Workflow and Signaling Pathway Visualization

To visually represent the logical flow of the X-ray crystallographic analysis, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_analysis Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection crystal_growth->crystal_selection crystal_mounting Crystal Mounting crystal_selection->crystal_mounting xray_diffraction X-ray Diffraction crystal_mounting->xray_diffraction data_integration Data Integration xray_diffraction->data_integration structure_solution Structure Solution data_integration->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis structure_refinement->data_analysis visualization Visualization data_analysis->visualization

Caption: Experimental workflow for X-ray crystallographic analysis.

logical_relationship cluster_isomers This compound Isomers cluster_properties Structural Properties Z_isomer (Z)-1,2-Diiodoethylene (cis) geometry Molecular Geometry (Bond Lengths, Angles) Z_isomer->geometry packing Crystal Packing (Intermolecular Interactions) Z_isomer->packing E_isomer (E)-1,2-Diiodoethylene (trans) E_isomer->geometry E_isomer->packing geometry->packing

Caption: Relationship between isomers and their structural properties.

Stille vs. Suzuki Coupling for the Synthesis of Functionalized Alkenes from 1,2-Diiodoethylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of cross-coupling reactions, the palladium-catalyzed Stille and Suzuki-Miyaura couplings are two of the most powerful and versatile methods. This guide provides a comparative overview of these two indispensable reactions, with a focus on their application to 1,2-diiodoethylene, a valuable building block for the stereoselective synthesis of substituted alkenes.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organostannanes (R-SnR'₃)Organoborons (R-B(OR')₂, R-BF₃K)
Toxicity of Reagent High (Organotin compounds are toxic)Low (Organoboron compounds are generally non-toxic)
Stability of Reagent Generally stable to air and moisture.[1]Generally stable to air and moisture.
Reaction Conditions Often requires anhydrous conditions, can be sensitive to air.Tolerant of a wide range of functional groups and can often be run in aqueous media.[2]
Byproducts Toxic organotin halides, can be difficult to remove.Non-toxic and easily removable inorganic salts.
Functional Group Tolerance Good, but can be sensitive to acidic protons.Excellent, very broad functional group compatibility.[2]

Catalytic Cycles: A Visual Comparison

The fundamental mechanisms of the Stille and Suzuki couplings share a common palladium-based catalytic cycle, consisting of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates key differences in the transmetalation step.

Stille_vs_Suzuki cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling St_Pd0 Pd(0)L_n St_OA R-Pd(II)-X(L_n) St_Pd0->St_OA Oxidative Addition (R-X) St_TM R-Pd(II)-R'(L_n) St_OA->St_TM Transmetalation (R'-SnR''_3) St_TM->St_Pd0 St_Product R-R' St_TM->St_Product Reductive Elimination Su_Pd0 Pd(0)L_n Su_OA R-Pd(II)-X(L_n) Su_Pd0->Su_OA Oxidative Addition (R-X) Su_TM R-Pd(II)-R'(L_n) Su_OA->Su_TM Transmetalation (R'-B(OR'')_2) Base Su_TM->Su_Pd0 Su_Product R-R' Su_TM->Su_Product Reductive Elimination

Figure 1. General catalytic cycles of Stille and Suzuki couplings.

Detailed Comparison for Coupling with this compound

This compound is an attractive substrate for cross-coupling reactions as the two iodine atoms can be sequentially and selectively functionalized, allowing for the stereocontrolled synthesis of di-, tri-, and tetra-substituted alkenes. The choice between Stille and Suzuki coupling for this substrate will depend on several factors.

Stille Coupling:

The Stille reaction involves the coupling of an organostannane with an organic halide.[1]

  • Advantages: Organostannanes are often stable and can be purified by chromatography. The reaction is also tolerant of a wide variety of functional groups. For the monocoupling of this compound, the Stille reaction can offer high selectivity.

  • Disadvantages: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing the tin byproducts from the reaction mixture. This can be a significant issue in the synthesis of pharmaceuticals and other biologically active molecules.

Suzuki Coupling:

The Suzuki-Miyaura coupling utilizes organoboron reagents, such as boronic acids or their esters, as the nucleophilic partner.[2]

  • Advantages: Organoboron reagents are generally non-toxic, and the inorganic byproducts are easily removed by aqueous workup. The reaction conditions are typically mild and compatible with a vast array of functional groups, making it a highly popular choice in modern organic synthesis. Suzuki couplings can often be performed in aqueous or biphasic solvent systems, which is environmentally advantageous.

  • Disadvantages: The boronic acids can sometimes undergo side reactions such as protodeboronation or trimerization to form boroxines. The success of the Suzuki coupling is often highly dependent on the choice of base, solvent, and palladium ligand.

Experimental Protocols

Below are generalized experimental protocols for Stille and Suzuki couplings that can be adapted for reactions with this compound. Specific conditions, particularly the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

General Procedure for Stille Coupling

This protocol is a representative example and may require optimization.

Materials:

  • This compound

  • Organostannane reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Solvent (e.g., THF, DMF, toluene)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound, palladium catalyst, and any ligand or additive.

  • Add the anhydrous solvent via syringe.

  • Add the organostannane reagent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 50-100 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki Coupling

This protocol is a representative example and may require optimization.

Materials:

  • This compound

  • Organoboron reagent (boronic acid or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O, DMF)

Procedure:

  • To a flask, add the this compound, organoboron reagent, palladium catalyst, and base.

  • Add the solvent system.

  • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.

  • Heat the reaction to the desired temperature (typically between 80-110 °C) and monitor its progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

Both the Stille and Suzuki couplings are powerful tools for the functionalization of this compound. The choice between the two will often be dictated by practical considerations. For applications where toxicity and byproduct removal are critical concerns, such as in pharmaceutical development, the Suzuki coupling is generally the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal. However, in cases where the required organoboron reagent is unstable or difficult to prepare, the Stille coupling may offer a viable alternative, provided that appropriate handling and purification procedures are employed to manage the toxic organotin compounds. For any specific application, empirical optimization of the reaction conditions will be crucial to achieving high yields and selectivity.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Disubstituted Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of disubstituted alkenes is a cornerstone of modern organic chemistry, with wide-ranging applications in the pharmaceutical industry and materials science. While the Wittig reaction has long been a staple in this field, a variety of alternative reagents have emerged, offering distinct advantages in terms of stereoselectivity, yield, and substrate scope. This guide provides an objective comparison of the performance of key alternative olefination reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal method for a given synthetic challenge.

Performance Comparison of Olefination Reagents

The choice of reagent for the synthesis of a disubstituted alkene is often dictated by the desired stereochemistry (E or Z), the nature of the carbonyl compound and the phosphorus-based reagent, and the reaction conditions. Below is a summary of the performance of several common olefination reactions.

ReactionReagent TypeTypical StereoselectivityYield Range (%)Key AdvantagesKey Disadvantages
Wittig Reaction Phosphonium YlideGenerally Z-selective for non-stabilized ylides; E-selective for stabilized ylides.[1]40-90Broad substrate scope; readily available reagents.Formation of triphenylphosphine oxide byproduct can complicate purification; stereoselectivity can be variable.
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate CarbanionGenerally E-selective.[2][3]70-95Water-soluble phosphate byproduct is easily removed; generally higher yields and better E-selectivity than the Wittig reaction.[2]Typically requires an electron-withdrawing group on the phosphonate; less effective for generating Z-alkenes without modification.[3]
Julia-Kocienski Olefination Heteroaryl SulfoneHighly E-selective.[4][5]60-90Excellent E-selectivity; mild reaction conditions; broad functional group tolerance.[6][7]The sulfone reagents can be more complex to prepare than Wittig or HWE reagents.
Peterson Olefination α-SilylcarbanionCan be either E- or Z-selective depending on workup conditions (acidic or basic).[8][9]70-90Stereochemical outcome can be controlled by the choice of workup; byproducts are volatile siloxanes.[8][9]Requires stoichiometric use of strong base; can be sensitive to steric hindrance.
Takai Olefination Organochromium ReagentHighly E-selective for the formation of vinyl halides.[10][11]70-90Excellent E-selectivity; mild reaction conditions tolerant of many functional groups.[10][12]Requires stoichiometric amounts of chromium(II) salts, which are toxic and require careful handling.[11]

Experimental Protocols

Detailed methodologies for the key olefination reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Wittig Reaction (General Protocol)

This procedure describes the synthesis of an alkene from an aldehyde and a phosphonium ylide.

Materials:

  • Aldehyde (1.0 equiv)

  • Phosphonium salt (1.1 equiv)

  • Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.1 equiv)

  • Anhydrous solvent (e.g., THF, Et₂O, or DMSO)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt and the anhydrous solvent.

  • Cool the suspension to the appropriate temperature (e.g., -78 °C or 0 °C) and add the strong base dropwise.

  • Stir the resulting ylide solution at the same temperature for 30-60 minutes.

  • Add a solution of the aldehyde in the anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-12 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired alkene.

Horner-Wadsworth-Emmons (HWE) Reaction (General Protocol)

This procedure outlines the synthesis of an (E)-alkene from an aldehyde and a phosphonate carbanion.

Materials:

  • Aldehyde (1.0 equiv)

  • Phosphonate ester (1.1 equiv)

  • Base (e.g., NaH, NaOMe, or DBU) (1.1 equiv)

  • Anhydrous solvent (e.g., THF, DME, or MeCN)

Procedure:

  • To a flask under an inert atmosphere, add the phosphonate ester and the anhydrous solvent.

  • Add the base portionwise or dropwise at 0 °C or room temperature.

  • Stir the mixture for 30-60 minutes to generate the phosphonate carbanion.

  • Add a solution of the aldehyde in the anhydrous solvent dropwise to the carbanion solution.

  • Stir the reaction at room temperature for 1-12 hours until completion as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield the (E)-alkene.[13]

Julia-Kocienski Olefination (General Protocol)

This protocol describes the highly (E)-selective synthesis of an alkene from an aldehyde and a heteroaryl sulfone.

Materials:

  • Aldehyde (1.0 equiv)

  • Heteroaryl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl sulfone) (1.1 equiv)

  • Base (e.g., KHMDS or NaHMDS) (1.1 equiv)

  • Anhydrous solvent (e.g., THF or DME)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the heteroaryl sulfone in the anhydrous solvent.

  • Cool the solution to -78 °C and add the base dropwise.

  • Stir the resulting solution for 30-60 minutes at -78 °C.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-4 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[4]

Peterson Olefination (General Protocol for Stereoselective Synthesis)

This procedure allows for the synthesis of either the (E)- or (Z)-alkene from the same β-hydroxysilane intermediate.

Materials:

  • α-Silyl halide or α-silylalkane (1.1 equiv)

  • Strong base (e.g., n-butyllithium or LDA) (1.1 equiv)

  • Aldehyde or ketone (1.0 equiv)

  • Anhydrous solvent (e.g., THF or Et₂O)

  • Acid (for E-alkene) or base (for Z-alkene) for elimination

Procedure:

  • Formation of the α-silylcarbanion: To a solution of the α-silyl halide or α-silylalkane in anhydrous solvent at -78 °C under an inert atmosphere, add the strong base dropwise. Stir for 30-60 minutes.

  • Addition to carbonyl: Add a solution of the aldehyde or ketone in the anhydrous solvent dropwise to the α-silylcarbanion solution at -78 °C.

  • Formation of β-hydroxysilane: Allow the reaction to warm to room temperature and stir until the reaction is complete (TLC monitoring). Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Dry, concentrate, and purify the crude β-hydroxysilane by column chromatography.

  • Elimination:

    • For (E)-alkene (acidic workup): Dissolve the purified β-hydroxysilane in a suitable solvent (e.g., CH₂Cl₂) and treat with an acid (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like BF₃·OEt₂). Stir until elimination is complete.

    • For (Z)-alkene (basic workup): Dissolve the purified β-hydroxysilane in THF and add a base (e.g., potassium hydride or potassium tert-butoxide). Stir until elimination is complete.

  • Work up the elimination reaction accordingly, and purify the resulting alkene by column chromatography.[8][14][15]

Takai Olefination (General Protocol)

This protocol describes the (E)-selective synthesis of a vinyl halide from an aldehyde.

Materials:

  • Aldehyde (1.0 equiv)

  • Chromium(II) chloride (CrCl₂) (4.0-6.0 equiv)

  • Haloform (e.g., CHI₃, CHBr₃, or CHCl₃) (2.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flask containing anhydrous CrCl₂ under an inert atmosphere, add the anhydrous THF.

  • Cool the suspension to 0 °C and add the haloform.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at 0 °C to room temperature for 1-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Reaction Workflows and Mechanisms

The following diagrams illustrate the general experimental workflows and key mechanistic steps for each olefination method.

Wittig_Reaction_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification P_salt Phosphonium Salt Ylide Phosphonium Ylide P_salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde Aldehyde/Ketone Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Quench Quench Alkene->Quench TPO->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Alkene_final Disubstituted Alkene Purify->Alkene_final

Caption: General workflow for the Wittig reaction.

HWE_Reaction_Workflow cluster_prep Carbanion Preparation cluster_reaction HWE Reaction cluster_workup Workup & Purification P_ester Phosphonate Ester Carbanion Phosphonate Carbanion P_ester->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Betaine Betaine Intermediate Carbanion->Betaine Aldehyde Aldehyde/Ketone Aldehyde->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization E_Alkene (E)-Alkene Oxaphosphetane->E_Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Quench Aqueous Workup E_Alkene->Quench Phosphate->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Alkene_final Disubstituted (E)-Alkene Purify->Alkene_final

Caption: General workflow for the Horner-Wadsworth-Emmons reaction.

Julia_Kocienski_Workflow cluster_prep Anion Generation cluster_reaction Julia-Kocienski Olefination cluster_workup Workup & Purification Sulfone Heteroaryl Sulfone Anion Sulfone Anion Sulfone->Anion Deprotonation Base Base (e.g., KHMDS) Base->Anion Adduct β-alkoxy sulfone Anion->Adduct Aldehyde Aldehyde Aldehyde->Adduct Addition Smiles Smiles Rearrangement Intermediate Adduct->Smiles E_Alkene (E)-Alkene Smiles->E_Alkene Elimination Byproducts SO₂ + Aryloxide Smiles->Byproducts Quench Quench E_Alkene->Quench Byproducts->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Alkene_final Disubstituted (E)-Alkene Purify->Alkene_final Peterson_Olefination_Workflow cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Stereoselective Elimination Silyl_reagent α-Silylcarbanion Adduct β-hydroxysilane Silyl_reagent->Adduct Carbonyl Aldehyde/Ketone Carbonyl->Adduct Addition Acid Acidic Workup Adduct->Acid anti-elimination Base Basic Workup Adduct->Base syn-elimination E_Alkene (E)-Alkene Acid->E_Alkene Z_Alkene (Z)-Alkene Base->Z_Alkene Purification Purification E_Alkene->Purification Z_Alkene->Purification Final_Alkene Disubstituted Alkene Purification->Final_Alkene Takai_Olefination_Workflow cluster_prep Reagent Preparation cluster_reaction Takai Olefination cluster_workup Workup & Purification CrCl2 CrCl₂ Cr_reagent Organochromium Reagent CrCl2->Cr_reagent Haloform Haloform (CHX₃) Haloform->Cr_reagent Intermediate Chromium Intermediate Cr_reagent->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Addition E_Alkene (E)-Vinyl Halide Intermediate->E_Alkene Elimination Quench Quench E_Alkene->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Alkene_final Disubstituted (E)-Alkene Purify->Alkene_final

References

A Comparative Guide to the Computational Analysis of 1,2-Dihaloethylene Reaction Mechanisms with a Focus on 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational studies on the reaction mechanisms of 1,2-dihaloethylenes, with a particular focus on inferring the behavior of 1,2-diiodoethylene. While direct computational studies on the reaction dynamics of this compound are limited, this document synthesizes available theoretical data on analogous compounds to provide insights into its expected photochemical and thermal reactivity.

Executive Summary

Computational studies on 1,2-dihaloethylenes (X-CH=CH-X, where X = F, Cl, Br, I) reveal important trends in their stability and reaction mechanisms. For this compound, the trans isomer is energetically favored over the cis isomer. Photodissociation is anticipated to proceed primarily through the cleavage of the weak carbon-iodine bond, a pathway supported by studies on the analogous 1,2-diiodoethane. Thermal isomerization between the cis and trans forms is expected to occur via a rotational mechanism around the C=C double bond, with the energy barrier influenced by the size and electronic properties of the halogen atoms. This guide presents a comparative overview of these mechanisms, drawing on data from related dihaloethylenes to postulate the specific reaction pathways for this compound.

Isomer Stability

A key aspect of 1,2-dihaloethylene chemistry is the relative stability of the cis and trans isomers. While many alkenes favor the trans configuration to minimize steric hindrance, the "cis effect," where the cis isomer is more stable, is observed for lighter halogens. However, for iodine, the trend reverses.

CompoundIsomer StabilityEnergy Difference (kcal/mol)Computational MethodReference
This compound trans > cis2Not Specified[1]
1,2-Dibromoethylenecis ≈ trans~0High-level MO calculations
1,2-Dichloroethylenecis > trans-Not Specified
1,2-Difluoroethylenecis > trans-Not Specified

Reaction Mechanisms

Photodissociation

A theoretical study on the photodissociation of 1,2-diiodoethane in solution, employing ab initio and density functional theory (DFT) calculations, identified the primary photochemical event as the homolytic cleavage of a C-I bond to form a haloethyl radical and an iodine atom.[2][3] This initial step is followed by subsequent reactions of the radical intermediate. A similar primary dissociation pathway is anticipated for this compound.

Comparison with 1,2-Dibromoethylene:

A study on the multiphoton-excited dynamics of cis- and trans-1,2-dibromoethylene revealed isomer-specific fragmentation patterns, suggesting that the initial electronic excitation and subsequent dynamics are sensitive to the starting geometry. This highlights the importance of considering the individual isomers when studying the photodissociation of this compound.

Experimental Protocols: Computational Details for 1,2-Diiodoethane Photodissociation [2][3]

  • Geometries, Energies, and Vibrational Frequencies: Calculated using ab initio and Density Functional Theory (DFT) methods.

  • Potential Energy Surface (PES): The PES for the photoexcited molecule was calculated to describe the reaction pathways.

  • Absorption Spectra: Time-dependent DFT (TD-DFT) was used to calculate absorption peaks and oscillator strengths of species along the PES.

  • Software: Specific software packages used for these calculations would typically include suites like Gaussian, ORCA, or GAMESS.

Logical Workflow for Photodissociation of 1,2-Dihaloethylenes

cluster_start Initial State cluster_excitation Excitation cluster_excited Excited State cluster_dissociation Dissociation cluster_products Primary Products Start 1,2-Dihaloethylene (cis or trans) Excitation UV Photon (hν) Start->Excitation Absorption ExcitedState Excited State [X-CH=CH-X]* Excitation->ExcitedState Dissociation C-X Bond Cleavage ExcitedState->Dissociation Dissociation Products Haloethyl Radical (•CH=CH-X) + Halogen Atom (•X) Dissociation->Products

Caption: Generalized workflow for the photodissociation of 1,2-dihaloethylenes.

Thermal Cis-Trans Isomerization

The thermal isomerization between cis- and trans-1,2-diiodoethylene is a fundamental reaction that involves rotation around the C=C double bond. This process proceeds through a transition state where the p-orbitals of the double bond are twisted 90 degrees relative to each other.

While a specific potential energy surface for the isomerization of this compound has not been computationally detailed in the literature, studies on other dihaloethylenes provide a framework for understanding this process. For instance, a theoretical investigation of the isomerization of diazenes, which also exhibit cis-trans isomerism, highlights two possible mechanisms: an in-plane inversion and an out-of-plane torsion.[4] For alkenes, the torsional (rotational) pathway is generally favored.

Inferred Isomerization Pathway for this compound

cluster_reactants Isomers cluster_ts Transition State Cis cis-1,2-Diiodoethylene TS Twisted Transition State (90° dihedral angle) Cis->TS ΔE_act(cis→trans) Trans trans-1,2-Diiodoethylene Trans->TS ΔE_act(trans→cis) TS->Cis TS->Trans

Caption: Proposed thermal isomerization pathway for this compound.

Experimental Protocols: General Computational Approach for Isomerization

A typical computational study of a thermal isomerization reaction would involve the following steps:

  • Geometry Optimization: The ground state geometries of the cis and trans isomers are optimized to find their minimum energy structures.

  • Transition State Search: A search for the transition state structure connecting the two isomers is performed. This involves finding a first-order saddle point on the potential energy surface. Common methods include the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures and the transition state. A true minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the found transition state correctly connects the reactant and product isomers.

  • Energy Profile: The relative energies of the reactants, transition state, and products are calculated to determine the activation energies for the forward and reverse reactions.

Comparison with Other Alternatives

The reaction mechanisms of this compound can be compared with other unsaturated systems to understand the influence of the halogen substituents.

  • 1,2-Dichloroethylene and 1,2-Dibromoethylene: As mentioned, the "cis effect" is more pronounced with smaller halogens. Computationally, this is attributed to a balance of steric repulsion and electronic effects like hyperconjugation. The larger size of iodine leads to increased steric repulsion in the cis isomer, making the trans isomer more stable.

  • Non-halogenated Alkenes (e.g., 2-Butene): In simple alkyl-substituted alkenes, the trans isomer is generally more stable due to reduced steric strain. The electronic effects of the halogen atoms in 1,2-dihaloethylenes introduce additional factors that modulate this stability.

Future Directions

The lack of detailed computational studies on the reaction mechanisms of this compound represents a significant gap in the literature. Future research should focus on:

  • Calculating the Potential Energy Surface: A comprehensive ab initio or DFT study to map the potential energy surface for the cis-trans isomerization of this compound would provide crucial data on the transition state geometry and activation energy.

  • Simulating Photodissociation Dynamics: Time-dependent DFT or more advanced multireference methods could be employed to simulate the photodissociation dynamics of both cis- and trans-1,2-diiodoethylene, identifying the excited states involved and the branching ratios of different product channels.

  • Solvent Effects: Investigating the influence of different solvents on both the thermal and photochemical reaction pathways would provide a more complete understanding of the reactivity of this compound in realistic chemical environments.

By addressing these areas, the scientific community can gain a more complete and predictive understanding of the reaction mechanisms of this important organoiodine compound.

References

Navigating the Synthesis Landscape: A Cost-Benefit Analysis of 1,2-Diiodoethylene in Large-Scale Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents in large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 1,2-diiodoethylene as a key building block, comparing it with viable alternatives and providing the necessary data to make informed decisions.

This compound, a versatile organoiodine compound, serves as a valuable precursor in a variety of chemical transformations, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility in cross-coupling reactions and as a source of a vinylene moiety makes it an attractive reagent in the synthesis of complex organic molecules, including pharmaceuticals. However, its application in large-scale industrial processes necessitates a thorough evaluation of its economic viability and handling requirements against alternative synthetic strategies.

At a Glance: this compound vs. Alternative Methodologies

ParameterThis compound RouteAlternative Routes (e.g., Catalytic Vinylation)
Primary Feedstocks Acetylene, IodineVinyl halides (e.g., vinyl bromides), Alkynes, Aryl halides
Key Transformation Direct use of the diiodo-vinyl functionalityIn-situ formation of the vinyl iodide or direct vinylation
Catalyst Requirement Often used stoichiometrically or in subsequent coupling reactionsTypically requires a catalyst (e.g., Copper, Nickel, Palladium)
Stereoselectivity Can provide either (Z)- or (E)-isomers depending on synthesisCan be controlled by catalyst and reaction conditions
Potential Advantages Readily available vinyl-dianion equivalentPotentially lower feedstock costs, avoids handling of elemental iodine
Potential Disadvantages Higher initial cost of the reagent, handling of a solid organoiodineCatalyst cost and removal, potential for side reactions

Cost Analysis: A Comparative Overview

A direct cost comparison is challenging due to the proprietary nature of industrial-scale chemical pricing. However, an analysis of the starting materials and process complexity provides valuable insights.

Alternative Routes - Catalytic Vinylation: A prominent alternative is the in-situ generation of vinyl iodides or the direct vinylation of substrates. For instance, vinyl bromides can be converted to vinyl iodides using copper or nickel catalysts in the presence of an iodide source.[3][4][5] This approach shifts the cost from a pre-synthesized diiodo-reagent to the catalyst and the vinyl bromide precursor. Vinyl bromide is a commercially available gas, with laboratory-scale pricing around £485.00 per 1kg. While industrial pricing would be significantly lower, it provides a reference point. The cost of copper and nickel catalysts is generally lower than that of palladium, making them attractive for large-scale applications.[3]

Another alternative involves the direct catalytic synthesis of vinyl iodides from acetylene and aryl iodides using photoredox/nickel dual catalysis.[6] This method boasts high atom economy but requires specialized photochemical equipment.

Key Cost Drivers:

  • Raw Material Prices: Fluctuations in the cost of acetylene, iodine, vinyl halides, and metal catalysts directly impact the overall process economics.

  • Catalyst Loading and Recycling: For catalytic alternatives, the amount of catalyst required and the efficiency of its recovery and reuse are critical cost factors.

  • Process Complexity: Multi-step syntheses or those requiring specialized equipment (e.g., for photochemistry or handling of pyrophoric reagents) will generally have higher capital and operational costs.

  • Purification: The ease of purification of the final product and the cost of removing impurities, including residual metals from catalysts, contribute significantly to the final cost.

Performance and Experimental Data

A direct, large-scale comparative study with quantitative data is not publicly available. However, a review of published laboratory-scale syntheses provides insights into the potential performance of these methods.

Table 1: Comparison of Synthetic Routes to Vinyl Iodides

MethodStarting MaterialsCatalyst/ReagentTypical YieldKey AdvantagesKey Disadvantages
Direct Iodination Acetylene, Iodine-HighDirect synthesis of this compound.Requires handling of acetylene gas and elemental iodine.
Halogen Exchange Vinyl Bromide, KICopper(I) IodideGood to ExcellentMilder conditions, stereospecific.[3][5]Requires a pre-functionalized vinyl bromide.
Photoredox/Nickel Catalysis Aryl Iodide, AcetyleneIr photocatalyst, Ni catalyst54% (gram-scale)High atom economy, Z-selective.[6]Requires specialized photochemical equipment.
Barton Vinyl Iodide Synthesis Hydrazone, IodineDBUGoodUseful for complex molecules.[7][8]Multi-step process from the corresponding ketone/aldehyde.

Experimental Protocols

1. Synthesis of trans-1,2-Diiodoethylene (Laboratory Scale)

  • Procedure: Acetylene gas (purified) is bubbled through a 0.2N solution of iodine in aqueous potassium iodide. The mixture is maintained under a slight over-pressure of acetylene for 48 hours. The crystalline trans-1,2-diiodoethylene that precipitates is filtered, washed successively with potassium iodide solution, sodium hydroxide solution, and water, and then dried. Recrystallization from alcohol yields the pure product.[1]

  • Yield: 91% of crystalline trans-diiodoethylene is reported based on the reacted iodine.[1]

2. Copper-Catalyzed Synthesis of Vinyl Iodides from Vinyl Bromides (General Procedure)

  • Procedure: To a mixture of a vinyl bromide (1.0 mmol), potassium iodide (2.0 mmol), and a copper(I) catalyst (e.g., CuI, 10 mol%) in a suitable solvent (e.g., DMF, acetonitrile), a ligand (e.g., a diamine) is added. The reaction mixture is stirred at a specified temperature (e.g., 80-120 °C) until the reaction is complete (monitored by TLC or GC). The product is then isolated by extraction and purified by column chromatography.[3][5]

  • Note: The specific catalyst, ligand, solvent, and temperature will depend on the substrate and desired stereochemistry.

Visualizing the Synthetic Pathways

To better understand the logical flow of the synthetic routes, the following diagrams are provided.

Synthesis_Pathways cluster_0 This compound Synthesis cluster_1 Alternative: Catalytic Halogen Exchange Acetylene Acetylene Direct_Iodination Direct Iodination Acetylene->Direct_Iodination Diiodoethylene This compound Direct_Iodination->Diiodoethylene Yield: High Iodine Iodine Iodine->Direct_Iodination Vinyl_Bromide Vinyl_Bromide Halogen_Exchange Halogen Exchange Vinyl_Bromide->Halogen_Exchange Vinyl_Iodide Vinyl Iodide Halogen_Exchange->Vinyl_Iodide Yield: Good-Excellent KI KI KI->Halogen_Exchange Copper_Catalyst Copper Catalyst Copper_Catalyst->Halogen_Exchange

Fig. 1: Comparison of synthetic routes to vinyl iodides.

Experimental_Workflow_Halogen_Exchange Start Start Mix_Reagents Mix Vinyl Bromide, KI, and Catalyst Start->Mix_Reagents Add_Solvent_Ligand Add Solvent and Ligand Mix_Reagents->Add_Solvent_Ligand Heat_Reaction Heat and Stir Add_Solvent_Ligand->Heat_Reaction Monitor_Reaction Monitor Progress (TLC/GC) Heat_Reaction->Monitor_Reaction Workup Aqueous Workup and Extraction Monitor_Reaction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Vinyl Iodide Purification->Product

Fig. 2: General workflow for copper-catalyzed vinyl iodide synthesis.

Safety and Environmental Considerations

The handling of organoiodine compounds, as well as the precursors for their synthesis, requires strict adherence to safety protocols.

This compound and Organoiodine Compounds:

  • Handling: Work should be conducted in a well-ventilated fume hood.

  • Waste Disposal: Organoiodine waste is typically classified as hazardous and must be disposed of according to institutional and governmental regulations.[9] Recovery and recycling of iodine from waste streams is an important consideration for large-scale processes to improve sustainability and reduce costs.[1][10]

Precursors and Reagents:

  • Acetylene: A highly flammable and potentially explosive gas that requires specialized handling and storage procedures.[11][12][13][14] Cylinders must be stored upright and secured, and the gas should never be used at pressures exceeding 15 psig.[12][14]

  • Iodine: A corrosive solid that can cause severe burns. It is also an oxidizer and should be kept away from flammable materials.

  • Catalysts: While copper and nickel are less toxic than palladium, their dusts can be hazardous if inhaled. Proper containment and handling procedures are necessary.

Environmental Impact:

The environmental impact of large-scale synthesis is a growing concern. The use of stoichiometric reagents like iodine in the direct synthesis of this compound can lead to the generation of significant amounts of iodide-containing waste. Catalytic methods, on the other hand, offer the potential for higher atom economy and reduced waste, provided the catalyst can be efficiently recovered and recycled. The development of processes that are catalytic in iodine is a key area of research to improve the sustainability of reactions involving organoiodine compounds.[4][15]

Conclusion

The choice between using this compound and pursuing alternative catalytic routes for large-scale synthesis is a complex one with no single "best" answer.

  • This compound offers a direct route to a versatile building block, but its application on an industrial scale is hampered by the lack of transparent bulk pricing and the safety considerations associated with its likely precursors, acetylene and iodine.

  • Catalytic alternatives , such as the copper- or nickel-catalyzed synthesis of vinyl iodides from more readily available vinyl bromides, present a potentially more cost-effective and scalable approach. These methods avoid the direct handling of elemental iodine in the final synthetic step and leverage less expensive transition metal catalysts. However, process optimization to maximize yield, minimize catalyst loading, and ensure efficient catalyst removal is crucial for their economic viability.

For researchers and drug development professionals, a thorough techno-economic analysis, considering not only the cost of raw materials but also capital expenditure, operational costs, and waste management, is essential. While laboratory-scale data provides a valuable starting point, pilot-scale studies are necessary to accurately assess the feasibility of any given synthetic route for large-scale production. The continued development of more efficient and sustainable catalytic methods will likely further shift the balance away from the use of pre-formed, stoichiometric organoiodine reagents like this compound in the future.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 1,2-Diiodoethylene and 1,2-Dichloroethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparative Guide

In the realm of halogenated alkenes, 1,2-diiodoethylene and 1,2-dichloroethylene serve as fundamental building blocks and objects of study for understanding electronic effects, reaction mechanisms, and stereochemistry. Their distinct spectroscopic signatures, governed by the nature of the halogen substituent and their geometric isomerism (cis/trans), provide a rich landscape for comparative analysis. This guide offers an objective, data-driven comparison of the spectroscopic properties of these two compounds, supported by experimental data and detailed methodologies.

At a Glance: Key Spectroscopic Differences

The substitution of chlorine with the larger, more polarizable iodine atom, as well as the geometric arrangement of these substituents, leads to significant and predictable differences in their spectroscopic profiles. In nuclear magnetic resonance (NMR) spectroscopy, the electronegativity and anisotropic effects of the halogens directly influence the chemical shifts of the vinylic protons and carbons. Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, reveals shifts in stretching and bending frequencies due to the mass difference between chlorine and iodine and the influence of molecular symmetry. Furthermore, the electronic transitions observed in ultraviolet-visible (UV-Vis) spectroscopy are altered by the presence of the different halogens, affecting the absorption maxima.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for the cis (Z) and trans (E) isomers of this compound and 1,2-dichloroethylene.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundIsomer¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
This compound cis (Z)Data not readily availableData not readily available
trans (E)Data not readily availableData not readily available
1,2-Dichloroethylene cis (Z)6.22120.5
trans (E)6.29121.6

Note: NMR data is typically recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0 ppm.

Table 2: Infrared (IR) and Raman Spectroscopic Data (Prominent Peaks)

CompoundIsomerIR Peaks (cm⁻¹)Raman Peaks (cm⁻¹)
This compound cis (Z)3023, 1219, 672, 400Data not readily available
trans (E)3069, 1128, 907, 5883026, 1537, 1225, 663, 154
1,2-Dichloroethylene cis (Z)3087 (C-H str), 1591 (C=C str), 857 (C-H bend), 697 (C-Cl str)3087 (C-H str), 1591 (C=C str), 1200 (C-H bend), 697 (C-Cl str)
trans (E)3077 (C-H str), 1577 (C=C str), 907 (C-H bend), 828 (C-Cl str)3077 (C-H str), 1577 (C=C str), 1270 (C-H bend), 828 (C-Cl str)

str = stretching, bend = bending

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

CompoundIsomerλmax (nm)Solvent
This compound cis (Z)Data not readily availableData not readily available
trans (E)Data not readily availableData not readily available
1,2-Dichloroethylene cis (Z)~190Vapor Phase
trans (E)~200Vapor Phase

Experimental Workflow and Methodologies

The acquisition of high-quality spectroscopic data is paramount for accurate comparison. The following diagram and protocols outline the standardized procedures for the spectroscopic analysis of this compound and 1,2-dichloroethylene.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Comparison Sample Obtain pure isomers of This compound and 1,2-dichloroethylene NMR_Prep Prepare deuterated solvent solutions (e.g., CDCl₃) Sample->NMR_Prep UV_Prep Prepare dilute solutions in UV-transparent solvent (e.g., Hexane) Sample->UV_Prep IR_Raman_Prep Use neat liquid samples Sample->IR_Raman_Prep NMR ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis IR Infrared (IR) Spectroscopy IR_Raman_Prep->IR Raman Raman Spectroscopy IR_Raman_Prep->Raman Process_Spectra Process and analyze spectra (peak picking, integration) NMR->Process_Spectra IR->Process_Spectra Raman->Process_Spectra UV_Vis->Process_Spectra Tabulate_Data Tabulate key spectroscopic parameters (δ, ν, λmax) Process_Spectra->Tabulate_Data Compare Compare data between compounds and across isomers Tabulate_Data->Compare

Caption: A logical workflow for the spectroscopic comparison of this compound and 1,2-dichloroethylene.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the neat liquid sample (this compound or 1,2-dichloroethylene isomer) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the FID similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, place a single drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

    • Place the sample-containing salt plates in the sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy
  • Sample Preparation: Place the neat liquid sample in a glass vial or a capillary tube.

  • Instrumentation: Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser beam onto the liquid sample.

    • Collect the scattered light using a high-resolution spectrometer.

    • Acquire the spectrum over a desired Raman shift range (e.g., 100-3500 cm⁻¹). The acquisition time and number of accumulations will depend on the sample's Raman scattering cross-section and the laser power.

  • Data Processing: The spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second matched quartz cuvette with the sample solution.

    • Place the reference and sample cuvettes in the respective holders in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum of absorbance versus wavelength.

A Comparative Guide to Palladium Catalysts in Reactions with 1,2-Diiodoethylene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions are a powerful tool in this endeavor, and the choice of catalyst can significantly impact reaction outcomes. This guide provides a comparative analysis of the performance of various palladium catalysts in reactions involving 1,2-diiodoethylene, a versatile building block in organic synthesis.

The selection of an appropriate palladium catalyst is critical for optimizing yield, reaction rate, and selectivity in cross-coupling reactions. This guide summarizes available experimental data to facilitate catalyst choice for Sonogashira, Suzuki, and Heck reactions with this compound.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of different palladium catalysts in cross-coupling reactions involving vinyl iodides, with a focus on data relevant to this compound where available. Direct comparative studies on this compound are limited; therefore, data from reactions with similar substrates, such as iodobenzene, are included to provide a broader context for catalyst activity.

CatalystReaction TypeSubstrate 1Substrate 2Yield (%)Temperature (°C)SolventBaseReference
PdCl₂(PPh₃)₂ SonogashiraIodobenzenePhenylacetylene>9555[TBP][4EtOV]None[1][2]
Pd(PPh₃)₄ SonogashiraIodobenzenePhenylacetylene~8055[TBP][4EtOV]None[1][2]
Pd(OAc)₂ SonogashiraIodobenzenePhenylacetylene~6055[TBP][4EtOV]None[1][2]
Pd₂(dba)₃ SonogashiraIodobenzenePhenylacetylene~4055[TBP][4EtOV]None[1][2]
Pd(OAc)₂ HeckIodobenzeneStyreneHigh>100DMF, NMP, etc.Et₃N, NaOAc, etc.[3]
Pd(OAc)₂ SuzukiAryl ChloridesArylboronic AcidsExcellentRT - 100Toluene, DioxaneK₃PO₄, K₂CO₃
PdCl₂(PPh₃)₂ SonogashiraIodobenzeneEthynylbenzene97RTTHFTriethylamine

Note: [TBP][4EtOV] is the ionic liquid tetrabutylphosphonium 4-ethoxyvalerate. dba = dibenzylideneacetone.

Based on available data for the Sonogashira coupling of iodobenzene, Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) emerges as a highly efficient catalyst , achieving near-quantitative conversion at a relatively mild temperature.[1][2] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) also demonstrates good activity, while Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) show comparatively lower performance under the specified conditions.[1][2] For Heck and Suzuki reactions, Palladium(II) acetate is a commonly employed and effective catalyst for a range of substrates.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Sonogashira, Heck, and Suzuki reactions.

General Procedure for Sonogashira Coupling

This protocol is based on the copper- and auxiliary base-free Sonogashira coupling of aryl iodides with terminal alkynes.[2]

Materials:

  • Iodoarene (e.g., this compound)

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Ionic liquid solvent (e.g., γ-valerolactone-based ionic liquid)

Procedure:

  • In a screw-cap vial, combine the iodoarene (0.5 mmol), terminal alkyne (0.75 mmol), and the palladium catalyst (0.5 mol%).

  • Add the ionic liquid (0.8 mL) to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 55 °C) for the required time (typically a few hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between water and a non-polar organic solvent (e.g., pentane).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

General Procedure for Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene.

Materials:

  • Unsaturated halide (e.g., this compound)

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., triethylamine, sodium acetate)

  • Solvent (e.g., DMF, NMP, dioxane)

Procedure:

  • To a reaction vessel, add the unsaturated halide, the alkene, the palladium catalyst, and the base.

  • Add the solvent and heat the mixture to the required temperature (often >100 °C).[3]

  • Stir the reaction under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate to give the crude product.

  • Purify by column chromatography.

General Procedure for Suzuki Coupling

The Suzuki coupling involves the reaction of an organohalide with an organoboron compound.

Materials:

  • Organohalide (e.g., this compound)

  • Organoboron compound (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., toluene, dioxane)

Procedure:

  • In a reaction flask, dissolve the organohalide, organoboron compound, palladium catalyst, and base in the chosen solvent.

  • Heat the reaction mixture at the appropriate temperature under an inert atmosphere.

  • Monitor the reaction until completion.

  • Cool the mixture, add water, and extract with an organic solvent.

  • Dry the organic phase and remove the solvent under vacuum.

  • Purify the residue by chromatography.

Visualizing the Catalytic Pathway

The following diagram illustrates a generalized catalytic cycle for the palladium-catalyzed cross-coupling of this compound with a generic coupling partner "R-M" (where M can be a metallic or organometallic species).

G cluster_cycle Catalytic Cycle cluster_products Products A Pd(0)L_n Active Catalyst B Oxidative Addition (I-CH=CH-I) A->B This compound C Vinyl-Pd(II) Intermediate B->C D Transmetalation (R-M) C->D R-M E Vinyl-R-Pd(II) Intermediate D->E F Reductive Elimination E->F Product (R-CH=CH-I) F->A Regeneration P1 Monosubstituted Product (R-CH=CH-I) F->P1 P2 Disubstituted Product (R-CH=CH-R) P1->P2 Second Coupling caption Generalized catalytic cycle for palladium-catalyzed cross-coupling of this compound.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of this compound.

This guide provides a starting point for selecting a palladium catalyst for reactions with this compound. Researchers should note that optimal conditions can vary depending on the specific substrates and desired outcomes, and further optimization may be necessary.

References

assessing the green chemistry metrics of 1,2-diiodoethylene synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the pursuit of sustainable chemical synthesis is paramount. This guide provides a comparative assessment of two prominent synthesis routes to 1,2-diiodoethylene, a valuable building block in organic chemistry, through the lens of green chemistry metrics. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the synthetic pathways, this document aims to inform the selection of more environmentally benign methodologies.

The evaluation of the "greenness" of a chemical reaction is crucial for minimizing environmental impact and promoting sustainable practices in chemical manufacturing. Key metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) provide a quantitative framework for this assessment. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor and PMI quantify the amount of waste generated relative to the product.

Comparison of Synthesis Routes for this compound

This guide focuses on two distinct methods for the synthesis of this compound:

  • Route 1: Direct Iodination of Acetylene. This classical approach involves the direct reaction of acetylene gas with iodine in a solution of potassium iodide.

  • Route 2: Iodination of Acetylene using Iodine Monochloride. This alternative method utilizes iodine monochloride as the iodine source in the presence of an iodide salt.

The following table summarizes the key green chemistry metrics for each route, based on published experimental data.

Green Chemistry MetricRoute 1: Direct Iodination of AcetyleneRoute 2: Iodination using Iodine Monochloride
Yield (%) 91% (of crystalline trans-1,2-diiodoethylene)Not explicitly found for acetylene
Atom Economy (%) 100%100%
E-Factor Calculation requires specific quantitiesCalculation requires specific quantities
Process Mass Intensity (PMI) Calculation requires specific quantitiesCalculation requires specific quantities
Solvents Water, Alcohol (for recrystallization)Dichloromethane, Water
Reagents Acetylene, Iodine, Potassium Iodide, Sodium HydroxideAcetylene, Iodine Monochloride, Sodium Iodide
Reaction Conditions Slight over-pressure of acetylene, 2 days0 °C to room temperature

Note: While the theoretical atom economy for both routes is 100%, the practical greenness is significantly influenced by factors such as solvent usage, reagent stoichiometry, and waste generation, which are captured by the E-Factor and PMI. Unfortunately, a complete dataset to calculate the E-Factor and PMI for both routes was not available in the public domain. The provided data for Route 1 is based on a stated yield from a descriptive protocol.[1]

Experimental Protocols

Route 1: Direct Iodination of Acetylene

Procedure: Acetylene gas, purified to remove gaseous phosphorus, arsenic, and sulfur compounds, is introduced into a 0.2N solution of iodine in aqueous potassium iodide.[1] The reaction mixture is maintained under a slight over-pressure of acetylene for 48 hours.[1] During this period, 96% of the iodine is reported to react, resulting in a 91% yield of crystalline trans-1,2-diiodoethylene.[1] The crude product is collected by filtration and washed successively with potassium iodide solution, sodium hydroxide solution, and water.[1] The final purification is achieved by recrystallization from alcohol.[1]

Route 2: Iodination of Acetylene using Iodine Monochloride

Logical Workflow for Assessing Synthesis Routes

The following diagram illustrates the logical workflow for comparing the green chemistry metrics of different synthesis routes for a target molecule like this compound.

G Workflow for Green Chemistry Assessment of Synthesis Routes cluster_0 Route 1: Direct Iodination of Acetylene cluster_1 Route 2: Iodination using ICl cluster_2 Green Metrics Calculation A1 Reactants: Acetylene, Iodine, Potassium Iodide C1 Reaction Conditions: Slight over-pressure, 2 days A1->C1 F Atom Economy A1->F H Process Mass Intensity (PMI) A1->H B1 Solvents: Water, Alcohol B1->C1 B1->H D1 Product: trans-1,2-Diiodoethylene (91% Yield) C1->D1 E1 Waste Streams: Aqueous KI, NaOH solutions, Alcohol mother liquor D1->E1 D1->F G E-Factor D1->G D1->H E1->G E1->H A2 Reactants: Acetylene, ICl, NaI C2 Reaction Conditions: 0 °C to RT A2->C2 A2->F A2->H B2 Solvents: Dichloromethane, Water B2->C2 B2->H D2 Product: This compound (Yield data needed) C2->D2 E2 Waste Streams: Aqueous solutions, Organic solvent waste D2->E2 D2->F D2->G D2->H E2->G E2->H

Caption: Workflow for comparing the green chemistry metrics of two synthesis routes for this compound.

Conclusion

Based on the available information, the direct iodination of acetylene (Route 1) presents a straightforward method for the synthesis of trans-1,2-diiodoethylene with a high reported yield. The use of water as a primary solvent is a positive attribute from a green chemistry perspective. However, the long reaction time and the use of an alcohol for recrystallization contribute to the process's environmental footprint.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Diiodoethylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1,2-Diiodoethylene, an organoiodide compound, requires careful management due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this substance.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also sensitive to light, moisture, and air.[3] Therefore, handling should be conducted in a well-ventilated area, preferably a chemical fume hood, and personnel must wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][3]

Proper Disposal Procedures

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1] It should not be allowed to enter drains or be disposed of with regular trash.[1][4] The recommended procedure involves collecting the waste in a suitable, closed, and properly labeled container for disposal by an approved waste disposal plant.[1][2][5]

Spill Management: In the event of a spill, the area should be evacuated and ventilated.[1] The spill should be soaked up with an inert absorbent material, such as vermiculite, dry sand, or earth.[1][3] The absorbent material and any contaminated surfaces should then be collected and placed in a sealed container for disposal as hazardous waste.[1][3] Do not use combustible materials, such as paper towels, to absorb the spill.

Container Management: Empty containers that have held this compound must also be treated as hazardous waste unless properly decontaminated. It is recommended to triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[6]

Quantitative Data for Disposal

ParameterInformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1][2][5]
Spill Cleanup Soak up with inert absorbent material and dispose of as hazardous waste.[1][3]
Container Disposal Treat as hazardous waste or triple rinse with an appropriate solvent, collecting the rinsate as hazardous waste.[6]
Incompatibilities Strong oxidizing agents, strong bases.[2] Moisture, air, and light sensitive.[3]

Experimental Protocol: Small-Scale Decontamination of Glassware

For glassware contaminated with small residual amounts of this compound, the following decontamination procedure can be followed in a chemical fume hood:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble, such as acetone or ethanol. Collect all rinsate in a designated hazardous waste container.

  • Detergent Wash: Wash the glassware with a laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry in the fume hood or place it in a drying oven.

  • Verification: Depending on the sensitivity of subsequent experiments, a final rinse with a clean solvent may be performed and analyzed to ensure complete removal of the contaminant.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

A Waste Generation (this compound) B Is the container empty? A->B Container C Is it a spill? A->C Spill D Pure substance or solution A->D Chemical B->D No E Triple rinse with appropriate solvent B->E Yes H Absorb with inert material (e.g., sand) C->H Yes J Place in a sealed, labeled hazardous waste container D->J F Collect rinsate as hazardous waste E->F G Dispose of rinsed container as non-hazardous waste (check local regulations) E->G F->J I Collect absorbed material and contaminated PPE H->I I->J K Store in a designated hazardous waste accumulation area J->K L Arrange for pickup by an approved hazardous waste disposal service K->L

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations for hazardous waste disposal.

References

Navigating the Safe Handling of 1,2-Diiodoethylene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1,2-diiodoethylene, a halogenated hydrocarbon. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates safety protocols for the closely related and structurally similar compound, 1,2-diiodoethane, while emphasizing the need for cautious interpretation and adherence to general best practices for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, drawing from safety guidelines for similar compounds.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against potential splashes and vapors that can cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., Nitrile) and a lab coatPrevents skin contact, which may cause irritation.
Respiratory A NIOSH-approved respirator with an organic vapor cartridgeRecommended when working in areas with inadequate ventilation or when the potential for inhalation of vapors exists.
Body Long pants and closed-toe shoesProvides an additional layer of protection against accidental spills.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) (or analogous compound data) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh/Measure Required Amount prep_workspace->handling_weigh Proceed with caution handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handling_reaction->cleanup_decontaminate Upon completion cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_remove_ppe

Figure 1. A logical workflow for the safe handling and disposal of this compound, emphasizing preparation, careful handling, and thorough cleanup.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of accidental exposure to this compound, immediate and appropriate action is critical. The following table outlines the recommended first aid measures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization: this compound should be treated as a hazardous waste.

Containerization:

  • Collect all waste, including unused material and contaminated items (e.g., gloves, paper towels), in a clearly labeled, sealed, and compatible hazardous waste container.

  • The container should be stored in a designated, well-ventilated, and secure area.

Disposal Method:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Disclaimer: The information provided in this guide is based on the best available data for similar compounds due to the lack of a specific Safety Data Sheet for this compound. It is intended to supplement, not replace, the comprehensive safety protocols and training provided by your institution. Always consult your institution's safety officer and adhere to all applicable local, state, and federal regulations when handling any chemical.

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